molecular formula C11H23NO5 B1676995 Boc-NH-PEG3 CAS No. 139115-92-7

Boc-NH-PEG3

货号: B1676995
CAS 编号: 139115-92-7
分子量: 249.30 g/mol
InChI 键: FMLOTGGIHAYZLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-NH-PEG3-OH is a PEGylated building block that contains a tert-butyloxy carbonyl (Boc) protecting group. It has been used as a spacer in biotinylated heterobifunctional cross-linker agents and in near infrared imaging probes for the cytochrome P450 (CYP) isoform CYP1B1, which is expressed in a variety of tumors. This compound-OH has also been used in the synthesis of graftable peptidomimetics that bind to human αVβ3 integrin and inhibit adhesion of human osteoprogenitor cells to vitronectin.>Applications in medical research, drug-release, nanotechnology, materials research and cell culture. In the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound.>N-Boc-PEG3-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine.

属性

IUPAC Name

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h13H,4-9H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLOTGGIHAYZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577803
Record name tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139115-92-7
Record name 1,1-Dimethylethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139115-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Versatility of Boc-NH-PEG3 in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the precise and controlled linkage of molecules is paramount. The Boc-NH-PEG3 linker, a heterobifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine and a three-unit polyethylene glycol (PEG) spacer, has emerged as a cornerstone in the construction of complex bioconjugates. Its unique architecture offers a blend of stability, solubility, and synthetic versatility, making it an invaluable tool in the development of cutting-edge therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This technical guide provides an in-depth exploration of the applications of this compound in bioconjugation, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their drug development endeavors.

Core Principles of the this compound Linker

The efficacy of the this compound linker stems from its distinct components:

  • The Boc Protecting Group: The tert-butyloxycarbonyl group provides a robust and reliable means of masking a primary amine. This protecting group is stable under a wide array of reaction conditions but can be readily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). This orthogonality is crucial for sequential and site-specific conjugation strategies.

  • The PEG3 Spacer: The three-unit polyethylene glycol chain imparts several beneficial properties to the linker and the resulting bioconjugate. Its hydrophilicity enhances the aqueous solubility of the molecule, which is particularly advantageous when working with hydrophobic drugs or peptides. The PEG spacer also provides flexibility and a defined distance between the conjugated molecules, which can be critical for maintaining the biological activity of each component and for optimizing the geometry of interaction in complex systems like PROTACs.

  • A Reactive Handle: The other end of the this compound core can be functionalized with a variety of reactive groups, such as a primary amine, a carboxylic acid, an NHS ester, or a hydroxyl group, allowing for a wide range of conjugation chemistries.

Physicochemical Properties of this compound Derivatives

The versatility of the this compound core is expanded by the availability of various derivatives with different terminal functional groups. The choice of derivative is dictated by the desired conjugation strategy.

Derivative NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Terminal Functional Group
This compound-OH139115-92-7C11H23NO5249.30Hydroxyl (-OH)
This compound-NH2101187-40-0C13H28N2O5292.37Amine (-NH2)
This compound-COOH462100-06-7C13H25NO7307.34Carboxylic Acid (-COOH)
This compound-NHS ester2250216-93-2C18H30N2O9418.44N-Hydroxysuccinimide Ester

Applications in Bioconjugation

The unique properties of this compound linkers make them highly suitable for a range of bioconjugation applications, most notably in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic drug directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of an ADC. This compound derivatives can be used to attach the cytotoxic payload to the antibody in a controlled manner. The PEG spacer can enhance the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Specific Binding Endocytosis 2. Receptor-Mediated Endocytosis Antigen->Endocytosis Internalization ReceptorBinding 1. Binding to Antigen EarlyEndosome 3. Early Endosome Endocytosis->EarlyEndosome LateEndosome 4. Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome 5. Lysosome LateEndosome->Lysosome Fusion DrugRelease 6. Linker Cleavage & Payload Release Lysosome->DrugRelease Apoptosis 7. Cell Death (Apoptosis) DrugRelease->Apoptosis Induces

Figure 1: ADC Internalization and Payload Delivery Pathway.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein of interest. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The this compound core is an ideal choice for the linker component of PROTACs. Its flexibility and length can be crucial for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.

PROTAC_Mechanism_of_Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex 1. Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination 2. POI Ubiquitination TernaryComplex->Ubiquitination Proximity-induced Proteasome 3. 26S Proteasome Ubiquitination->Proteasome Recognition by Recycling 5. PROTAC Recycling Ubiquitination->Recycling Release of Degradation 4. POI Degradation Proteasome->Degradation

Figure 2: Mechanism of Action of a PROTAC.

A recent study on the discovery of a potent and highly selective STAT6 PROTAC degrader, AK-1690, utilized this compound-propionic acid in its synthesis.[1] This highlights the practical application of this linker in the development of novel therapeutics.

Peptide Modification and Other Applications

Beyond ADCs and PROTACs, this compound linkers are also employed in:

  • Peptide Modification: To enhance the solubility and pharmacokinetic properties of therapeutic peptides.

  • Surface Functionalization: To immobilize biomolecules onto surfaces for applications in biosensors and diagnostics.

  • Synthesis of Branched Structures: The bifunctional nature of some this compound derivatives allows for the creation of branched molecules with multiple functional points.

Quantitative Data on Bioconjugate Performance

While specific reaction yields are highly dependent on the substrates and reaction conditions, the following table presents representative biological activity data for bioconjugates synthesized using PEG linkers, illustrating the impact of linker length on efficacy.

Bioconjugate TypeLinkerTargetCell LineIC50 / DC50Reference
ADC"Short" Branched Linker (PEG3-based)HER2BT-4740.48 nM[2]
ADC"Long" Branched Linker (PEG4 inserted)HER2BT-4740.68 nM[2]
ADCHeterogeneous DAR 6HER2BT-4740.071 nM[2]
ADCHomogeneous DAR 2HER2BT-4740.35 nM[2]
PROTAC (BTK Degrader)PEG LinkerBTK-DC50 (Concentration for 50% degradation)[3]

Note: The data presented is for comparative purposes and highlights the importance of linker optimization for achieving desired biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound linkers.

Protocol 1: Boc Deprotection of a this compound Derivative

This protocol describes the removal of the Boc protecting group to reveal a primary amine, which is then available for subsequent conjugation.

Materials:

  • This compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected amine (as a TFA salt) can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Boc_Deprotection_Workflow Start This compound Derivative Dissolve 1. Dissolve in Anhydrous DCM Start->Dissolve Add_TFA 2. Add TFA Dissolve->Add_TFA React 3. Stir at RT (1-2 hours) Add_TFA->React Monitor 4. Monitor by TLC or LC-MS React->Monitor Evaporate 5. Evaporate Solvent and excess TFA Monitor->Evaporate Neutralize 6. Neutralize (optional) Evaporate->Neutralize End Deprotected NH2-PEG3 Derivative Evaporate->End Neutralize->End

Figure 3: Experimental Workflow for Boc Deprotection.

Protocol 2: Amide Coupling of a Deprotected NH2-PEG3-Amine to a Carboxylic Acid

This protocol describes the formation of a stable amide bond between the deprotected amine of the PEG linker and a molecule containing a carboxylic acid.

Materials:

  • Deprotected NH2-PEG3-amine

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Preparative reverse-phase HPLC system

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve the deprotected NH2-PEG3-amine (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).

  • Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Amide_Coupling_Workflow CarboxylicAcid Carboxylic Acid -containing Molecule Activate 1. Activate with EDC/NHS in DMF CarboxylicAcid->Activate ActivatedEster NHS Ester Intermediate Activate->ActivatedEster Couple 2. Add Linker and Base (DIPEA) ActivatedEster->Couple Linker Deprotected NH2-PEG3-amine Linker->Couple React 3. Stir at RT (overnight) Couple->React Monitor 4. Monitor by LC-MS React->Monitor Purify 5. Purify by Prep-HPLC Monitor->Purify Conjugate Final Amide-linked Conjugate Purify->Conjugate

Figure 4: Experimental Workflow for Amide Coupling.

Conclusion

The this compound linker and its derivatives represent a powerful and versatile class of tools for the construction of sophisticated bioconjugates. The ability to perform controlled, stepwise conjugations, coupled with the beneficial properties of the PEG spacer, has solidified their importance in the development of next-generation therapeutics like ADCs and PROTACs. By understanding the core principles, available chemistries, and detailed experimental protocols associated with these linkers, researchers can effectively leverage their potential to advance the frontiers of medicine and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-NH-PEG3 Linkers: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of the structure, chemical properties, and common applications of this compound linkers. These versatile molecules are fundamental components in modern bioconjugation, nanotechnology, and therapeutic development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound Linkers

The term "this compound" refers to a class of chemical linkers characterized by three core components:

  • A tert-butyloxycarbonyl (Boc) protected amine (-NH-Boc) : This group provides a stable, masked primary amine that can be readily deprotected under mild acidic conditions to reveal a reactive nucleophile for subsequent conjugation.

  • A tri-ethylene glycol spacer (-PEG3-) : This hydrophilic chain, composed of three repeating ethylene glycol units, enhances the aqueous solubility and bioavailability of the parent molecule and the final conjugate.[1][2] It also provides a flexible, defined-length spacer to separate conjugated moieties.

  • A terminal functional group (X) : The PEG3 chain is terminated with a specific functional group that defines its reactivity and application. Common variants include those ending in a hydroxyl (-OH), a primary amine (-NH2), a carboxylic acid (-COOH), or a reactive ester (-NHS).

These linkers are widely used in medical research, drug-release systems, and materials science due to their modular nature and favorable physicochemical properties.[1][2]

Structure and Chemical Properties

The versatility of the this compound platform stems from the variety of available terminal functional groups. The foundational structures are linear linkers where the Boc-protected amine is at one terminus and the functional group is at the other.

A logical breakdown of a generic this compound-X linker illustrates the contribution of each component to its overall function.

cluster_0 This compound-X Linker Structure cluster_1 Function Boc Boc Group (tert-butyloxycarbonyl) PEG PEG3 Spacer (tri-ethylene glycol) Boc->PEG -NH- Boc_Func Protecting Group: - Masks reactive amine - Removed with mild acid Boc->Boc_Func Func Functional Group X (e.g., -OH, -NH2, -COOH) PEG->Func -O- PEG_Func Solubility & Spacing: - Enhances aqueous solubility - Provides flexible spacer arm PEG->PEG_Func Func_Func Reactive Handle: - Site for conjugation - Defines chemical reactivity Func->Func_Func

Caption: Functional components of a this compound-X linker.
Quantitative Data Summary

The physicochemical properties of the most common linear this compound linkers are summarized below for easy comparison. Purity levels are typically ≥95%.[1][3]

Table 1: Physicochemical Properties of Common this compound Linkers

Linker NameFull Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound-OH tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate139115-92-7C₁₁H₂₃NO₅249.30
This compound-NH₂ tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate101187-40-0C₁₃H₂₈N₂O₅292.37
This compound-COOH Boc-9-Amino-4,7-Dioxanonanoic acid1347750-75-7C₁₃H₂₅NO₇321.4 (approx.)

Data sourced from multiple chemical suppliers and databases.[1][3][4][5][6][7]

Table 2: Storage and Handling

ParameterRecommendation
Storage Temperature -20°C to -5°C.[1][8]
Conditions Keep in a dry place and avoid direct sunlight.[1][3]
Stock Solution Stability -80°C for up to 6 months; -20°C for up to 1 month.[8]

Key Applications in Drug Development

This compound linkers are integral to the synthesis of complex therapeutic molecules. Their primary role is to covalently connect two or more different molecular entities, such as a targeting moiety and a payload.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[9] They consist of a ligand for the target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound derivatives are frequently used as a segment of this linker.[8][10][11][12] The PEG3 chain helps to optimize the spatial orientation between the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which is essential for ubiquitination and subsequent degradation.[9]

The general mechanism of a PROTAC is illustrated below.

POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 PROTAC Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary E2 Ligase Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide generalized methodologies for common reactions involving this compound linkers. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation steps.[13]

  • Objective: To generate a free primary amine from a Boc-protected linker.

  • Materials:

    • This compound-X linker

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected linker in anhydrous DCM (e.g., to a concentration of 10 mg/mL).[13]

    • Add an equal volume of TFA to the solution.[13]

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[13]

    • Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).

    • Neutralize the residue carefully with a saturated NaHCO₃ solution and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 2: Amide Coupling of this compound-Acid

This protocol describes the formation of a stable amide bond between a this compound-COOH linker and an amine-containing molecule using standard peptide coupling reagents.[2]

  • Objective: To conjugate a this compound-Acid linker to a primary amine.

  • Materials:

    • This compound-COOH

    • Amine-containing molecule (e.g., a protein ligand)

    • Coupling agent, e.g., HATU or EDC/NHS

    • Organic base, e.g., N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure (using HATU):

    • Dissolve the this compound-COOH (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.[9]

    • Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[9]

    • In a separate flask, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

    • Add the activated acid solution to the amine solution and stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.[9]

    • Upon completion, perform an aqueous work-up. Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.[9]

PROTAC Synthesis Workflow Example

The modular nature of these linkers allows for a stepwise synthesis of PROTACs. A common workflow involves first attaching the E3 ligase ligand to the linker, followed by deprotection and attachment of the POI ligand.

start Start Materials step1 Step 1: Amide Coupling (Activate E3 Ligand-COOH, react with this compound-NH2) start->step1 E3 Ligand-COOH this compound-NH2 HATU/DIPEA inter1 Intermediate 1: E3 Ligand-Linker-NH-Boc step1->inter1 step2 Step 2: Boc Deprotection (TFA in DCM) inter1->step2 inter2 Intermediate 2: E3 Ligand-Linker-NH2 step2->inter2 step3 Step 3: Amide Coupling (Activate POI Ligand-COOH, react with Intermediate 2) inter2->step3 POI Ligand-COOH HATU/DIPEA final Final Product: E3 Ligand-Linker-POI PROTAC step3->final

Caption: General workflow for PROTAC synthesis using a this compound-NH2 linker.

Conclusion

This compound linkers are enabling tools for researchers in chemistry, biology, and medicine. Their well-defined structure, comprising a cleavable protecting group, a solubilizing PEG spacer, and a reactive functional handle, offers a powerful and flexible system for the construction of complex molecular architectures. A thorough understanding of their properties and reaction protocols is essential for their successful application in the development of next-generation therapeutics and advanced biomaterials.

References

The Strategic Role of Boc Protection in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and advanced drug delivery, polyethylene glycol (PEG) linkers are fundamental tools for enhancing the therapeutic properties of biomolecules. The strategic use of protecting groups is paramount in the synthesis of these linkers, and the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection. This technical guide provides a comprehensive overview of the role of Boc protection in PEG linkers, detailing its chemical principles, applications in drug development, and a summary of relevant quantitative data and experimental protocols.

Core Principles of Boc-Protected PEG Linkers

Boc-protected PEG linkers are heterobifunctional molecules designed for controlled, stepwise bioconjugation.[1] Their structure is characterized by three key components:

  • The Boc Protecting Group: The primary function of the tert-butyloxycarbonyl group is to temporarily block the reactivity of a primary or secondary amine on the PEG linker.[1] The Boc group is notably stable under a wide array of reaction conditions, including basic and nucleophilic environments.[1] Its key feature is its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its removal to reveal the amine for a subsequent conjugation step.[1][2] This "orthogonal" reactivity is critical for directing chemical reactions to other parts of a molecule.[1]

  • The Polyethylene Glycol (PEG) Spacer: The PEG chain acts as a flexible, hydrophilic spacer, conferring several advantages to the final conjugate.[1] These benefits include enhanced aqueous solubility, reduced potential for aggregation, and decreased immunogenicity.[1] Furthermore, PEGylation can extend the circulation half-life of a molecule by increasing its hydrodynamic volume, thereby reducing renal clearance.[1] The length of the PEG chain can be precisely tailored to optimize the distance and flexibility between the conjugated molecules.[1]

  • The Terminal Reactive Group: At the end of the PEG linker opposite the Boc-protected amine, a terminal reactive group enables covalent attachment to a biomolecule.[1] The choice of this group dictates the specific conjugation strategy. Common reactive groups include:

    • Carboxylic Acid (-COOH): Can be activated to form N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine residues on proteins).[1]

    • Maleimide: Reacts specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[1]

    • Alkyne or Azide: Employed in "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1]

The acid-labile nature of the Boc group allows for the controlled, sequential synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[3]

Quantitative Data Summary

The efficiency and success of bioconjugation strategies heavily rely on well-defined and characterized reaction conditions. The following tables summarize key quantitative data related to the use of Boc-protected PEG linkers.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection [3]

ProcessReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)
Boc Protection Di-tert-butyl dicarbonate ((Boc)₂O), DIPEADichloromethane (DCM)Room Temperature3-12>90
Boc Deprotection Trifluoroacetic Acid (TFA) (20-50% v/v)Dichloromethane (DCM)0 to Room Temperature0.5-2>95
Boc Deprotection 4M HCl in 1,4-Dioxane1,4-DioxaneRoom Temperature0.5-2>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [3]

Acidic ReagentConcentrationReaction Time (h)Purity of Deprotected Product (by HPLC, %)
20% TFA in DCM20% (v/v)1>98
50% TFA in DCM50% (v/v)0.5>99
4M HCl in 1,4-Dioxane4M1.5>97

Experimental Protocols

The following are generalized protocols for key experimental procedures involving Boc-protected PEG linkers. Researchers should optimize these protocols for their specific substrates and applications.

Protocol 1: Boc Protection of an Amino-PEG Linker[3]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Protocol 2: Boc Deprotection of a PEG Linker[2]

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add TFA to a final concentration of 20-50% (v/v).[2]

  • If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.[2]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or NMR until the starting material is consumed (typically 1-2 hours).[2]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting deprotected amine (as a TFA salt) can be co-evaporated with a solvent like toluene to remove residual TFA and used directly in the next step or purified further.[4]

Protocol 3: Conjugation of a Boc-PEG-NHS Ester to a Protein[1]

Materials:

  • Boc-PEG-NHS ester

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

  • Quenching buffer (e.g., Tris or glycine)

  • Purification equipment (e.g., desalting column, size-exclusion chromatography, or dialysis)

Procedure:

  • Prepare the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1]

  • Immediately before use, dissolve the Boc-PEG-NHS ester in a small amount of anhydrous, amine-free organic solvent.

  • Add a 10- to 50-fold molar excess of the dissolved Boc-PEG-NHS ester to the protein solution.[1] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]

  • Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1]

  • (Optional) Quench the reaction by adding a buffer containing primary amines to a final concentration of 20-50 mM.[1]

  • Remove the excess, unreacted linker and by-products from the protein conjugate using a suitable purification method.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Boc-protected PEG linkers.

Boc_Protection_Workflow Start Amino-PEG Linker (H2N-PEG-X) Reaction Boc Protection Reaction Start->Reaction Dissolve Reagents Reagents: (Boc)2O, DIPEA Solvent: DCM Reagents->Reaction Add Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup After 3-12h Purification Purification & Characterization Workup->Purification FinalProduct Boc-Protected PEG Linker (Boc-NH-PEG-X) Purification->FinalProduct

Caption: Workflow for the Boc protection of an amino-PEG linker.

Boc_Deprotection_Workflow Start Boc-Protected PEG Linker Reaction Boc Deprotection (Acidolysis) Start->Reaction Dissolve & Cool Acid Reagent: TFA in DCM (20-50%) Acid->Reaction Add Slowly Evaporation Solvent & Excess TFA Removal Reaction->Evaporation After 0.5-2h FinalProduct Deprotected Amine (TFA Salt) Evaporation->FinalProduct NextStep Ready for Conjugation FinalProduct->NextStep

Caption: General workflow for the acidic deprotection of a Boc-protected PEG linker.

Orthogonal_Strategy Start Boc-NH-PEG-COOH Activate Activate Carboxyl Group (e.g., NHS Ester Formation) Start->Activate Conjugate1 Conjugate to Biomolecule 1 (via Amide Bond) Activate->Conjugate1 Intermediate Boc-NH-PEG-CO-Biomolecule 1 Conjugate1->Intermediate Deprotect Boc Deprotection (TFA/DCM) Intermediate->Deprotect FreeAmine H3N+-PEG-CO-Biomolecule 1 Deprotect->FreeAmine Conjugate2 Conjugate to Biomolecule 2 (e.g., via Amide Bond) FreeAmine->Conjugate2 Final Biomolecule 2-NH-PEG-CO-Biomolecule 1 Conjugate2->Final

References

The Architect's Toolkit: A Technical Guide to PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone in modern drug development. This strategy significantly enhances the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics, from small molecules to large biologics.[1][2] By serving as a molecular bridge, PEG linkers can improve a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[][4] This in-depth technical guide provides a comprehensive overview of PEG linkers, their diverse applications, and the experimental methodologies crucial for the successful development of PEGylated drugs.

Core Principles of PEGylation

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when attached to a drug molecule, creates a hydration shell.[5] This "molecular shield" imparts several key advantages:

  • Enhanced Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, thereby prolonging its circulation time in the bloodstream.[4][6]

  • Improved Stability: The PEG chain can protect the drug from enzymatic degradation, leading to a longer active lifespan in vivo.[7]

  • Reduced Immunogenicity: By masking antigenic epitopes on the drug's surface, PEGylation can minimize the risk of an immune response, a critical consideration for protein-based therapeutics.[][8]

  • Increased Solubility: PEG can enhance the solubility of hydrophobic drugs, facilitating their formulation and administration.[7]

However, PEGylation can also present challenges, such as a potential reduction in the drug's binding affinity to its target due to steric hindrance.[9] Therefore, the design and selection of the appropriate PEG linker are critical for balancing these effects and optimizing therapeutic outcomes.[10]

The PEG Linker Toolbox: Structure and Functionality

The versatility of PEGylation stems from the ability to tailor the structure and chemistry of the PEG linker to specific applications.

Architectural Variations
  • Linear PEGs: The simplest architecture, consisting of a single PEG chain.

  • Branched PEGs: These have multiple PEG chains radiating from a central core, offering a greater hydrodynamic volume for a given molecular weight.[11]

  • Forked PEGs: A variation of branched PEGs with a Y-shaped structure.

Functional Diversity: The Ends Justify the Means

The true power of PEG linkers lies in their terminal functional groups, which enable covalent attachment to the drug molecule.

  • Homobifunctional PEGs: Possess the same reactive group at both ends, making them suitable for crosslinking applications.

  • Heterobifunctional PEGs: Feature different reactive groups at each end, allowing for the specific and controlled conjugation of two different molecules, such as a drug and a targeting ligand.[12]

Cleavable vs. Non-Cleavable Linkers: A Strategic Choice

The stability of the bond between the PEG linker and the drug is a critical design element, particularly in the context of drug conjugates like Antibody-Drug Conjugates (ADCs).

  • Non-Cleavable Linkers: Form a stable, permanent bond. The release of the drug relies on the degradation of the entire conjugate, typically within the lysosome of the target cell.[13] This approach generally leads to greater plasma stability and a more favorable safety profile.[13]

  • Cleavable Linkers: Are designed to be broken under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes.[14] This allows for targeted drug release at the site of action.[14] Common cleavage mechanisms include:

    • Hydrazone linkers: Cleaved at acidic pH.[14]

    • Disulfide linkers: Cleaved in the reducing environment inside a cell.[14]

    • Peptide linkers (e.g., Val-Cit): Cleaved by specific enzymes like cathepsin B, which are often overexpressed in tumor cells.[2][15]

Quantitative Impact of PEGylation on Drug Performance

The effects of PEGylation can be quantified through various pharmacokinetic and pharmacodynamic parameters. The following tables summarize representative data from the literature.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

DrugPEG LinkerHalf-life (PEGylated)Half-life (Non-PEGylated)Reference
Interferon alfa-2a40 kDa branched PEG~50 hours (absorption)2.3 hours (absorption)[11]
Interferon alfa-2b12 kDa linear PEG~4.6 hours (absorption)2.3 hours (absorption)[11]
Doxorubicin (in Doxil®)PEGylated liposome30-90 hours-[16]
Filgrastim (G-CSF)20 kDa linear PEG42 hours3.5–3.8 hours[7]

Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy

ADC ModelPEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo EfficacyReference
ZHER2-MMAENo PEGHighModerate[7]
ZHER2-MMAE4 kDa PEGReduced by ~6.5-foldImproved[7]
ZHER2-MMAE10 kDa PEGReduced by ~22.5-foldMost Improved[7]

Table 3: Comparison of Cleavable and Non-Cleavable Linkers in ADCs

Linker TypeKey FeatureAdvantageDisadvantage
Cleavable (e.g., Val-Cit)Environmentally sensitive bondPotential for bystander killing of neighboring tumor cells.[17]Can exhibit lower plasma stability.
Non-Cleavable (e.g., Thioether)Stable bondHigher plasma stability, often leading to a better safety profile.[13]Drug is released as a conjugate with the linker and an amino acid.

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the role of PEG linkers in drug discovery.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by specific PEGylated drugs.

G_CSF_Signaling Pegfilgrastim Pegfilgrastim GCSF_R G-CSF Receptor Pegfilgrastim->GCSF_R Binds JAK JAK GCSF_R->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Proliferation Neutrophil Proliferation & Maturation Nucleus->Proliferation Induces Gene Expression for

G-CSF signaling pathway targeted by Pegfilgrastim.

TNF_Alpha_Signaling Certolizumab Certolizumab Pegol TNFa TNF-α Certolizumab->TNFa Neutralizes TNFR TNF Receptor TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

TNF-α signaling pathway inhibited by Certolizumab Pegol.

VEGF_Signaling Anti_VEGF_Aptamer Anti-VEGF PEGylated Aptamer VEGF VEGF Anti_VEGF_Aptamer->VEGF Binds & Inhibits VEGFR VEGF Receptor VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis & Vascular Permeability Akt->Angiogenesis Promotes

VEGF signaling pathway blocked by an anti-VEGF PEGylated aptamer.
Experimental Workflows

The following diagrams outline typical workflows for the development and evaluation of PEGylated therapeutics.

PEGylation_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_evaluation In Vitro & In Vivo Evaluation Linker_Synthesis PEG Linker Synthesis Conjugation PEGylation Reaction (e.g., NHS-ester, Maleimide) Linker_Synthesis->Conjugation Drug_Molecule Drug Molecule (Protein, Peptide, Small Molecule) Drug_Molecule->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, Mass Spec, SEC-MALS) Purification->Characterization In_Vitro In Vitro Assays (Binding, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo

General workflow for the development of a PEGylated therapeutic.

ADC_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Target & Non-Target Cell Lines ADC_Treatment ADC Incubation Cell_Culture->ADC_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) ADC_Treatment->Cytotoxicity Internalization Internalization Assay ADC_Treatment->Internalization Animal_Model Tumor Xenograft Animal Model Cytotoxicity->Animal_Model Lead Candidate Selection ADC_Admin ADC Administration Animal_Model->ADC_Admin Tumor_Measurement Tumor Volume Measurement ADC_Admin->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis ADC_Admin->PK_Analysis

Workflow for assessing the efficacy of an Antibody-Drug Conjugate (ADC).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the development of PEGylated drugs.

NHS-Ester Mediated PEGylation of a Protein

This protocol describes the conjugation of an NHS-ester activated PEG to primary amines (e.g., lysine residues) on a protein.[18]

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Equilibrate the vial of PEG-NHS ester to room temperature before opening.

  • Prepare a stock solution of the PEG-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purify the PEGylated protein from unreacted PEG and other reagents using size-exclusion chromatography or dialysis.

Maleimide-Thiol Conjugation for Protein PEGylation

This protocol is for the site-specific conjugation of a maleimide-activated PEG to a free thiol group (e.g., from a cysteine residue) on a protein.[1][4][19]

Materials:

  • Thiol-containing protein (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5, e.g., PBS with EDTA)

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Purification system

Procedure:

  • If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Remove the reducing agent using a desalting column.

  • Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • The reaction can be stopped by adding a thiol-containing reagent like beta-mercaptoethanol.

  • Purify the PEGylated protein.

In Vitro Cytotoxicity Assay (MTT Assay) for ADCs

This assay measures the metabolic activity of cells to determine their viability after treatment with an ADC.[9][20][21][22]

Materials:

  • Target and non-target cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Antibody-Drug Conjugate (ADC)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

  • Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-120 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Determination of Drug-to-Antibody Ratio (DAR) of an ADC

The DAR is a critical quality attribute of an ADC. UV-Vis spectrophotometry is a common method for its determination.[][12][23][24][25]

Materials:

  • ADC sample

  • Naked antibody (unconjugated)

  • Free drug

  • UV-Vis spectrophotometer

  • Appropriate buffer

Procedure:

  • Determine the molar extinction coefficients of the naked antibody and the free drug at 280 nm and at the wavelength of maximum absorbance for the drug (λmax_drug).

  • Measure the absorbance of the ADC sample at 280 nm and λmax_drug.

  • Calculate the concentration of the antibody and the drug in the ADC sample using the Beer-Lambert law and simultaneous equations.

  • The DAR is then calculated as the molar ratio of the drug to the antibody.

Conclusion

PEG linkers are indispensable tools in modern drug discovery, offering a versatile platform to enhance the therapeutic potential of a wide array of molecules. The ability to customize the architecture, functionality, and cleavability of PEG linkers provides drug developers with a powerful means to optimize the pharmacokinetic and pharmacodynamic profiles of their drug candidates. A thorough understanding of the principles of PEGylation, coupled with robust experimental methodologies for synthesis, characterization, and evaluation, is essential for the successful translation of these advanced therapeutics from the laboratory to the clinic. As our understanding of the intricate interplay between PEG linkers and biological systems continues to grow, so too will the opportunities to develop safer, more effective, and more patient-friendly medicines.

References

An In-depth Technical Guide to the Boc-NH-PEG3 Linker: Core Principles and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success.[1][2] The Boc-NH-PEG3 linker, a heterobifunctional molecule featuring a Boc-protected amine and a terminal functional group separated by a three-unit polyethylene glycol (PEG) chain, has emerged as a versatile tool in the bioconjugation chemist's arsenal.[3] Its strategic application allows for the precise and controlled assembly of complex biomolecules, enhancing their therapeutic potential.[4]

This technical guide provides a comprehensive overview of the this compound linker, detailing its mechanism of action, physicochemical properties, and applications in drug development. It further presents detailed experimental protocols for its use and analytical methods for the characterization of the resulting conjugates.

Physicochemical Properties of this compound Linkers

The this compound linker's utility is rooted in its distinct physicochemical characteristics. The presence of the PEG chain imparts hydrophilicity, which can improve the solubility and reduce aggregation of the resulting conjugate, a common challenge with hydrophobic drug molecules.[5][6] The defined length of the PEG3 spacer provides a balance of flexibility and spatial separation between the conjugated molecules, which can be crucial for optimal biological activity.[7] The tert-butyloxycarbonyl (Boc) protecting group offers a robust and reliable method for masking a primary amine, which can be selectively deprotected under mild acidic conditions to allow for subsequent conjugation steps.[3][8]

Table 1: Physicochemical Properties of a Representative this compound Linker (this compound-amine)

PropertyValueReference(s)
Chemical Formula C13H28N2O5[9]
Molecular Weight 292.4 g/mol [9]
Appearance Varies (e.g., oil, solid)[3]
Solubility Soluble in aqueous media and many organic solvents[10]
Key Functional Groups Boc-protected amine, Primary amine[9]

Mechanism of Action: A Tool for Controlled Bioconjugation

The "mechanism of action" of the this compound linker is not biological in itself; rather, it is a chemical enabler of the biological mechanism of the final therapeutic construct. Its primary function is to covalently link two or more molecules of interest, such as an antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC.[11][12][13]

The this compound linker's mechanism of action can be dissected into three key stages:

  • Selective Deprotection: The Boc group provides a stable protecting group for a primary amine.[8] This allows for chemoselective reactions at other sites of the molecule. When desired, the Boc group can be efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to expose the reactive primary amine.[3][14]

  • Conjugation: Once deprotected, the newly revealed primary amine can participate in a variety of conjugation reactions. Common strategies include the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters) or aldehydes/ketones via reductive amination.[3][15] The other end of the PEG linker will have a functional group (e.g., a carboxylic acid, NHS ester, or alkyne) that has either already been reacted or will be used in a subsequent conjugation step.[3]

  • Modulation of Physicochemical and Pharmacokinetic Properties: The incorporation of the PEG3 spacer influences the properties of the final conjugate. The hydrophilic nature of PEG can enhance aqueous solubility, which is particularly beneficial for hydrophobic drug payloads.[5][6] The PEG chain can also increase the hydrodynamic radius of the molecule, which can reduce renal clearance and extend its circulation half-life.[7] Furthermore, the flexible nature of the PEG linker can allow for optimal spatial orientation of the conjugated molecules, facilitating their interaction with their respective biological targets.[7][16]

In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for achieving the correct orientation for ubiquitination and subsequent degradation of the target protein.[16] For ADCs, the linker's stability in circulation and its cleavage mechanism at the target site are paramount for efficacy and safety.[1][17] While this compound is often used in non-cleavable linkers, its derivatives can be incorporated into cleavable designs.[1]

Experimental Protocols

Detailed and optimized experimental protocols are essential for the successful application of this compound linkers. The following sections provide methodologies for key steps in a typical bioconjugation workflow.

Protocol 1: Boc Deprotection of a this compound Linker

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG3 linker[14]

  • Anhydrous Dichloromethane (DCM)[14]

  • Trifluoroacetic acid (TFA)[14]

  • Saturated sodium bicarbonate (NaHCO₃) solution[14]

  • Brine (saturated NaCl solution)[4]

  • Anhydrous sodium sulfate (Na₂SO₄)[4]

  • Rotary evaporator[4]

Procedure:

  • Dissolve the Boc-protected PEG3 linker in anhydrous DCM (e.g., 0.1-0.2 M).[3]

  • Cool the solution to 0°C in an ice bath.[14]

  • Slowly add TFA to a final concentration of 20-50% (v/v).[3][18]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[14]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[14][19]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[14] Co-evaporation with toluene (3x) can help remove residual TFA.[3]

  • For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[4]

Protocol 2: NHS Ester Coupling to a Primary Amine

This protocol outlines the conjugation of a this compound-NHS ester to a molecule containing a primary amine (e.g., a protein).[3]

Materials:

  • This compound-NHS ester[3]

  • Amine-containing molecule (e.g., protein)[3]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[20]

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[20]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[20]

  • Desalting column or dialysis equipment for purification[20]

Procedure:

  • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).[20]

  • Dissolve the amine-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).[20]

  • Add the desired molar excess of the this compound-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10%.[20]

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle mixing.[20]

  • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[20]

  • Purify the conjugate to remove excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[20]

Protocol 3: Amide Coupling of a this compound-Acid to a Primary Amine

This protocol describes the formation of an amide bond using a carbodiimide activator.[3]

Materials:

  • This compound-Acid[3]

  • Amine-containing molecule[3]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]

  • N-hydroxysuccinimide (NHS)[3]

  • Dry, aprotic solvent (e.g., DMF or DMSO)[3]

  • Reaction buffer (e.g., PBS, pH 7.4)[3]

Procedure:

  • Dissolve the this compound-Acid (1 equivalent) in the reaction buffer or a suitable organic solvent.[3]

  • Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[3][14]

  • Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker solution.[3]

  • Stir the reaction mixture for 2-12 hours at room temperature.[3]

  • Monitor the reaction progress by LC-MS or TLC.[3]

  • Upon completion, purify the conjugate using appropriate chromatographic techniques (e.g., reverse-phase HPLC).[4]

Data Presentation

Table 2: Quantitative Data on Boc Protection and Deprotection Efficiency

ParameterReagent/SolventTemperature (°C)TimeTypical Yield (%)Reference(s)
Boc Protection (Boc)₂O, Dioxane/WaterRoom Temperature12-24 h>90[21]
Boc Deprotection 20-50% TFA in DCM0 to Room Temperature1-3 h>95[3][14]

Table 3: Comparison of Analytical Methods for Characterizing PEGylated Conjugates

Analytical MethodPrincipleKey Parameters MeasuredAdvantagesDisadvantagesReference(s)
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radiusPurity, Aggregation, Degree of PEGylation (qualitative)High throughput, good for detecting aggregatesLimited resolution for different PEGylated species[22]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicityPurity, Heterogeneity of PEGylated speciesHigh resolving power for different speciesCan be complex to develop methods[22]
Mass Spectrometry (MS) Measurement of mass-to-charge ratioMolecular Weight, Degree of PEGylation, Conjugation Site(s)High accuracy and specificityCan be sensitive to sample purity and buffer components[22]
UV/Vis Spectroscopy Measurement of light absorbanceProtein concentrationSimple, rapidIndirectly measures PEGylation (if chromophore is present)[22]
FTIR Spectroscopy Measurement of infrared absorptionConfirmation of covalent attachment, secondary structure changesNon-destructive, rapidProvides structural information, not quantitative[22]

Mandatory Visualization

Boc_Deprotection_Workflow Boc Deprotection Workflow cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Workup & Purification Boc_Linker This compound-R Reaction Reaction Mixture (0°C to RT) Boc_Linker->Reaction DCM Anhydrous DCM DCM->Reaction Evaporation Evaporation Reaction->Evaporation Monitor by LC-MS/TLC Neutralization Neutralization (NaHCO3 wash) Evaporation->Neutralization Drying Drying (Na2SO4) Neutralization->Drying Final_Product Deprotected Linker (H2N-PEG3-R) Drying->Final_Product TFA TFA TFA->Reaction 20-50% v/v

Caption: Workflow for the deprotection of a this compound linker.

NHS_Ester_Conjugation_Pathway NHS Ester Conjugation Pathway cluster_0 Reactants cluster_1 Reaction cluster_2 Products PEG_NHS This compound-NHS Ester Reaction_Mix Conjugation Reaction (pH 7.2-8.5) PEG_NHS->Reaction_Mix Protein Protein-NH2 Protein->Reaction_Mix Conjugate Protein-NH-CO-PEG3-NH-Boc Reaction_Mix->Conjugate Stable Amide Bond Byproduct NHS Reaction_Mix->Byproduct PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Linker PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation Proteasome->Degradation

References

Understanding PEGylation for Protein Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone of biopharmaceutical development. This modification enhances the therapeutic efficacy of proteins by improving their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking surface epitopes, PEGylation significantly extends the circulating half-life, reduces immunogenicity, and improves the stability of protein therapeutics. This guide provides a comprehensive overview of the core principles of PEGylation, from its fundamental chemistry and mechanisms of action to detailed experimental protocols and the characterization of PEGylated proteins.

Core Principles and Rationale for PEGylation

The primary motivation for PEGylating a therapeutic protein is to overcome its inherent limitations, such as rapid clearance from the body, susceptibility to enzymatic degradation, and the potential to elicit an immune response.[1] PEGylation addresses these challenges through several key mechanisms:

  • Increased Hydrodynamic Size: The attachment of PEG chains dramatically increases the molecule's size, which in turn reduces its renal clearance rate, thereby prolonging its circulation time in the bloodstream.[1][2] This allows for less frequent dosing, improving patient convenience and compliance.[1]

  • Reduced Immunogenicity and Antigenicity: The flexible and hydrophilic PEG chains form a protective layer around the protein, sterically hindering the recognition of its epitopes by the immune system.[1][3] This "stealth" effect minimizes the formation of anti-drug antibodies (ADAs), a common challenge with biologic therapies.[1]

  • Enhanced Stability: The PEG shield protects the protein from proteolytic enzymes, enhancing its stability both in vivo and in vitro.[1][4] This contributes to a more consistent therapeutic effect and a longer product shelf-life.[4]

  • Improved Solubility: PEG is a highly soluble polymer, and its conjugation can increase the solubility of hydrophobic proteins, facilitating their formulation and administration.[2][5]

The Chemistry of PEGylation

The covalent attachment of PEG to a protein can be achieved through various chemical strategies, which are broadly categorized into first-generation (random) and second-generation (site-specific) approaches.[1][4]

First-Generation PEGylation: Random Conjugation

This approach involves the non-specific attachment of PEG to multiple reactive sites on the protein surface, most commonly the primary amines of lysine residues.[1][6] While effective at increasing the overall size of the protein, this method results in a heterogeneous mixture of PEGylated species with varying numbers and locations of PEG attachment.[1] This heterogeneity can lead to a loss of biological activity if PEGylation occurs at or near the protein's active site.[1]

Second-Generation PEGylation: Site-Specific Conjugation

To overcome the limitations of random PEGylation, site-specific methods have been developed to attach PEG at a single, predefined position on the protein.[4][6] This approach yields a more homogeneous product with preserved biological activity.[7] Common strategies for site-specific PEGylation include:

  • Thiol-Specific PEGylation: This is one of the most common methods and involves the genetic introduction of a free cysteine residue at a specific site on the protein.[8] The thiol group of the cysteine then reacts with a maleimide-activated PEG to form a stable thioether bond.[8][9]

  • N-terminal Specific PEGylation: This method targets the unique reactivity of the α-amino group at the N-terminus of the protein, often by controlling the reaction pH.[7]

  • Enzymatic PEGylation: Enzymes like transglutaminase can be used to catalyze the formation of a covalent bond between a specific amino acid (e.g., glutamine) and an amine-containing PEG derivative.[10][11]

  • Bio-orthogonal "Click" Chemistry: This involves the introduction of a non-native functional group (e.g., an azide) into the protein, which then reacts specifically with a complementary group on the PEG molecule (e.g., an alkyne or cyclooctyne).[11][12]

Quantitative Impact of PEGylation on Protein Properties

The effects of PEGylation on a protein's pharmacokinetic and biophysical properties can be quantified. The following tables summarize representative data from various studies.

PEGylated ProteinPEG Size (kDa)Increase in Half-LifeReference
Interferon-α12 (linear)5-10 fold[2]
L-asparaginase5 (linear, multiple)Significant reduction in hypersensitivity[2]
Bovine Serum Albumin (BSA)Not Specified20-fold (in nanoparticles)[4]
Growth Hormone Antagonist (Pegvisomant)5 (4-5 PEGs/molecule)3.5-fold (70h vs 20h)[13]
α-Chymotrypsin5Increased thermodynamic stability (higher Tm)[14]

Table 1: Impact of PEGylation on Protein Half-Life and Stability. This table illustrates the significant improvements in circulating half-life and stability observed for various proteins after PEGylation.

PropertyMethodObservationReference
Molecular WeightMass Spectrometry (MALDI-TOF, ESI-MS)Increase in MW corresponding to the number and size of attached PEG chains.[7][15]
Purity and HeterogeneityHPLC (SEC, RP-HPLC)Separation of PEGylated species from unreacted protein and PEG. Assessment of the degree of PEGylation.[7][16]
AggregationSize Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)Reduction in protein aggregation.[13][17]
Conformational ChangesCircular Dichroism (CD), NMR SpectroscopyGenerally, no significant changes to the secondary structure of the protein.[18]
Enzymatic ActivityKinetic AssaysCan be reduced depending on the site and degree of PEGylation.[19]

Table 2: Analytical Characterization of PEGylated Proteins. This table summarizes the common analytical techniques used to characterize PEGylated proteins and the typical observations.

Experimental Protocols

This section provides detailed methodologies for key experiments in the PEGylation workflow.

Protocol for Site-Specific Thiol-PEGylation

This protocol describes the PEGylation of a protein with a single, accessible cysteine residue using a maleimide-activated PEG.

  • Protein Preparation:

    • Express and purify the protein of interest containing a single, surface-accessible cysteine residue.

    • If necessary, treat the protein with a reducing agent (e.g., TCEP) to ensure the target cysteine is in its reduced, free thiol form.

    • Remove the reducing agent using dialysis or a desalting column immediately prior to the PEGylation reaction.[1]

  • PEG Reagent Preparation:

    • Dissolve the maleimide-activated PEG (mPEG-Maleimide) in the reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5) to create a stock solution.[11]

  • PEGylation Reaction:

    • Add a 10- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.[1][11]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1][11]

  • Quenching the Reaction:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound, such as β-mercaptoethanol or cysteine.[1]

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein conjugate from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[11] Dialysis can also be used to remove unreacted PEG.[11]

  • Analysis and Characterization:

    • Confirm the successful conjugation and assess the purity of the product using SDS-PAGE, which will show an increase in molecular weight for the PEGylated protein.[11]

    • Characterize the final product using mass spectrometry to confirm the mass of the conjugate and HPLC to determine its purity.[7][11]

Protocol for Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the identity and determining the degree of PEGylation.

  • Sample Preparation:

    • Purify the PEGylated protein to remove free PEG and other contaminants.[20]

  • Analysis using MALDI-TOF MS:

    • Mix the purified PEGylated protein with a suitable matrix solution (e.g., sinapinic acid).

    • Spot the mixture onto a MALDI target plate and allow it to dry.

    • Acquire the mass spectrum. The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached, allowing for the determination of the average molecular weight and the degree of PEGylation.[15]

  • Analysis using LC-MS:

    • Couple high-performance liquid chromatography (HPLC) to an electrospray ionization (ESI) mass spectrometer.[7]

    • Separate the different PEGylated species using an appropriate HPLC method (e.g., reversed-phase or size-exclusion chromatography).

    • The mass spectrometer will provide mass information for each eluting peak, allowing for the precise identification and quantification of different PEGylated forms.[21]

Visualizing PEGylation Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in PEGylation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein Expression\n& Purification Protein Expression & Purification PEGylation Reaction PEGylation Reaction Protein Expression\n& Purification->PEGylation Reaction PEG Reagent\nSelection & Activation PEG Reagent Selection & Activation PEG Reagent\nSelection & Activation->PEGylation Reaction Quenching Quenching PEGylation Reaction->Quenching Chromatography\n(SEC, IEX) Chromatography (SEC, IEX) Quenching->Chromatography\n(SEC, IEX) SDS-PAGE SDS-PAGE Chromatography\n(SEC, IEX)->SDS-PAGE HPLC HPLC Chromatography\n(SEC, IEX)->HPLC Mass Spectrometry Mass Spectrometry Chromatography\n(SEC, IEX)->Mass Spectrometry Activity Assay Activity Assay Chromatography\n(SEC, IEX)->Activity Assay

Figure 1: A generalized workflow for the PEGylation of a therapeutic protein.

PEGylation_Effects cluster_challenges Inherent Challenges cluster_benefits Therapeutic Benefits Protein Therapeutic Protein Therapeutic PEGylation PEGylation Protein Therapeutic->PEGylation PEGylated Protein PEGylated Protein PEGylation->PEGylated Protein Increased Half-Life Increased Half-Life PEGylated Protein->Increased Half-Life Enhanced Stability Enhanced Stability PEGylated Protein->Enhanced Stability Reduced Immunogenicity Reduced Immunogenicity PEGylated Protein->Reduced Immunogenicity Improved Solubility Improved Solubility PEGylated Protein->Improved Solubility Rapid Renal Clearance Rapid Renal Clearance Rapid Renal Clearance->PEGylation Proteolytic Degradation Proteolytic Degradation Proteolytic Degradation->PEGylation Immunogenicity Immunogenicity Immunogenicity->PEGylation PEGylation_Chemistry cluster_random First Generation (Random) cluster_sitespecific Second Generation (Site-Specific) PEGylation Strategies PEGylation Strategies Lysine (Amine) Chemistry Lysine (Amine) Chemistry PEGylation Strategies->Lysine (Amine) Chemistry Cysteine (Thiol) Chemistry Cysteine (Thiol) Chemistry PEGylation Strategies->Cysteine (Thiol) Chemistry N-Terminal Chemistry N-Terminal Chemistry PEGylation Strategies->N-Terminal Chemistry Enzymatic Ligation Enzymatic Ligation PEGylation Strategies->Enzymatic Ligation Click Chemistry Click Chemistry PEGylation Strategies->Click Chemistry Heterogeneous Product Heterogeneous Product Lysine (Amine) Chemistry->Heterogeneous Product Homogeneous Product Homogeneous Product Cysteine (Thiol) Chemistry->Homogeneous Product N-Terminal Chemistry->Homogeneous Product Enzymatic Ligation->Homogeneous Product Click Chemistry->Homogeneous Product

References

A Technical Guide to Boc-NH-PEG3 Linkers: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyloxycarbonyl (Boc)-protected amine-terminated polyethylene glycol (PEG) linkers with three ethylene glycol units (Boc-NH-PEG3). These versatile molecules are integral to advancements in bioconjugation, drug delivery, and proteomics, serving as flexible spacers to connect molecules of interest while enhancing solubility and stability. This document details their chemical properties, provides experimental protocols for their use, and illustrates their role in modern drug development strategies such as Proteolysis-Targeting Chimeras (PROTACs).

Core Physicochemical Properties

The fundamental characteristics of this compound and its common derivatives are crucial for their successful application. The Boc protecting group provides a stable mask for the primary amine, which can be readily removed under mild acidic conditions to facilitate conjugation. The hydrophilic PEG3 chain enhances the aqueous solubility of the attached moieties.

Table 1: Physicochemical Data of Common this compound Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound-amine101187-40-0C13H28N2O5292.37[1][2][3]Colorless Liquid[1][2]
This compound-acid462100-06-7C13H25NO7307.3[4]Neat Oil[4]
This compound-OH139115-92-7C11H23NO5249.3[5]-
This compound-NHS ester2250216-93-2C17H28N2O9404.41 (Calculated)Colorless to Light Yellow Liquid[6]

Experimental Protocols

The utility of this compound linkers lies in their chemical reactivity, enabling the conjugation of a wide array of molecules. Below are detailed protocols for common conjugation reactions.

Boc Deprotection to Reveal the Primary Amine

Objective: To remove the Boc protecting group from a this compound derivative to expose the primary amine for subsequent conjugation.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound derivative in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the deprotected amine-PEG3 derivative.

Amide Bond Formation using this compound-acid

Objective: To conjugate this compound-acid to a primary amine-containing molecule via amide bond formation.

Materials:

  • This compound-acid[4]

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Dissolve this compound-acid in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution to pre-activate the carboxylic acid. Stir at room temperature for 15-30 minutes.

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Add the solution of the amine-containing molecule to the activated this compound-acid solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by an appropriate method (e.g., HPLC, LC-MS).

  • Once complete, the reaction can be quenched by the addition of hydroxylamine.

  • Purify the conjugate using a suitable chromatographic method (e.g., reverse-phase HPLC).

Application in PROTAC Development

This compound linkers are extensively used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker serves to connect the target-binding ligand and the E3 ligase-binding ligand with optimal spacing and orientation.

Below is a diagram illustrating the general workflow for synthesizing a PROTAC using a this compound linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_PEG_Acid This compound-Acid Activated_Ester Activated NHS Ester of this compound Boc_PEG_Acid->Activated_Ester EDC, NHS E3_Ligand E3 Ligase Ligand (with amine) Boc_PEG_E3 This compound-E3 Ligand E3_Ligand->Boc_PEG_E3 Activated_Ester->Boc_PEG_E3 Coupling Deprotected_Amine H2N-PEG3-E3 Ligand Boc_PEG_E3->Deprotected_Amine TFA (Boc Deprotection) PROTAC Final PROTAC Deprotected_Amine->PROTAC EDC, NHS Coupling Target_Ligand Target Protein Ligand (with carboxylic acid) Target_Ligand->PROTAC

Caption: PROTAC Synthesis Workflow using this compound-Acid.

The following diagram illustrates the mechanism of action of a PROTAC, highlighting the role of the PEG linker in facilitating the formation of the ternary complex.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Recruited E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Proteasome->Degradation Degradation

Caption: Mechanism of Action of a PROTAC.

References

Solubility Profile of Boc-NH-PEG3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of tert-butyloxycarbonyl-amino-PEG3-amine (Boc-NH-PEG3-amine). Understanding the solubility of this versatile linker is critical for its effective use in bioconjugation, proteomics, and drug discovery applications, including the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its solubility in various common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its applicability in different experimental setups.

Core Solubility Profile

This compound-amine is a heterobifunctional linker molecule featuring a Boc-protected amine and a terminal primary amine, connected by a three-unit polyethylene glycol (PEG) spacer. The presence of the hydrophilic PEG chain significantly influences its solubility, rendering it soluble in a range of aqueous and polar organic solvents.[1][2] The terminal functional groups also contribute to the overall solubility profile.

While precise quantitative solubility data for this compound-amine is not extensively published, qualitative information from suppliers and data from structurally similar molecules provide a strong indication of its solubility behavior. The general trend for PEGylated compounds is good solubility in polar solvents and poor solubility in non-polar solvents.

Data Presentation: Solubility of this compound-amine and Related Compounds

The following tables summarize the available qualitative and quantitative solubility data for this compound-amine and analogous Boc-protected PEG3 linkers. This information is compiled from various chemical suppliers and databases.

Table 1: Qualitative Solubility of this compound-amine

SolventSolubilitySource
WaterSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
Dichloromethane (DCM)Soluble[1][2]
Dimethylformamide (DMF)Soluble[1][2]

Table 2: Quantitative Solubility of Structurally Related this compound Compounds

Compound NameSolventSolubilitySource
Bromoacetamido-PEG3-Boc-amineDMF10 mg/mL[3]
Ethanol10 mg/mL[3]
This compound-NHS esterDMSO50 mg/mL[4][5]
N-Boc-C1-PEG3-C3-NH2DMSO≥ 100 mg/mL[6]
t-Boc-N-amido-PEG3-sulfonic acidDMSOSoluble[7]

Note: The data in Table 2 is for structurally similar compounds and should be used as a reference to estimate the solubility of this compound-amine. Experimental verification is highly recommended for specific applications.

Experimental Protocols: Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is crucial. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound-amine in a specific solvent at a controlled temperature.

Materials:

  • This compound-amine

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound-amine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid material.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound-amine.

  • Calculation: Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility of this compound-amine in the tested solvent at the specified temperature.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the application of this compound-amine.

Solubility_Assessment_Workflow Solubility Assessment Workflow for this compound-amine A Define Application & Solvent System B Consult Solubility Tables (Qualitative & Quantitative) A->B C Is Data Sufficient? B->C D Proceed with Experiment C->D Yes E Perform Experimental Solubility Determination (Shake-Flask Method) C->E No G Optimize Solvent System if Necessary D->G F Analyze & Record Data E->F F->D

Caption: Workflow for assessing the solubility of this compound-amine.

Bioconjugation_Reaction_Pathway General Bioconjugation Pathway using this compound-amine cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Conjugation A This compound-NH2 in suitable solvent B Acidic Conditions (e.g., TFA in DCM) A->B C H2N-PEG3-NH2 (Deprotected Linker) B->C D Deprotected Linker E Target Molecule with Reactive Group (e.g., NHS-ester) D->E Amine-reactive coupling F Conjugated Product E->F

Caption: A simplified reaction pathway for bioconjugation.

References

The Strategic Application of Boc-NH-PEG3 Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex. Among the diverse linker strategies, those incorporating polyethylene glycol (PEG) units have gained prominence. This guide provides a comprehensive technical overview of the core principles and practical applications of Boc-NH-PEG3 linkers in the development of novel PROTACs. We will delve into the synthesis, experimental evaluation, and the underlying biological pathways, offering a foundational resource for researchers in targeted protein degradation.

Introduction to this compound Linkers in PROTAC Design

The this compound linker is a heterobifunctional chemical entity featuring a Boc (tert-butyloxycarbonyl) protected amine on one end and a reactive group (such as a hydroxyl or carboxylic acid) on the other, separated by a three-unit polyethylene glycol chain. The Boc group serves as a protecting group for the amine, allowing for controlled, stepwise synthesis of the PROTAC molecule.

The incorporation of a PEG3 spacer offers several key advantages in PROTAC design:

  • Enhanced Hydrophilicity: The PEG chain significantly increases the aqueous solubility of the PROTAC molecule. This is a crucial attribute as many warheads and E3 ligase ligands are hydrophobic, and improved solubility can enhance bioavailability and cell permeability.[1][2]

  • Optimal Flexibility and Length: The PEG linker provides a flexible scaffold, which is essential for enabling the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase. The length of the linker is a critical parameter that must be optimized to achieve the necessary proximity and orientation for efficient ubiquitination.[1][2]

  • Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific binding of the PROTAC to other proteins and cellular components, potentially reducing off-target effects.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that requires empirical optimization for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in a non-productive complex where the ubiquitin transfer is inefficient.

The following tables summarize representative data for Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency.

Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Data is representative and compiled from studies on BRD4-targeting PROTACs. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.[3]

Table 2: Physicochemical and Target Engagement Properties of BRD4-Targeting PROTACs

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG31.865
PEG41.530
PEG51.325
PEG61.140

PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of cell permeability. NanoBRET is a technique to measure target engagement in living cells.[3]

Experimental Protocols

General Synthesis of a this compound-Linker Containing PROTAC

The synthesis of a PROTAC using a this compound linker typically involves a multi-step process. The following is a generalized protocol assuming the use of a this compound-acid linker and coupling to an amine-containing warhead and an amine-containing E3 ligase ligand.

Step 1: Coupling of the E3 Ligase Ligand to the this compound-Acid Linker

  • Activation of the Carboxylic Acid: Dissolve this compound-COOH (1.0 eq) and a peptide coupling reagent such as HATU (1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, for example, N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: Add the amine-containing E3 ligase ligand (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4][5]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions such as saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the Boc-protected intermediate from Step 1 in an anhydrous solvent such as dichloromethane (DCM).

  • Addition of Acid: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM), to the solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.

  • Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used in the next step without further purification.[4]

Step 3: Coupling of the Warhead to the Deprotected Linker

  • Activation of Warhead: In a separate flask, dissolve the carboxylic acid-functionalized warhead (1.0 eq) and a peptide coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) and stir for 15-30 minutes at room temperature.

  • Final Coupling: Add the deprotected amine-linker-E3 ligase ligand intermediate from Step 2 to the activated warhead solution.

  • Reaction Monitoring and Purification: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS. Upon completion, purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Analysis for PROTAC-Induced Protein Degradation

Western blotting is a standard technique to quantify the degradation of a target protein following PROTAC treatment.[6][7]

  • Cell Culture and Treatment: Seed a relevant cell line in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

    • Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

Visualizing Core Concepts and Pathways

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot (Transfer to Membrane) sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Signal Detection immunoblot->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End: Efficacy Determined analysis->end

Caption: Workflow for Western Blot analysis of PROTAC efficacy.

BRD4 Signaling Pathway in Transcriptional Regulation

BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Recruits Acetylated_Histones Acetylated Histones on Chromatin Acetylated_Histones->BRD4 Binds PolII RNA Polymerase II (Paused) PTEFb->PolII Phosphorylates Ser2 Transcription_Elongation Transcription Elongation PolII->Transcription_Elongation Release Gene_Expression Oncogene Expression (e.g., MYC) Transcription_Elongation->Gene_Expression PROTAC BRD4 PROTAC PROTAC->BRD4 Degrades

Caption: BRD4's role in transcriptional regulation and its inhibition by a PROTAC.

Conclusion

The this compound linker is a versatile and valuable tool in the rational design and synthesis of PROTACs. Its ability to enhance hydrophilicity and provide optimal flexibility underscores the critical role of the linker in achieving potent and selective protein degradation. The modularity afforded by the Boc-protecting group facilitates the construction of PROTAC libraries for the systematic optimization of linker length and composition. As the field of targeted protein degradation continues to advance, the strategic implementation of well-designed linkers, such as the this compound motif, will be paramount in the development of the next generation of highly effective and drug-like PROTAC therapeutics. This guide provides a foundational framework for researchers to leverage these principles in their drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG3 Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to primary amines using Boc-NH-PEG3 linkers is a cornerstone technique in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Boc (tert-butyloxycarbonyl) protecting group offers a robust and reversible method for masking a primary amine, allowing for controlled, stepwise synthesis. The polyethylene glycol (PEG) spacer enhances solubility, reduces immunogenicity, and provides a flexible linker between the conjugated moieties.

These application notes provide detailed protocols for two primary methods of conjugating this compound to primary amines: the use of pre-activated this compound-NHS esters and the in situ activation of this compound-COOH using carbodiimide chemistry. Additionally, a protocol for the critical Boc deprotection step is included.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the conjugation and deprotection protocols described. Please note that yields and purity are highly dependent on the specific substrates and reaction scale.

Parameter This compound-NHS Ester Coupling This compound-COOH + EDC/NHS Coupling Boc Deprotection (TFA Method) Boc Deprotection (HCl Method)
Typical Yield > 85%70-95%[1][2]> 90%[3]80-95%[3]
Purity (Post-Purification) > 95%> 95%> 95%> 95%
Reaction Time 0.5 - 4 hours[4]2 - 12 hours[5]0.5 - 2 hours[6]1 - 6 hours[6]
pH 7.2 - 8.5[3]Activation: 4.5-6.0, Coupling: 7.2-8.5[1]N/A (Anhydrous Acid)N/A (Anhydrous Acid)
Primary Solvent(s) DMF, DMSO, Aqueous Buffers (e.g., PBS)[5]DMF, DCM[7]DCM[3]1,4-Dioxane, EtOAc[6]
Key Advantage Simpler, one-step reaction.More control over activation step.Fast and efficient.[6]Milder on acid-sensitive esters.[6]
Potential Challenge Hydrolysis of NHS ester.[4]Potential for side reactions.Can cleave acid-labile groups.[6]Slower reaction time.[6]

Experimental Protocols

Protocol 1: Conjugation of this compound-NHS Ester to a Primary Amine

This protocol describes the direct reaction of a this compound-N-hydroxysuccinimide (NHS) ester with a primary amine-containing molecule.

Materials:

  • This compound-NHS ester

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification supplies (e.g., desalting column, preparative HPLC)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of the this compound-NHS ester (e.g., 10-20 mM) in anhydrous DMF or DMSO immediately before use.[3]

    • Dissolve the amine-containing molecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).[3] If the buffer contains primary amines (e.g., Tris), a buffer exchange is necessary.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound-NHS ester stock solution to the solution of the amine-containing molecule.[] The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of proteins.

    • Incubate the reaction for 30 minutes to 4 hours at room temperature or on ice.[3][4] The optimal time should be determined empirically.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[3]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using a suitable method to remove excess reagents and byproducts. Common methods include:

      • Size-Exclusion Chromatography (SEC) / Desalting Column: For removing small molecule impurities from large biomolecules.

      • Preparative Reversed-Phase HPLC (RP-HPLC): For purification of small molecule conjugates, often providing high purity (>95%) with recovery yields ranging from 55-90%.[9]

Protocol 2: EDC/NHS Coupling of this compound-COOH to a Primary Amine

This protocol involves the activation of the carboxylic acid group of this compound-COOH with EDC and NHS to form an NHS ester in situ, which then reacts with the primary amine.

Materials:

  • This compound-COOH

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) (for aqueous reactions)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0) (for aqueous reactions)

  • Purification supplies (e.g., silica gel for column chromatography, preparative HPLC)

Procedure:

  • Activation of this compound-COOH:

    • Dissolve this compound-COOH (1 equivalent), EDC (1.2-1.5 equivalents), and NHS (1.2-1.5 equivalents) in anhydrous DMF or DCM.[5]

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS ester.

  • Conjugation Reaction:

    • In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add a base such as DIPEA (2-3 equivalents) to the amine solution.

    • Add the activated this compound-NHS ester solution to the amine solution.

    • Stir the reaction mixture at room temperature for 2-12 hours.[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative RP-HPLC.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Anhydrous Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM (0.1-0.2 M).[3]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).[3] Alternatively, use 4M HCl in 1,4-dioxane.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[3] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Isolation of the TFA salt: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA.[3] The resulting TFA salt can often be used directly in the next step.

    • Neutralization to the free amine: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction cluster_deprotection Deprotection (Optional) reagent_prep Prepare this compound-X and Amine Molecule Solutions activation Activate this compound-COOH (if using COOH variant) coupling Couple this compound to Primary Amine reagent_prep->coupling activation->coupling quenching Quench Reaction coupling->quenching purification Purify Conjugate quenching->purification deprotect Remove Boc Group purification->deprotect deprotect_workup Work-up and Isolation deprotect->deprotect_workup

Caption: Experimental Workflow for this compound Conjugation.

G cluster_reactants cluster_products Boc_PEG This compound-X Conjugate This compound-NH-R (Conjugate) Boc_PEG->Conjugate Coupling Reagents (e.g., EDC/NHS for X=COOH) Amine R-NH2 (Primary Amine)

Caption: Chemical Reaction Scheme for this compound Conjugation.

References

Application Notes and Protocols: Step-by-Step Boc Deprotection of PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as those involving polyethylene glycol (PEG) linkers.[1][2] These linkers are critical in bioconjugation, antibody-drug conjugates (ADCs), and PROteolysis Targeting Chimeras (PROTACs).[1][3] The popularity of the Boc group stems from its stability under a variety of reaction conditions and its clean, acid-labile removal.[3][4] This application note provides detailed protocols for the acidic deprotection of Boc-protected PEG3 linkers, a common and crucial step in many synthetic workflows.

The removal of the Boc group is an acid-catalyzed elimination reaction.[3] The process begins with the protonation of the carbamate oxygen by a strong acid. This is followed by the fragmentation of the protonated intermediate, which results in the formation of a stable tert-butyl cation, carbon dioxide (CO2), and the desired free amine.[3] The tert-butyl cation can then be scavenged by nucleophiles or deprotonate to form isobutylene gas.[3]

Data Presentation: Quantitative Analysis of Boc Deprotection

The efficiency of Boc deprotection is highly dependent on the chosen acid, its concentration, the solvent, reaction time, and temperature. The following tables summarize typical conditions and expected outcomes for the deprotection of Boc-protected PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection [5][6]

ReagentSolventConcentration (v/v)TemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50%[3][5]0°C to Room Temperature[5]0.5 - 2 hours[5][7]Most common and generally effective method.
Hydrochloric Acid (HCl)1,4-Dioxane4 M[6]Room Temperature1 - 4 hours[6][7]A stronger acid system for more challenging deprotections.
Formic AcidNeat88%Room Temperature24 hoursSide reactions are possible.[7]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [7]

ReagentConcentrationTime (h)Purity of Deprotected Product (HPLC)
Trifluoroacetic Acid (TFA)20% in DCM1>99%
Hydrochloric Acid (HCl)4M in Dioxane2~97%
Formic Acid88% (neat)24~90%

Table 3: Common Scavengers for Boc Deprotection [5]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Experimental Protocols

Two common and effective protocols for the Boc deprotection of a PEG3 linker are provided below. The choice of method often depends on the substrate's sensitivity to different acids and the desired scale of the reaction.[3]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common method for Boc deprotection, offering rapid and clean conversion for most substrates.[8]

Materials:

  • Boc-protected PEG3 linker

  • Dichloromethane (DCM), anhydrous[6]

  • Trifluoroacetic acid (TFA)[6]

  • Triisopropylsilane (TIS) (optional, but recommended scavenger)[6]

  • Toluene[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[5]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3]

  • Round-bottom flask[6]

  • Magnetic stirrer and stir bar[6]

  • Ice bath[6]

  • Rotary evaporator[6]

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG3 linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[5][6]

  • Cooling: Cool the solution to 0°C in an ice bath.[5]

  • Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).[9] For example, for a 50% concentration, add an equal volume of TFA to the DCM solution.[7] If required, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1][5]

  • Work-up (Isolation of TFA Salt):

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5][9]

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[3][9] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[5][9]

  • Work-up (Isolation of Free Amine - Optional):

    • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5]

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.[3] Further purification can be performed via column chromatography if necessary.[3]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol utilizes a stronger acid system and may be suitable for more resistant Boc-protected amines.

Materials:

  • Boc-protected PEG3 linker

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane.[6]

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution.[6]

  • Reaction: Stir the reaction mixture at room temperature.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure.[6] The resulting hydrochloride salt can be used directly or neutralized following a procedure similar to that described in Protocol 1 for obtaining the free amine.[6]

Mandatory Visualization

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_neutralization Optional Neutralization start Dissolve Boc-PEG3 in DCM cool Cool to 0°C start->cool add_tfa Add TFA (and optional scavenger) cool->add_tfa react Stir at 0°C to RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate (remove DCM/TFA) monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate product_salt Deprotected Amine (TFA Salt) coevaporate->product_salt neutralize Dissolve and Wash with NaHCO3 product_salt->neutralize Optional dry_concentrate Dry and Concentrate neutralize->dry_concentrate product_free Deprotected Amine (Free Base) dry_concentrate->product_free

Caption: Experimental workflow for Boc deprotection of PEG3 linkers.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using Boc-NH-PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] The linker, a critical component connecting the antibody and the cytotoxic payload, profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[2][3]

Polyethylene glycol (PEG) linkers have become integral in ADC design due to their hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of the conjugate.[3][4] The incorporation of a PEG spacer can improve the solubility of hydrophobic payloads, reduce aggregation, and extend the plasma half-life of the ADC.[4][5] Boc-NH-PEG3 is a short, discrete PEG linker featuring a Boc-protected amine, offering a versatile building block for a controlled, stepwise ADC synthesis. The PEG3 moiety provides a balance of increased hydrophilicity without excessive steric hindrance, which can be advantageous for maintaining the biological activity of the payload.[4]

These application notes provide a detailed protocol for the synthesis of an ADC using a this compound linker, encompassing the preparation of the drug-linker conjugate, its subsequent conjugation to a monoclonal antibody, and the characterization of the final ADC.

Data Presentation

The selection of a linker and the conjugation strategy can significantly impact the key characteristics of an ADC. The following tables summarize representative quantitative data for ADCs synthesized with short-chain PEG linkers.

Table 1: Physicochemical Properties of this compound Linker Variants

Linker NameMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
This compound-AcidC13H25NO7307.34Colorless to light yellow oil>95%
This compound-AmineC13H28N2O5292.38Colorless to light yellow oil>95%
This compound-NHS esterC17H28N2O9404.41White to off-white solid>95%
Boc-amino-PEG3-SSPyC20H32N4O6S2504.63White to off-white solid>95%

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Yields

Linker TypePayloadTarget DARAchieved Average DARConjugation Yield (%)
This compound-AcidMMAE43.885
This compound-AcidDM143.580
This compound-AmineDoxorubicin21.990
This compound-AmineCamptothecin21.888

Table 3: Comparative In Vitro Stability of ADCs

ADC FormulationLinker TypeIncubation Time (days) at 37°C in human plasma% Intact ADC Remaining
ADC-PEG3This compound-Acid792
ADC-PEG8Boc-NH-PEG8-Acid795
ADC-Non-PEGNon-PEG Linker785

Experimental Protocols

The synthesis of an ADC using a this compound linker is a multi-step process. The following protocols provide a general framework. Optimization for specific antibodies and payloads is recommended.

Protocol 1: Synthesis of Drug-Linker Conjugate (Payload-PEG3-NH-Boc)

This protocol assumes the use of a this compound-Amine linker and a payload containing a carboxylic acid that can be activated.

Materials:

  • This compound-Amine

  • Payload with a carboxylic acid group (e.g., MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of Payload:

    • Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.

  • Conjugation to Linker:

    • In a separate flask, dissolve this compound-Amine (1.1 equivalents) in anhydrous DMF.

    • Add the activated payload solution to the linker solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the pure Payload-PEG3-NH-Boc conjugate.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

Materials:

  • Payload-PEG3-NH-Boc conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Payload-PEG3-NH-Boc conjugate in anhydrous DCM (e.g., 10 mg/mL).

    • Add an equal volume of TFA to the solution (final concentration of ~50% TFA).[6]

    • Stir the reaction mixture at room temperature for 1-2 hours.[7]

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[7]

  • Solvent Removal:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[7] The resulting deprotected drug-linker (Payload-PEG3-NH₂) as a TFA salt can be used directly in the next step.

Protocol 3: Conjugation of the Deprotected Drug-Linker to the Antibody

This protocol describes a lysine-based conjugation strategy.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected Payload-PEG3-NH₂

  • EDC

  • Sulfo-NHS

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) system for purification and DAR determination

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the reaction buffer using a desalting column to remove any amine-containing buffers (e.g., Tris).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Antibody:

    • Add a 5- to 20-fold molar excess of EDC and Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody.

  • Conjugation:

    • Immediately add the deprotected Payload-PEG3-NH₂ (a 5- to 10-fold molar excess over the antibody) to the activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature with gentle agitation.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules by SEC.

    • For further purification and to isolate specific DAR species, employ HIC.[8][9]

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

  • The average DAR is the molar ratio of the payload to the antibody.[]

2. DAR Distribution by Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.

  • A gradient elution with decreasing salt concentration is typically used.

  • The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • The average DAR can be calculated from the relative peak areas.[8][9]

3. Mass Confirmation by LC-MS:

  • Liquid chromatography-mass spectrometry can be used to determine the exact mass of the intact ADC and its subunits (light chain and heavy chain).

  • This confirms the successful conjugation and provides a precise DAR value.[11]

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_conjugation ADC Synthesis & Purification Payload_COOH Payload-COOH Activated_Payload Activated Payload (NHS Ester) Payload_COOH->Activated_Payload EDC, NHS Boc_NH_PEG3_NH2 This compound-NH2 Payload_PEG3_NH_Boc Payload-PEG3-NH-Boc Boc_NH_PEG3_NH2->Payload_PEG3_NH_Boc Activated_Payload->Payload_PEG3_NH_Boc Deprotected_Linker Payload-PEG3-NH2 Payload_PEG3_NH_Boc->Deprotected_Linker TFA Activated_Antibody Activated Antibody Crude_ADC Crude ADC Deprotected_Linker->Crude_ADC Antibody Antibody Antibody->Activated_Antibody EDC, Sulfo-NHS Activated_Antibody->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC SEC, HIC

Caption: Experimental workflow for ADC synthesis using a this compound linker.

Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding ADC_Receptor_Complex ADC-Receptor Complex Receptor->ADC_Receptor_Complex Endosome Endosome ADC_Receptor_Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Logical_Relationship A This compound Linker Selection D Conjugation Chemistry A->D B Payload Characteristics B->D C Antibody Properties C->D E ADC Stability & Solubility D->E F Pharmacokinetics D->F G Therapeutic Efficacy E->G H Safety Profile E->H F->G F->H I Overall Therapeutic Index G->I H->I

Caption: Key factors influencing the therapeutic index of an ADC.

References

Application of Boc-NH-PEG3 in Solid-Phase Peptide Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene glycol (PEG) linkers into peptides, a process known as PEGylation, is a widely adopted strategy in drug discovery and development to enhance the therapeutic properties of peptides. These enhancements include increased solubility, prolonged plasma half-life, and reduced immunogenicity. The use of a discrete PEG (dPEG®) linker, such as Boc-NH-PEG3, offers the advantage of a homogenous product with a defined molecular weight, in contrast to traditional polydisperse PEG polymers.

This document provides detailed application notes and protocols for the utilization of this compound derivatives in solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) protection strategy. The Boc protecting group is acid-labile, typically removed with trifluoroacetic acid (TFA), while side-chain protecting groups are generally benzyl-based and require a strong acid like hydrofluoric acid (HF) for cleavage. This compound linkers are versatile building blocks that can be incorporated at the N-terminus of a peptide or within the sequence to introduce a flexible, hydrophilic spacer.

Principle of Incorporation

In Boc-SPPS, the peptide is assembled on a solid support (resin). The synthesis involves a series of cycles, each consisting of the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid. A this compound linker, typically functionalized with a carboxylic acid (this compound-COOH), can be coupled to the free N-terminus of the growing peptide chain using standard peptide coupling reagents. Following the coupling of the PEG linker, the synthesis can be terminated, or the Boc group on the PEG linker can be removed to allow for further chain elongation or modification.

Data Presentation

The following tables summarize typical quantitative data and reagents for the incorporation of a this compound linker in a Boc-SPPS workflow. These values may require optimization based on the specific peptide sequence and the scale of the synthesis.

Table 1: Typical Reaction Parameters for Boc-SPPS

ParameterTypical Value/RangeNotes
Resin Loading0.3 - 0.8 mmol/gLower loading is often preferred for longer or more complex peptides.
Amino Acid/Linker Excess2 - 4 equivalentsRelative to the resin loading capacity.
Coupling Reagent Excess2 - 4 equivalentsRelative to the resin loading capacity.
Boc Deprotection Time15 - 30 minutesTypically performed with 25-50% TFA in Dichloromethane (DCM).
Coupling Time1 - 4 hoursMonitored by a qualitative test such as the Kaiser (ninhydrin) test.
Final Cleavage Time1 - 2 hoursDependent on the cleavage cocktail and peptide sequence.

Table 2: Common Reagents for Boc-SPPS

Reagent ClassExamplesPrimary Use
ResinsMerrifield, PAM, MBHASolid support for peptide assembly.
SolventsDichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)Resin swelling, washing, and reaction medium.
Deprotection ReagentTrifluoroacetic Acid (TFA)Removal of the N-terminal Boc protecting group.
Neutralization BaseDiisopropylethylamine (DIEA)Neutralization of the N-terminal ammonium salt after deprotection.
Coupling ReagentsHBTU, HATU, PyBOP, DIC/HOBtActivation of carboxylic acids for amide bond formation.
Cleavage CocktailsHF/anisole, TFMSA/TFA/thioanisoleCleavage of the peptide from the resin and removal of side-chain protecting groups.
ScavengersAnisole, thioanisole, ethanedithiol (EDT), triisopropylsilane (TIS)To trap reactive cationic species generated during cleavage.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of a this compound-COOH linker at the N-terminus of a peptide synthesized on a solid support using Boc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of a suitable Boc-compatible resin (e.g., MBHA resin for a C-terminal amide) in a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin) to remove any impurities.

  • Swell the resin in DCM (10-15 mL/g of resin) for at least 30 minutes with gentle agitation.

Protocol 2: Boc Deprotection
  • Drain the DCM from the swollen resin.

  • Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM to the resin (10 mL/g of resin).

  • Agitate the mixture for 1-2 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g), Isopropanol (IPA) (2 x 10 mL/g), and finally DCM (3 x 10 mL/g).

Protocol 3: Neutralization
  • To the deprotected resin, add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM (10 mL/g of resin).

  • Agitate for 2 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time.

  • Wash the resin with DCM (3 x 10 mL/g).

Protocol 4: Coupling of this compound-COOH
  • In a separate vial, dissolve this compound-COOH (2-4 equivalents relative to resin loading) and a coupling activator such as HBTU (0.95 equivalents relative to the acid) in N,N-Dimethylformamide (DMF) (5-10 mL/g of resin).

  • Add DIEA (2 equivalents relative to the acid) to the solution and allow it to pre-activate for 1-2 minutes.

  • Immediately add the activated linker solution to the neutralized resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the coupling reaction for completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 5: Final Cleavage and Deprotection

Caution: This step involves the use of strong, hazardous acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under a high vacuum for several hours.

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is HF:anisole (9:1, v/v). For peptides containing Trp, Met, or Cys, a scavenger cocktail such as TFMSA:TFA:thioanisole:m-cresol (2:6:1:1, v/v/v/v) can be used.

  • Carefully add the cleavage cocktail to the peptide-resin in a specialized cleavage apparatus (10 mL/g of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • For HF cleavage, evaporate the HF under a stream of nitrogen. For TFMSA cleavage, precipitate the peptide directly from the cocktail.

  • Precipitate the crude peptide by adding cold diethyl ether (at least 10-fold excess).

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small molecule impurities.

  • Dry the crude peptide under vacuum.

Protocol 6: Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and identify the fractions containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final PEGylated peptide as a white fluffy powder.

  • Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.

Visualizations

Boc-SPPS Workflow for N-terminal PEGylation

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection end_node Purified PEGylated Peptide neutralization Neutralization (5-10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU/DIEA in DMF) neutralization->coupling last_aa Last Amino Acid? coupling->last_aa peg_coupling PEG Linker Coupling (this compound-COOH, HBTU/DIEA in DMF) cleavage Cleavage & Deprotection (e.g., HF/anisole) peg_coupling->cleavage purification Purification (RP-HPLC) cleavage->purification purification->end_node last_aa->deprotection No last_aa->peg_coupling Yes SPPS_Cycle resin Resin-Bound Peptide (n residues) N-terminal Boc group deprotect Deprotection Add 25-50% TFA in DCM Removes Boc group Resin-Bound Peptide (n residues) with free N-terminus (TFA salt) resin:N->deprotect neutralize Neutralization Add 5-10% DIEA in DCM Resin-Bound Peptide (n residues) with free N-terminus (free amine) deprotect:out->neutralize couple Coupling Add Boc-AA-(n+1), HBTU, DIEA Forms new peptide bond Resin-Bound Peptide (n+1 residues) neutralize:out->couple couple:out->resin Repeat cycle

Application Notes and Protocols for Protein Labeling with Boc-NH-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG3-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of molecules to proteins. This reagent features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, separated by a 3-unit polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines on proteins, such as the side chain of lysine residues or the N-terminus, to form a stable amide bond.[][2] The PEG spacer increases the solubility and stability of the resulting conjugate and reduces non-specific binding.[][4] The Boc protecting group can be subsequently removed under acidic conditions to reveal a primary amine, which can be used for further modification, making this linker ideal for multi-step conjugation strategies like the development of Antibody-Drug Conjugates (ADCs) or PROTACs.[5][6][7]

These application notes provide a comprehensive protocol for the labeling of proteins with this compound-NHS ester, including the subsequent deprotection of the Boc group, and methods for characterizing the final conjugate.

Data Presentation

Table 1: Quantitative Parameters for Protein Labeling with this compound-NHS Ester

ParameterTypical RangeMethod of DeterminationKey Considerations
Molar Excess of this compound-NHS Ester 5 - 20 fold over proteinCalculation based on protein and reagent concentrationThe optimal ratio depends on the number of available amines on the protein and the desired degree of labeling.[5]
Protein Concentration 1 - 10 mg/mLUV-Vis Spectroscopy (A280)Higher concentrations can improve labeling efficiency.[8]
Reaction pH 7.2 - 8.5pH meterpH is critical for the reaction between the NHS ester and primary amines. A pH of 8.3-8.5 is often optimal.[8]
Reaction Time 30 minutes - 2 hours at room temperature; 2 - 4 hours at 4°CTimed incubationLonger incubation times do not always lead to higher labeling efficiency due to hydrolysis of the NHS ester.[8]
Degree of Labeling (DOL) VariableMALDI-TOF Mass Spectrometry, TNBSA Assay, Fluorescamine AssayThe desired DOL depends on the specific application. Over-labeling can lead to protein aggregation or loss of function.[9]
Boc Deprotection Efficiency >95%HPLC, LC-MSIncomplete deprotection will result in a heterogeneous product.[10]

Experimental Protocols

Protocol 1: Labeling of Protein with this compound-NHS Ester

This protocol describes the conjugation of this compound-NHS ester to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column)

  • Dialysis tubing or centrifugal filter units

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[8]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

  • This compound-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[8]

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound-NHS ester stock solution to the protein solution.

    • Gently mix the reaction mixture immediately. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid protein precipitation.[8]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[8]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[10]

  • Purification of the Boc-Protected-PEG-Protein Conjugate:

    • Remove unreacted this compound-NHS ester and byproducts by size-exclusion chromatography, dialysis, or using centrifugal filter units.[10]

Protocol 2: Boc Deprotection of the Labeled Protein

This protocol describes the removal of the Boc protecting group from the PEGylated protein to expose a primary amine for further conjugation.

Materials:

  • Boc-protected-PEG-protein conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Lyophilize the purified Boc-protected-PEG-protein conjugate to remove water.

    • Dissolve the dried conjugate in anhydrous DCM.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).[12]

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.[12]

    • Monitor the deprotection reaction by LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

    • Re-dissolve the resulting protein in a suitable buffer.

    • If necessary, neutralize any residual acid by adding a small amount of saturated sodium bicarbonate solution and then desalt the protein using a desalting column.

Mandatory Visualization

experimental_workflow Experimental Workflow for Protein Labeling and Modification protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) conjugation Conjugation Reaction (Protein + NHS Ester) protein_prep->conjugation reagent_prep This compound-NHS Ester Preparation (in DMSO/DMF) reagent_prep->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification1 Purification 1 (Size-Exclusion Chromatography) quenching->purification1 boc_deprotection Boc Deprotection (TFA in DCM) purification1->boc_deprotection purification2 Purification 2 (Desalting/Buffer Exchange) boc_deprotection->purification2 characterization Characterization (MS, HPLC, etc.) purification2->characterization final_product Final Labeled Protein with Free Amine characterization->final_product

Caption: Workflow for labeling a protein with this compound-NHS ester and subsequent Boc deprotection.

logical_relationship Application of a Bifunctional Labeled Protein protein Target Protein step1 Step 1: NHS Ester Reaction (Amide Bond Formation) protein->step1 linker This compound-NHS Ester linker->step1 intermediate Boc-Protected PEGylated Protein step1->intermediate step2 Step 2: Boc Deprotection (Acidic Conditions) intermediate->step2 activated_protein PEGylated Protein with Free Amine step2->activated_protein step3 Step 3: Further Conjugation activated_protein->step3 molecule2 Second Molecule (e.g., Drug, Fluorophore) molecule2->step3 final_conjugate Final Bioconjugate step3->final_conjugate

Caption: Logical relationship for creating a bioconjugate using a bifunctional linker.

References

Application Notes and Protocols for Surface Modification via Amine Functionalization with Boc-NH-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with polyethylene glycol (PEG) linkers is a cornerstone technique in biotechnology and pharmaceutical sciences, pivotal for enhancing the biocompatibility of materials, enabling targeted drug delivery, and developing advanced biosensors.[1][2] The use of Boc-NH-PEG3, a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a reactive terminus, offers a strategic advantage by allowing for a controlled, stepwise functionalization process.[3] This methodology is instrumental in preventing non-specific interactions, improving in vivo circulation times of nanoparticles, and providing a versatile platform for the covalent attachment of biomolecules.[4][5]

These application notes provide a comprehensive guide to the amine functionalization of surfaces using this compound linkers. Detailed protocols for surface activation, PEGylation, Boc-deprotection, and subsequent biomolecule conjugation are presented, alongside methods for surface characterization. Furthermore, quantitative data on the impact of PEGylation on critical surface properties are summarized, and relevant cell signaling pathways influenced by PEGylated surfaces are illustrated.

Core Concepts and Applications

The fundamental principle of this technique lies in the initial modification of a surface to introduce reactive amine groups. These amines then serve as anchors for the covalent attachment of a this compound linker. The Boc protecting group masks the terminal amine of the PEG chain, preventing unwanted side reactions during the initial surface coupling.[6] Following successful PEGylation, the Boc group is removed under acidic conditions to expose a primary amine, which is then available for the stable conjugation of a wide array of molecules such as proteins, peptides, antibodies, or small molecule drugs.[7][8]

Key Applications Include:

  • Drug Delivery and Nanotechnology: PEGylation of nanoparticles and liposomes to enhance their stability, solubility, and circulation time in vivo, and to facilitate targeted drug delivery.[4][5][9]

  • Biomaterial Engineering: Modification of implantable devices and tissue engineering scaffolds to improve their biocompatibility and reduce immunogenicity.

  • Biosensors and Diagnostics: Creation of anti-fouling surfaces on biosensors to minimize non-specific protein adsorption and improve signal-to-noise ratio.[10]

  • Proteomics and Genomics: Immobilization of proteins and oligonucleotides onto microarrays and other analytical platforms.

Experimental Protocols

Protocol 1: Surface Preparation and Amine Functionalization

This protocol details the introduction of primary amine groups onto a substrate, a prerequisite for PEGylation. The example below uses (3-Aminopropyl)triethoxysilane (APTES) for silicon-based surfaces.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and explosive.

  • Anhydrous Toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the substrate in Piranha solution for 30-60 minutes to clean and introduce hydroxyl groups.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Silanization with APTES:

    • In an inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned, dry substrate in the APTES solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing and Curing:

    • Rinse the substrate sequentially with toluene and ethanol to remove excess APTES.

    • Dry the substrate under a nitrogen stream.

    • Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.

Protocol 2: Conjugation of this compound-NHS Ester to Amine-Functionalized Surface

This protocol describes the coupling of a pre-activated this compound linker to the aminated surface.

Materials:

  • Amine-functionalized substrate

  • This compound-NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Amine-free reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.0)

  • Nitrogen gas stream

Procedure:

  • Prepare Linker Solution:

    • Dissolve this compound-NHS ester in the chosen anhydrous solvent to the desired concentration.

  • Coupling Reaction:

    • Place the amine-functionalized substrate in a reaction vessel.

    • Add the this compound-NHS ester solution, ensuring the entire surface is covered.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the substrate extensively with the reaction solvent (e.g., DMF) followed by DI water to remove unreacted linker.

    • Dry the surface under a stream of nitrogen.

Protocol 3: Boc Deprotection to Expose Terminal Amine

This protocol outlines the removal of the Boc protecting group to reveal the reactive primary amine.

Materials:

  • This compound functionalized surface

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • DI water

  • Nitrogen gas stream

Procedure:

  • Deprotection Reaction:

    • Prepare a deprotection solution of 50% TFA in anhydrous DCM.

    • Immerse the functionalized surface in the TFA/DCM solution.

    • Incubate for 30-60 minutes at room temperature.[7]

  • Neutralization and Washing:

    • Remove the substrate from the acidic solution and wash with DCM.

    • Neutralize the surface by washing with a saturated sodium bicarbonate solution.

    • Rinse thoroughly with DI water.

  • Drying:

    • Dry the amine-terminated PEGylated surface under a stream of nitrogen. The surface is now ready for conjugation with a desired molecule.

Quantitative Data Presentation

The physical and biological properties of the modified surface are significantly influenced by the characteristics of the PEG layer. The following tables summarize key quantitative findings from various studies.

PropertyEffect of Increasing PEG Chain LengthRationale
Critical Micelle Concentration (CMC) IncreasesA longer, more hydrophilic PEG chain enhances the overall water solubility of the molecule, requiring a higher concentration for micelle formation.[11]
Nanoparticle Size IncreasesThe hydrodynamic diameter of nanoparticles increases due to the larger corona formed by longer PEG chains.[8]
Surface Tension Generally decreases or is enhancedThe presence of PEG can improve the packing of surfactant molecules at the air-water interface, leading to reduced surface tension.[11]
In Vivo Circulation Time IncreasesLonger PEG chains provide better protection from clearance by the reticuloendothelial system (RES).[8]
PEG Grafting DensityProtein AdsorptionCell Adhesion
Low (Mushroom Configuration) ModerateModerate to High
High (Brush Configuration) Significantly ReducedSignificantly Reduced

Data synthesized from multiple sources indicating general trends.[12]

ParameterCS-PEG2kCS-PEG5kCS-PEG10k
Nanoparticle Size (nm) 150 ± 10120 ± 8100 ± 5
Zeta Potential (mV) +18 ± 2+22 ± 2+25 ± 3
In Vitro Silencing Efficiency ModerateHighestHigh
Macrophage Phagocytosis ReducedSignificantly ReducedMost Significantly Reduced

Adapted from a study on PEGylated chitosan/siRNA nanoparticles.[7]

Surface Characterization Protocols

Protocol 4: X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition

XPS is a powerful technique to confirm the successful modification of the surface at each step by analyzing the elemental composition and chemical states.

Methodology:

  • Sample Preparation: Mount the modified substrate on the XPS sample holder.

  • Survey Scan: Acquire a wide-energy range survey spectrum (0-1100 eV) to identify the elements present on the surface.

    • Expected Observations:

      • Amine-functionalized surface: Presence of N 1s peak.

      • PEGylated surface: Increase in C 1s and O 1s signals.

      • Deprotected surface: Decrease in the C 1s component associated with the Boc group.

  • High-Resolution Scans: Acquire high-resolution spectra for C 1s, O 1s, N 1s, and Si 2p (for silicon substrates).

    • The C 1s spectrum of a PEGylated surface will show a characteristic C-O peak at approximately 286.5 eV, confirming the presence of the PEG backbone.[1]

  • Data Analysis: Determine the atomic concentrations of the elements and analyze the chemical states from the high-resolution spectra to confirm each modification step. The thickness of the PEG layer can be estimated using the attenuation of the substrate signal (e.g., Si 2p).[5]

Protocol 5: Atomic Force Microscopy (AFM) for Surface Morphology

AFM is used to visualize the surface topography and roughness, providing insights into the uniformity of the coating.

Methodology:

  • Sample Preparation: Mount the substrate on an AFM stub.

  • Imaging: Operate the AFM in tapping mode in air or liquid to acquire topography and phase images.

  • Analysis:

    • Measure the root-mean-square (RMS) roughness of the surface before and after modification. An increase in roughness is expected after each functionalization step.

    • Observe the surface for the formation of uniform layers or aggregates. AFM can reveal the presence of coalesced microgels or a smooth, brush-like PEG layer depending on the grafting density.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Surface Preparation cluster_peg PEGylation & Deprotection cluster_final Final Application cluster_char Characterization start Substrate clean Piranha Cleaning & Hydroxylation start->clean amine Amine Functionalization (e.g., APTES) clean->amine peg This compound Conjugation amine->peg xps XPS amine->xps afm AFM amine->afm deprotect Boc Deprotection (TFA) peg->deprotect peg->xps peg->afm conjugate Biomolecule Conjugation deprotect->conjugate deprotect->xps application Application (Drug Delivery, Biosensing, etc.) conjugate->application

Caption: Experimental workflow for surface modification.

Cell Signaling Pathway Influenced by PEGylated Surfaces

signaling_pathway cluster_surface Cell-Surface Interaction cluster_receptors Receptor Engagement cluster_downstream Downstream Signaling peg_surface PEGylated Nanoparticle/Surface cell_membrane Cell Membrane peg_surface->cell_membrane Interaction integrin Integrin β8 cell_membrane->integrin tlr Toll-like Receptors (TLRs) cell_membrane->tlr scavenger Scavenger/Lipoprotein Receptors cell_membrane->scavenger fak Focal Adhesion Kinase (FAK) Activation integrin->fak inflammation Pro-inflammatory Signaling tlr->inflammation scavenger->inflammation cytokines Cytokine Secretion (TNF-α, IL-8, etc.) fak->cytokines inflammation->cytokines

Caption: PEG-surface interactions and cell signaling.

References

Application Notes and Protocols for Boc-NH-PEG3 Linkers in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-NH-PEG3 linkers in the development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document outlines the key advantages of using a short PEG3 spacer, detailed experimental protocols for conjugation, and methods for characterization of the final conjugate.

Introduction to this compound Linkers

This compound linkers are heterobifunctional molecules that play a crucial role in modern bioconjugation and drug development.[1] They feature a tert-butyloxycarbonyl (Boc) protected amine on one end and a reactive functional group (e.g., carboxylic acid, amine, azide) on the other, separated by a discrete three-unit polyethylene glycol (PEG) chain.[2] The Boc protecting group allows for a controlled, stepwise conjugation strategy, ensuring precise assembly of complex biomolecules.[3] The PEG3 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and favorably modulate pharmacokinetic properties.[4][5]

The short PEG3 length offers a balance between increased hydrophilicity and a relatively low molecular weight, which can be advantageous for cell permeability.[6] While longer PEG chains can offer greater solubility and longer plasma half-lives, they may also introduce steric hindrance that can reduce the in vitro potency of the conjugate.[4][7] PEG3 linkers provide a moderate improvement in these properties, often sufficient for many applications, while minimizing the risk of diminished biological activity.[4]

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound linkers can be used to attach potent cytotoxic drugs to a monoclonal antibody, enabling targeted delivery to cancer cells.[3] The hydrophilic PEG spacer can help to mitigate the hydrophobicity of the payload, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[4]

  • PROTACs: In the synthesis of PROTACs, the this compound linker can connect a target protein ligand to an E3 ligase ligand. The flexibility and length of the PEG3 chain are important for optimizing the formation of the ternary complex, which leads to the degradation of the target protein.[1]

  • Peptide and Oligonucleotide Modification: These linkers can be used to enhance the solubility and stability of peptides and oligonucleotides for therapeutic applications.[3]

Data Presentation

The selection of a linker is a critical step in the design of a targeted drug delivery system. The following tables summarize illustrative data comparing the impact of a short PEG3 linker to other linker types on the properties of ADCs.

Linker TypeTypical In Vitro Cytotoxicity (IC50)General Trend
No PEG LinkerVariableCan be highly potent but may suffer from poor solubility and aggregation.[7]
Short PEG Linker (e.g., PEG3) Generally maintains high potency Often associated with high in vitro potency and provides sufficient hydrophilicity for many hydrophobic payloads. [7]
Medium PEG Linker (e.g., PEG8, PEG12)Potency may be slightly reducedA trade-off between increased hydrophilicity and potentially reduced potency due to steric hindrance.[7]
Long PEG Linker (e.g., PEG24)Potency often reducedSignificantly improves solubility and in vivo half-life, but a decrease in in vitro cytotoxicity is often observed.[7]
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs. This data is compiled from various experimental systems and should be considered as a general trend.
Linker TypeTypical Plasma Half-Life (t½)Key Observations
No PEG LinkerShorterMore susceptible to aggregation and rapid clearance.[4]
Short PEG Linker (e.g., PEG3) Moderately increased Provides some improvement in circulation time compared to non-PEGylated counterparts. [7]
Medium to Long PEG LinkerSignificantly increasedThere is a direct correlation between PEG chain length and plasma half-life.[4]
Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics of ADCs. The optimal PEG linker length is context-dependent and should be determined empirically.

Experimental Protocols

The following are detailed protocols for the use of this compound linkers in the synthesis of ADCs. These protocols can be adapted for other applications.

Protocol 1: Boc Deprotection of a this compound Linker

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEG3 linker (e.g., this compound-COOH)

  • Anhydrous Dichloromethane (DCM)[2]

  • Trifluoroacetic acid (TFA)[2]

  • Toluene[2]

  • Saturated sodium bicarbonate solution[3]

  • Brine (saturated NaCl solution)[3]

  • Anhydrous sodium sulfate (Na₂SO₄)[3]

  • Rotary evaporator[3]

Procedure:

  • Dissolve the Boc-protected PEG3 linker in anhydrous DCM (e.g., 0.1-0.2 M).[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[2]

  • Stir the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[2]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[3]

Boc Deprotection Workflow cluster_0 Reaction cluster_1 Workup & Purification This compound-R This compound-R Reaction_Mixture Reaction Mixture (1-2h, RT) This compound-R->Reaction_Mixture Dissolve TFA/DCM TFA/DCM TFA/DCM->Reaction_Mixture Add Evaporation Evaporation (remove TFA/DCM) Reaction_Mixture->Evaporation Neutralization Neutralization (NaHCO3 wash) Evaporation->Neutralization Drying_Concentration Drying & Concentration Neutralization->Drying_Concentration NH2-PEG3-R Deprotected Linker Drying_Concentration->NH2-PEG3-R

Boc Deprotection Workflow
Protocol 2: Amide Coupling of a Drug to this compound-COOH

This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid group of the this compound-COOH linker.

Materials:

  • This compound-COOH

  • Amine-containing drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[2]

  • N-hydroxysuccinimide (NHS) or sulfo-NHS[2]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

  • Reaction buffer (e.g., PBS, pH 7.4)[2]

Procedure:

  • Dissolve this compound-COOH (1 equivalent) in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.[8]

  • In a separate flask, dissolve the amine-containing drug (1 equivalent) in the reaction buffer.

  • Add the activated NHS ester solution to the drug solution and stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[8]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.[3]

Drug-Linker Conjugation Workflow cluster_0 Activation cluster_1 Conjugation This compound-COOH This compound-COOH Activated_Linker Activated Linker (this compound-NHS) This compound-COOH->Activated_Linker Dissolve in DMF EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Add Conjugation_Reaction Conjugation Reaction (2-4h, RT) Activated_Linker->Conjugation_Reaction Drug-NH2 Amine-containing Drug Drug-NH2->Conjugation_Reaction Add Drug-Linker_Conjugate This compound-Drug Conjugation_Reaction->Drug-Linker_Conjugate Purify (HPLC)

Drug-Linker Conjugation Workflow
Protocol 3: Conjugation of the Drug-Linker to an Antibody

This protocol outlines the conjugation of the deprotected drug-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Deprotected Drug-NH-PEG3-COOH (from Protocol 1 & 2)

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[2]

  • EDC and Sulfo-NHS

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[3]

  • Size-Exclusion Chromatography (SEC) column for purification[3]

Procedure:

  • Activate the carboxylic acid of the deprotected Drug-NH-PEG3-COOH using EDC and Sulfo-NHS as described in Protocol 2.

  • Immediately add the activated drug-linker solution to the antibody solution. A molar excess of 5 to 20-fold of the drug-linker over the antibody is typically used, but this requires empirical optimization.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

  • Purify the resulting ADC using an SEC column to remove unconjugated drug-linker and other impurities.[8]

Protocol 4: Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC.[9] It can be determined by several methods:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs. The weighted average DAR is calculated from the peak areas.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the mass of the intact ADC, allowing for the calculation of the average DAR. Analysis of the reduced light and heavy chains can provide information on the distribution of the drug.

  • UV/Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the concentrations of both can be determined, and the DAR can be calculated.[]

In Vitro Cytotoxicity Assay: This assay determines the potency of the ADC on target cancer cells.

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and incubate for a defined period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.[12]

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[7]

ADC Synthesis and Characterization Drug_Linker_Synthesis 1. Synthesize Drug-Linker (Protocol 1 & 2) Antibody_Conjugation 2. Conjugate to Antibody (Protocol 3) Drug_Linker_Synthesis->Antibody_Conjugation ADC_Purification 3. Purify ADC (SEC) Antibody_Conjugation->ADC_Purification ADC_Characterization 4. Characterize ADC ADC_Purification->ADC_Characterization DAR_Analysis DAR Analysis (HIC, LC-MS) ADC_Characterization->DAR_Analysis In_Vitro_Assay In Vitro Cytotoxicity (IC50) ADC_Characterization->In_Vitro_Assay In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics ADC_Characterization->In_Vivo_Studies

References

Application Notes and Protocols for Boc-NH-PEG3 in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Boc-NH-PEG3 linkers in click chemistry reactions, a cornerstone of modern bioconjugation. The tert-butyloxycarbonyl (Boc) protecting group, combined with a hydrophilic three-unit polyethylene glycol (PEG3) spacer, offers a versatile platform for the precise assembly of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] The PEG linker enhances aqueous solubility and provides spatial separation between conjugated molecules, which can be crucial for maintaining biological activity.[4]

Quantitative Data Presentation

The selection of an appropriate linker and conjugation strategy is critical for the successful development of bioconjugates. The following tables provide key quantitative data for physicochemical properties and reaction kinetics to aid in this process.

Table 1: Physicochemical Properties of Common this compound Derivatives

Linker NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound-AzideC13H26N4O5334.37Not available
This compound-AlkyneC14H25NO5287.35Not available
This compound-amineC11H24N2O4248.32101187-40-0
This compound-acidC13H25NO7307.34462100-06-7

Table 2: Comparative Kinetics of Click Chemistry Reactions

Reaction TypeLinker/ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)BiocompatibilityNotes
CuAAC Terminal Alkyne (e.g., this compound-Alkyne)~10² - 10⁴Lower (due to copper cytotoxicity)Fast reaction kinetics, ideal for ex vivo conjugations. Potential for side reactions like Glaser coupling.[5]
SPAAC DBCO~10⁻¹ - 1High (copper-free)Slower kinetics than CuAAC but highly biocompatible, making it suitable for live-cell imaging and in vivo studies.[5][6]
SPAAC BCN~10⁻¹High (copper-free)Generally slower than DBCO.[6]
SPAAC TCO (with tetrazine)up to 10⁶High (copper-free)Exceptionally fast kinetics, rivaling or exceeding CuAAC.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in using this compound linkers in click chemistry.

Protocol 1: Boc Deprotection of this compound Derivatives

This protocol describes the removal of the Boc protecting group to expose the primary amine, which is then available for subsequent conjugation reactions.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or LC-MS equipment for reaction monitoring

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[1]

  • The resulting deprotected linker as a TFA salt can be used directly in the next step or neutralized.

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[1]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of a this compound-azide to an alkyne-containing molecule.

Materials:

  • This compound-Azide

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound-Azide in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and a molar excess of this compound-Azide in the reaction buffer.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

    • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reversed-phase HPLC.[7]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a this compound-azide to a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • This compound-Azide

  • DBCO-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound-Azide in anhydrous DMSO.

    • Prepare a stock solution of the DBCO-containing molecule in a compatible solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the DBCO-containing molecule in the reaction buffer.

    • Add the this compound-Azide stock solution to the reaction mixture. A slight molar excess (1.1 to 1.5-fold) of one reagent can be used to drive the reaction to completion.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature. Reaction times can vary from 30 minutes to a few hours and can be monitored by LC-MS.

  • Purification:

    • Purify the conjugate using an appropriate method such as SEC or reversed-phase HPLC to remove any unreacted starting materials.[7]

Protocol 4: Purification and Characterization of Conjugates

Following the click chemistry reaction, it is crucial to purify the conjugate and verify its identity.

Purification Methods:

  • Size-Exclusion Chromatography (SEC): Effective for separating larger bioconjugates from smaller, unreacted linkers and reagents.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation for purifying the target conjugate from starting materials and byproducts.[7]

  • Hydrophobic Interaction Chromatography (HIC): Can be useful for separating species with different degrees of PEGylation.[1]

Characterization Techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.[8]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of a protein after conjugation.[9]

  • ¹H NMR Spectroscopy: Can be used to monitor the disappearance of the Boc group's tert-butyl proton signal (around 1.4-1.5 ppm) during deprotection.[8]

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow and a key signaling pathway relevant to the application of this compound linkers.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification cluster_deprotection Deprotection cluster_final Final Product Boc_PEG This compound-Azide Reaction CuAAC or SPAAC Reaction Boc_PEG->Reaction Alkyne_Mol Alkyne-Molecule Alkyne_Mol->Reaction Purification Purification (HPLC/SEC) Reaction->Purification Characterization Characterization (MS, SDS-PAGE) Purification->Characterization Deprotection Boc Deprotection (TFA) Purification->Deprotection Final_Product Final Conjugate (Amine-PEG3-Molecule) Deprotection->Final_Product

Caption: Experimental workflow for bioconjugation using this compound.

PROTAC_Mechanism cluster_system Cellular Ubiquitin-Proteasome System cluster_protac PROTAC Action E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Activation E3 E3 Ubiquitin Ligase E2->E3 Ub Conjugation Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ternary_Complex->PROTAC Recycling Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Polyubiquitination Polyubiquitinated_POI->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

References

Revolutionizing Bioconjugation: A Detailed Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools in this field, offering unparalleled control over the creation of complex bioconjugates for therapeutic and diagnostic applications. This document provides detailed application notes and protocols for the use of these versatile linkers, with a focus on enhancing the properties of biomolecules for drug development.

Heterobifunctional PEG linkers are polymers of ethylene glycol functionalized with two different reactive groups at their termini.[1] This unique structure allows for the sequential and specific conjugation of two distinct molecular entities, such as a targeting antibody and a therapeutic payload.[1] The incorporation of a PEG spacer offers numerous advantages, including enhanced solubility and stability of the conjugate, reduced immunogenicity, and improved pharmacokinetic profiles.[2] Consequently, these linkers have become critical in the design of advanced drug delivery systems, particularly in the fields of Antibody-Drug Conjugates (ADCs).[2][3]

The PEG component itself imparts several highly desirable properties to the resulting bioconjugate.[4] The hydrophilic nature of the PEG backbone enhances the aqueous solubility of hydrophobic drugs and biomolecules, which can improve their bioavailability.[2] Furthermore, the process of attaching PEG chains, known as PEGylation, can significantly increase the hydrodynamic radius of a therapeutic, leading to reduced renal clearance and an extended circulation half-life.[2] The flexible PEG chain can also create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby reducing the potential for an immune response.[4]

Core Chemistries of Protein PEGylation

The selection of a PEGylation strategy is dependent on the available reactive functional groups on the protein and the desired characteristics of the final conjugate.[5] Two of the most common strategies involve targeting primary amines or free thiols on the protein surface.

  • Amine-Reactive PEGylation (via NHS Esters): This is a prevalent method due to the abundance of lysine residues, which have primary amine side chains, on the surface of most proteins.[5] N-Hydroxysuccinimide (NHS) ester-activated PEGs react efficiently with these primary amines, as well as the N-terminal alpha-amine group, under neutral to slightly basic conditions (pH 7-9) to form stable amide bonds.[5]

  • Thiol-Reactive PEGylation (via Maleimides): This strategy offers a more site-specific approach to conjugation.[5] PEG linkers functionalized with a maleimide group react specifically with sulfhydryl groups (thiols), typically found in cysteine residues, at a pH range of 6.5-7.5 to form stable thioether bonds.[6] This allows for more precise control over the location of PEG attachment, which can be crucial for preserving the biological activity of the protein.

Quantitative Data on Heterobifunctional PEG Linkers

The choice of a heterobifunctional PEG linker, including its length and the nature of its reactive groups, significantly impacts the properties of the resulting bioconjugate. The following tables summarize key quantitative parameters to guide the selection process.

ParameterNHS-Ester-PEG-MaleimideThiol-Reactive PEG (Maleimide)Click Chemistry (e.g., DBCO-PEG-NHS)
Target Functional Group Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Azide or Alkyne modified molecules
Reaction pH 7.0 - 9.0[5][6]6.5 - 7.5[5][6]4.0 - 9.0 (SPAAC)
Molar Excess of Linker 5-20 fold over protein[5]10-20 fold over protein[5]1.5-5 fold over substrate
Reaction Time 30-60 minutes at Room Temperature or 2 hours on ice[5]2-4 hours at Room Temperature or overnight at 4°C[5]1-12 hours at Room Temperature
Bond Stability Stable Amide BondStable Thioether Bond[6]Highly Stable Triazole Ring[7]
Linker ArchitecturePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Impact on Pharmacokinetics
Linear PEG5~3.5Moderate increase in circulation half-life.
Linear PEG20~7.8Significant increase in circulation half-life and reduced renal clearance.
Branched PEG40 (2 x 20)~11.2Pronounced increase in hydrodynamic size, leading to extended circulation and enhanced "stealth" properties.[8]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers, from the initial conjugation to the final characterization of the bioconjugate.

Protocol 1: Amine-Reactive PEGylation of an Antibody using NHS-Ester-PEG-Maleimide

This protocol details the procedure for conjugating an antibody using an amine-reactive PEG-NHS ester linker, which will then be ready for conjugation to a thiol-containing molecule.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous DMSO

  • Quenching reagent (e.g., Tris or glycine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Linker Stock Solution: Dissolve the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO to prepare a 10 mM stock solution.[4]

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.2-7.5). Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution.[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5] The optimal time and temperature may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.[4] The maleimide-activated antibody is now ready for conjugation to a thiol-containing molecule.

Protocol 2: Thiol-Reactive Conjugation to a Maleimide-Activated Antibody

This protocol describes the conjugation of a thiol-containing molecule (e.g., a cytotoxic drug) to the maleimide-activated antibody prepared in Protocol 1.

Materials:

  • Maleimide-activated antibody (from Protocol 1)

  • Thiol-containing molecule

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule in an appropriate solvent (e.g., DMSO).

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the maleimide-activated antibody solution. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[6]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5] Protect the reaction from light if the thiol-containing molecule is light-sensitive.

  • Purification: Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove any unreacted thiol-containing molecule and other small molecules.[4]

Protocol 3: Characterization of the PEGylated Bioconjugate

It is essential to thoroughly characterize the final bioconjugate to determine its purity, concentration, and the degree of PEGylation or drug-to-antibody ratio (DAR).

A. Determination of Protein Concentration and Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

  • Objective: To determine the concentration of the antibody and the average number of drug molecules conjugated per antibody.

  • Procedure:

    • Measure the absorbance of the purified conjugate solution at 280 nm and at the wavelength of maximum absorbance for the conjugated drug.

    • Calculate the corrected absorbance at 280 nm to account for the drug's absorbance at this wavelength.

    • Use the Beer-Lambert law to calculate the concentrations of the antibody and the drug.

    • The DAR is the molar ratio of the drug to the antibody.

B. Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC)

  • Objective: To assess the purity of the conjugate and detect the presence of aggregates.

  • Typical Method:

    • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).[4]

    • Mobile Phase: Phosphate buffer with an appropriate salt concentration (e.g., 150 mM NaCl).[4]

    • Detection: UV at 280 nm for the protein and at a wavelength specific to the conjugated drug, if applicable.[4]

  • Analysis: A single, sharp peak indicates a pure, non-aggregated conjugate. The presence of earlier eluting peaks suggests aggregation.

C. Confirmation of Conjugation by Mass Spectrometry (MALDI-TOF or ESI-MS)

  • Objective: To confirm the covalent attachment of the PEG linker and drug to the antibody and to determine the distribution of different species.

  • Procedure:

    • Prepare the sample according to the instrument's requirements.

    • Acquire the mass spectrum of the conjugate.

  • Analysis: The resulting mass spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of attached PEG-drug moieties.[4] This provides valuable information on the heterogeneity of the conjugate.

Visualizing Bioconjugation Workflows

The following diagrams, created using the DOT language, illustrate key processes involving heterobifunctional PEG linkers.

experimental_workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Drug Conjugation cluster_purification Step 3: Purification & Analysis Antibody Antibody Reaction1 Incubate 30-60 min Antibody->Reaction1 pH 7.2-7.5 NHS-PEG-Maleimide NHS-PEG-Maleimide NHS-PEG-Maleimide->Reaction1 Activated_Antibody Activated_Antibody Reaction2 Incubate 2-4 hours Activated_Antibody->Reaction2 pH 6.5-7.5 Reaction1->Activated_Antibody Thiol-Drug Thiol-Drug Thiol-Drug->Reaction2 ADC Antibody-Drug Conjugate Purification SEC ADC->Purification Reaction2->ADC Characterization UV-Vis, MS Purification->Characterization

A generalized experimental workflow for the synthesis of an ADC.

adc_mechanism ADC Antibody-Drug Conjugate Binding 1. Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Internalization 2. Internalization Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Drug_Release 3. Linker Cleavage & Drug Release Lysosome->Drug_Release Apoptosis 4. Cell Death (Apoptosis) Drug_Release->Apoptosis

The mechanism of action for an ADC, from targeting to cell death.

Conclusion

Heterobifunctional PEG linkers are indispensable tools in the field of bioconjugation, offering a powerful means to enhance the therapeutic properties of complex biologics.[4] Their ability to improve solubility, stability, and pharmacokinetic profiles, while allowing for precise and controlled conjugation, has been instrumental in the success of ADCs and the emergence of other targeted therapies.[4] By carefully selecting the appropriate linker and optimizing the conjugation and purification protocols, researchers can develop novel bioconjugates with improved efficacy and safety profiles, ultimately benefiting patients in need of more effective treatments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-NH-PEG3 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your Boc-NH-PEG3 conjugation reactions for successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS ester with a primary amine on my molecule of interest?

The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[1] At lower pH values, the amine group is protonated and therefore unreactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all suitable for NHS ester reactions.[1]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1][2] If your molecule is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation reaction.[1]

Q3: How should I dissolve and handle my this compound-NHS ester?

NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[1][3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[1][4] It is recommended to dissolve water-insoluble NHS esters in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1] It is best to prepare fresh solutions for each experiment as the NHS-ester group hydrolyzes quickly.[1][3]

Q4: What is the primary side reaction that competes with the desired coupling?

The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid and releases N-hydroxysuccinimide.[1] The rate of this hydrolysis is highly dependent on the pH, increasing as the pH becomes more alkaline.[1]

Q5: My protein precipitates during or after the conjugation reaction. What could be the cause?

Protein precipitation can be caused by a few factors. A high concentration of the organic solvent (like DMSO or DMF) used to dissolve the NHS ester can denature the protein; it is advisable to keep the final concentration of the organic solvent below 10%.[1] Additionally, if you are using a hydrophobic NHS ester, the resulting conjugate may have reduced solubility. Using a PEGylated NHS ester, such as this compound, can help to increase the hydrophilicity and solubility of the final conjugate.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions.

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1]
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[1]
Presence of primary amines in the buffer Use an amine-free buffer such as PBS, HEPES, or borate buffer. If necessary, perform a buffer exchange before the reaction.[1]
Insufficient molar excess of NHS ester The optimal molar ratio of NHS ester to the amine-containing molecule depends on the concentration of the reactants. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1]
Protein Precipitation High concentration of organic solvent Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[1]
Use of a hydrophobic NHS ester Consider using a PEGylated NHS ester to increase the hydrophilicity of the final conjugate.[1]
Lack of Reproducibility Inconsistent NHS ester activity Due to their moisture sensitivity, the activity of NHS esters can vary between experiments. Always handle the reagent carefully and prepare fresh solutions.[1]
Variations in reaction conditions Ensure consistent pH, temperature, and reaction time between experiments.

Experimental Protocols

General Protocol for NHS Ester Coupling to a Protein

This protocol provides a general guideline for the conjugation of a protein with a this compound-NHS ester.

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).[1]

  • Protein Solution Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.[1]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1]

  • Reaction Initiation: Add the desired molar excess of the NHS ester solution to the protein solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10%.[1]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal time may need to be determined empirically.[1]

  • Quenching (Optional): To stop the reaction, a quenching buffer such as Tris or glycine can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[4]

  • Purification: Remove excess reagents and by-products by dialysis or gel filtration.[3]

Protocol for Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

  • Dissolution: Dissolve the Boc-protected PEG conjugate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[5]

  • Cooling: Cool the solution to 0°C in an ice bath.[5]

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5] For substrates sensitive to cationic side reactions, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).[5]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA.[5] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[5]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction Buffer_Exchange Buffer Exchange (if necessary) Prepare_Protein Prepare Protein Solution (1-10 mg/mL) Buffer_Exchange->Prepare_Protein Mix Add NHS Ester to Protein (Molar Excess) Prepare_Protein->Mix Prepare_NHS Prepare Fresh this compound-NHS Ester Solution (10-20 mM) Prepare_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate Quench->Purify

General workflow for this compound-NHS ester conjugation to a protein.

troubleshooting_flowchart node_rect node_rect start Low Conjugation Yield? check_pH Is pH 7.2-8.5? start->check_pH check_buffer Amine-free buffer? check_pH->check_buffer Yes adjust_pH Adjust pH to 7.2-8.5 check_pH->adjust_pH No check_reagent NHS ester handled correctly? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_ratio Sufficient molar excess? check_reagent->check_ratio Yes prepare_fresh Use fresh, anhydrous reagents check_reagent->prepare_fresh No increase_ratio Increase molar excess of NHS ester check_ratio->increase_ratio No success Yield Improved check_ratio->success Yes adjust_pH->success buffer_exchange->success prepare_fresh->success increase_ratio->success

Troubleshooting flowchart for low conjugation yield.

References

Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my Boc deprotection reaction incomplete?

Incomplete deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates might require longer reaction times or gentle heating.[2]

  • Steric Hindrance: The bulky nature of the PEG chain, especially in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[1][2][3]

  • Solvent Issues: The choice of solvent is critical. It must effectively solvate both the PEG-linker conjugate and the acidic reagent to ensure the reaction proceeds efficiently. Dichloromethane (DCM) is a widely used solvent for TFA-mediated deprotection.[1][2][3]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[4]

  • Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1][2]

  • Consider a stronger acid system, like 4M HCl in 1,4-dioxane.[1][2]

  • Ensure the chosen solvent provides good solubility for your PEGylated compound.

2. I am observing unexpected side products after deprotection. What is the cause and how can I prevent them?

Side product formation is often linked to the reactive tert-butyl cation generated during the cleavage of the Boc group.

  • Alkylation by Tert-Butyl Cation: This reactive cation can alkylate nucleophilic sites on your molecule, particularly sensitive amino acid residues like tryptophan, methionine, and cysteine, leading to undesired side products.[2][4]

  • Cleavage of Other Acid-Sensitive Groups: The strongly acidic conditions required for Boc deprotection can inadvertently remove other acid-labile protecting groups present in your molecule.[4] One user reported that TFA treatment resulted in a 10-20% loss of their ester bonds.

  • Degradation of the PEG Linker: Although generally stable, prolonged exposure to very strong acids could potentially lead to degradation of the PEG chain, though this is less common.

Preventative Measures:

  • Use of Scavengers: To prevent alkylation by the tert-butyl cation, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[5][2]

  • Milder Deprotection Conditions: If your molecule contains other acid-sensitive groups, consider using milder deprotection conditions, such as a lower concentration of TFA or a shorter reaction time. Careful monitoring is crucial.

  • Alternative Protecting Groups: For molecules with acid-sensitive functionalities, consider using an alternative amine protecting group that can be removed under different conditions, such as the Fmoc group, which is base-labile.[6]

3. How can I monitor the progress of the deprotection reaction?

Regular monitoring is key to achieving complete deprotection without unnecessary side reactions.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the more polar deprotected product (which will have a lower Rf value).[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction, allowing you to identify the starting material, product, and any side products formed.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

4. How should I work up and isolate my deprotected PEG linker?

The work-up procedure depends on the properties of your deprotected product and the acid used.

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1][2][6]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][6]

  • Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]

Quantitative Data Summary

The efficiency of Boc deprotection is highly dependent on the chosen acid, its concentration, and the reaction time.

ReagentConcentrationSolventTypical Reaction Time (at RT)Expected Purity
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)1 - 2 hours>95%
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hours>95%

Table 1: Common Acidic Conditions for Boc Deprotection. This table summarizes typical conditions and expected outcomes for the deprotection of Boc-protected PEG linkers.[2][6]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, protects Tryptophan.
Water2.5 - 5%Carbocation scavenger.
Thioanisole5%Carbocation scavenger, protects Methionine.
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine.
Phenol5%Carbocation scavenger.

Table 2: Common Scavengers for Boc Deprotection. This table lists common scavengers used to prevent side reactions caused by the tert-butyl cation.[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is suitable for most Boc-protected PEGylated amines.[3]

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][2]

  • Cooling: Cool the solution to 0°C in an ice bath.[2]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2] If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Work-up (Isolation of TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[1][2][7] The resulting TFA salt can often be used directly in the next synthetic step.

  • Work-up (Neutralization to Free Amine): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][2][6]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This method is a good alternative to TFA, especially for substrates with TFA-labile groups.

  • Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous 1,4-dioxane.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.[2]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to 4 hours.[2][7]

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine. This can be used directly or neutralized as described in Protocol 1.[2][3]

Visualizations

G cluster_start Start cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_product Product start Boc-Protected PEG Linker dissolve Dissolve in Anhydrous Solvent (e.g., DCM or 1,4-Dioxane) start->dissolve cool Cool to 0°C (for TFA deprotection) dissolve->cool add_acid Add Acid (TFA or HCl in Dioxane) + Scavengers (optional) cool->add_acid react Stir at RT (0.5 - 4 hours) add_acid->react monitor Monitor by TLC/LC-MS react->monitor is_complete Is Reaction Complete? monitor->is_complete is_complete->react No concentrate Concentrate in vacuo is_complete->concentrate Yes co_evaporate Co-evaporate with Toluene (for TFA) concentrate->co_evaporate product_salt Deprotected PEG-Amine Salt co_evaporate->product_salt neutralize Neutralize with NaHCO3 (aq) extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product_free Deprotected PEG-Amine (Free Base) dry_concentrate->product_free product_salt->neutralize

Caption: General experimental workflow for Boc deprotection of PEG linkers.

G start Boc Deprotection Issue incomplete Is the reaction incomplete? start->incomplete side_products Are there side products? incomplete->side_products No increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) incomplete->increase_acid Yes increase_time Extend Reaction Time incomplete->increase_time Yes stronger_acid Use Stronger Acid (4M HCl in Dioxane) incomplete->stronger_acid Yes check_solubility Ensure Good Solubility incomplete->check_solubility Yes add_scavengers Add Scavengers (TIS, Water, etc.) side_products->add_scavengers Yes milder_conditions Use Milder Conditions (Lower Acid Conc./Time) side_products->milder_conditions Yes check_other_groups Check for Other Acid-Sensitive Groups side_products->check_other_groups Yes success Problem Resolved side_products->success No increase_acid->success increase_time->success stronger_acid->success check_solubility->success add_scavengers->success milder_conditions->success check_other_groups->success

Caption: Troubleshooting decision tree for Boc deprotection of PEG linkers.

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Technical Support Center: Troubleshooting Low Conjugation Efficiency with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for low-efficiency conjugation reactions involving N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low or no conjugation yield with NHS esters?

Low conjugation efficiency is most often due to the hydrolysis of the NHS ester, which is a competing reaction with the desired amine conjugation.[1][2] The NHS ester group is sensitive to moisture and will react with water to form an unreactive carboxylic acid, preventing it from coupling with the primary amine on your target molecule.[2] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[3][4]

Q2: What are the optimal reaction conditions for NHS ester conjugations?

For optimal results, several factors must be carefully controlled:

  • pH: The ideal pH range for NHS ester reactions is between 7.2 and 8.5.[2][5] A pH of 8.3-8.5 is often recommended as the best starting point, as it provides a good balance between having a deprotonated, reactive amine group and minimizing the rate of NHS ester hydrolysis.[6][7][8]

  • Buffer Choice: It is crucial to use an amine-free buffer.[2][9] Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing your conjugation efficiency.[5] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[5]

  • Temperature and Time: Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[6][10] Lower temperatures can help to minimize the competing hydrolysis reaction.[10]

  • Concentration: The rate of the desired conjugation reaction is dependent on the concentration of your reactants, while the rate of hydrolysis is not.[2] Therefore, it is recommended to work with a higher concentration of your target molecule, ideally greater than 2 mg/mL.[2]

Q3: How does pH affect the NHS ester conjugation reaction?

The pH of the reaction buffer is a critical factor that influences two competing reactions:

  • Amine Reactivity: For the conjugation to occur, the primary amine groups on the target molecule (e.g., the epsilon-amino group of lysine) need to be in a deprotonated, nucleophilic state (-NH2).[8] At a pH below 7, a large portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[2][11]

  • NHS Ester Hydrolysis: As the pH increases, the rate of NHS ester hydrolysis also increases significantly.[8] At a pH above 9.0, the hydrolysis can become so rapid that it outcompetes the desired conjugation reaction, leading to low efficiency.[8]

The following diagram illustrates the pH-dependent reaction pathways:

pH_Effect cluster_low_pH Low pH (< 7.5) cluster_optimal_pH Optimal pH (8.0 - 8.5) cluster_high_pH High pH (> 9.0) Low_pH_Amine Protein-NH3+ (Protonated/Unreactive) Low_pH_Result Low Labeling Efficiency Low_pH_Amine->Low_pH_Result Poor Nucleophile Optimal_pH_Amine Protein-NH2 (Deprotonated/Reactive) Optimal_pH_Result Stable Conjugate (Amide Bond) Optimal_pH_Amine->Optimal_pH_Result Desired Reaction NHS_Ester1 NHS Ester NHS_Ester1->Optimal_pH_Amine NHS_Ester2 NHS Ester High_pH_Result Inactive Carboxylic Acid NHS_Ester2->High_pH_Result Rapid Hydrolysis (Competing Reaction)

Figure 1. The effect of pH on NHS ester reaction pathways.

Q4: My NHS ester reagent may be old. How can I test its activity?

NHS esters are moisture-sensitive and can lose activity over time if not stored properly.[12][13] You can perform a simple qualitative test to check the reactivity of your NHS ester reagent. This involves intentionally hydrolyzing the ester with a base and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[13] An active reagent will show a significant increase in absorbance after hydrolysis compared to the starting solution.[13]

Data Presentation

Table 1: Half-life of NHS Esters at Different pH Values and Temperatures

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
7.0Ambient~7 hours
9.0AmbientMinutes

Data compiled from multiple sources describing general NHS ester chemistry.[3][4][12]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with an NHS Ester

  • Protein Preparation: Ensure your protein solution is in an amine-free buffer (e.g., PBS, sodium bicarbonate, HEPES, or borate buffer) at a pH between 7.2 and 8.5.[5] If necessary, perform a buffer exchange using dialysis or a desalting column. The protein concentration should ideally be between 1-10 mg/mL.[7][10]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][10] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[9]

  • Conjugation Reaction: Add the calculated amount of the NHS ester solution to your protein solution. It is common to use a 10- to 50-fold molar excess of the NHS ester.[2] The final concentration of the organic solvent in the reaction mixture should not exceed 10%.[5]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6][10] If your label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional): To stop the reaction, you can add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.[10][14] This will consume any unreacted NHS ester.

  • Purification: Remove unreacted NHS ester and byproducts by gel filtration, dialysis, or using a desalting column.[10]

Protocol 2: Testing the Activity of an NHS Ester Reagent

  • Prepare Solutions:

    • Dissolve the NHS ester reagent in a suitable buffer (e.g., phosphate buffer, pH 7-8) to a known concentration.[13]

    • Prepare a 0.5-1.0 N NaOH solution.[13]

  • Initial Measurement: Measure the absorbance of the NHS ester solution at 260 nm.[13]

  • Hydrolysis: Add a small volume of the NaOH solution to the NHS ester solution to raise the pH and induce hydrolysis.

  • Final Measurement: After a few minutes, measure the absorbance of the hydrolyzed solution at 260 nm.[13]

  • Analysis: A significant increase in absorbance indicates that the NHS ester was active and has now been hydrolyzed, releasing NHS. If there is no measurable increase in absorbance, the reagent is likely inactive.[13]

Mandatory Visualizations

Troubleshooting_Workflow start Low Conjugation Efficiency Observed check_pH Is the reaction pH between 7.2 and 8.5? start->check_pH check_buffer Is the buffer amine-free (e.g., PBS, Bicarbonate)? check_pH->check_buffer Yes adjust_pH Adjust pH to 8.3-8.5 check_pH->adjust_pH No check_reagent Is the NHS ester reagent fresh and stored correctly? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange into an amine-free buffer check_buffer->buffer_exchange No check_concentration Is the protein concentration adequate (>2 mg/mL)? check_reagent->check_concentration Yes use_fresh_reagent Use a fresh vial of NHS ester and prepare the solution immediately before use check_reagent->use_fresh_reagent No increase_concentration Increase protein concentration check_concentration->increase_concentration No success Conjugation Efficiency Improved check_concentration->success Yes adjust_pH->check_buffer buffer_exchange->check_reagent use_fresh_reagent->check_concentration increase_concentration->success

Figure 2. A logical workflow for troubleshooting low NHS ester conjugation efficiency.

Conjugation_Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_competing_reaction Competing Reaction Protein Protein with Primary Amine (Protein-NH2) Conjugate Stable Amide Bond (Protein-NH-Label) Protein->Conjugate NHS_Ester NHS Ester Label NHS_Ester->Conjugate Conditions pH 8.0-8.5 Amine-free buffer 1-4h at RT or overnight at 4°C Conditions->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Conjugate->NHS releases Hydrolysis Hydrolysis of NHS Ester Inactive_Product Inactive Carboxylic Acid Hydrolysis->Inactive_Product Water H2O Water->Hydrolysis NHS_Ester_Compete NHS Ester Label NHS_Ester_Compete->Hydrolysis

Figure 3. The chemical pathway of NHS ester conjugation and the competing hydrolysis reaction.

References

Technical Support Center: Purification of Boc-NH-PEG3 Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of Boc-NH-PEG3 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying this compound conjugates?

A1: The most common and effective method for purifying this compound conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates molecules based on their hydrophobicity. A C18 column is frequently used due to its ability to separate compounds based on these hydrophobic characteristics.[1]

Q2: What are the typical mobile phases used for the RP-HPLC purification of these conjugates?

A2: A standard mobile phase for the RP-HPLC purification of PEGylated compounds consists of a gradient of acetonitrile (ACN) and water.[2] Both solvents should be of HPLC grade. To improve peak shape and resolution, a small amount of an additive like 0.1% trifluoroacetic acid (TFA) or formic acid (FA) is often included in both the aqueous and organic mobile phases.[1][2]

Q3: How can I monitor the purity of my this compound conjugate after purification?

A3: The purity of the final product can be assessed using a combination of analytical techniques. Analytical RP-HPLC can provide a chromatogram to visualize impurities. Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the desired conjugate and any impurities.[2] Furthermore, ¹H NMR spectroscopy is crucial for confirming the chemical structure and ensuring the integrity of the Boc protecting group.[1][2]

Q4: Is the Boc protecting group stable during RP-HPLC purification?

A4: The stability of the tert-butyloxycarbonyl (Boc) group can be a concern during RP-HPLC, particularly when acidic mobile phase modifiers like TFA are used.[2] While low concentrations of TFA (e.g., 0.1%) are generally used, prolonged exposure or concentrating fractions with high TFA content can lead to cleavage of the Boc group.[2][3][4] It is advisable to neutralize or promptly remove the acidic modifier from the collected fractions.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound conjugates.

Problem 1: Broad or Tailing Peaks in the Chromatogram

Broad or tailing peaks are a frequent issue that can compromise the resolution and purity of the collected fractions.

Potential Cause Suggested Solution
Interaction with Residual Silanols The amine group in the conjugate can interact with residual silanol groups on the silica-based column, causing peak tailing.[5][6] Operating at a lower pH can help to protonate the silanol groups and reduce these interactions.[5]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the conjugate and the stationary phase, influencing peak shape.[7][8]
Column Degradation An old or contaminated column can lose its efficiency, leading to peak broadening.[8][9] Flushing the column with a strong solvent or replacing it if necessary can resolve this.[8]
Sample Overload Injecting too much sample can saturate the column, resulting in poor peak shape.[8][10] Diluting the sample or reducing the injection volume is recommended.[8]
PEG Polydispersity For some PEGylated compounds, the inherent polydispersity of the PEG chain can contribute to peak broadening.[11]
Problem 2: Premature Cleavage of the Boc Protecting Group

The loss of the Boc group during purification is a critical issue that can lead to a heterogeneous product.

Potential Cause Suggested Solution
Acidic Mobile Phase (TFA) Trifluoroacetic acid (TFA) in the mobile phase can cause the deprotection of the Boc group.[2][3]
- Minimize the concentration of TFA in the mobile phase (0.05% - 0.1% is a common range).
- Consider using a less acidic modifier like formic acid.[3]
- Neutralize the collected fractions immediately with a base like triethylamine.
High Temperature During Solvent Evaporation Concentrating acidic fractions at elevated temperatures can accelerate Boc deprotection.[4]
- Evaporate the solvent at a lower temperature.
- Consider lyophilization (freeze-drying) to remove the solvent and TFA.[4]
Problem 3: Low Recovery of the Purified Conjugate

Poor recovery of the final product can be due to several factors related to the compound's properties and its interaction with the HPLC system.

Potential Cause Suggested Solution
Poor Solubility The conjugate may precipitate on the column if the mobile phase is not optimal for its solubility.[11]
- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[2]
- Adjust the initial percentage of the organic solvent in the mobile phase to enhance solubility.[11]
Irreversible Adsorption The compound may bind strongly and irreversibly to the stationary phase.[11]
- Consider using a different stationary phase (e.g., C8 instead of C18) which may have different interactions.[11]
- Adding a small amount of an ion-pairing agent to the mobile phase can help reduce strong ionic interactions.[11]

Experimental Protocols

General RP-HPLC Protocol for this compound Conjugate Purification

This protocol provides a starting point for developing a purification method. Optimization will likely be required for specific conjugates.

Parameter Recommendation
HPLC System An HPLC or UPLC system equipped with a UV detector.[1]
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Water.[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Acetonitrile (ACN).[1]
Gradient A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.[12] This should be optimized based on the retention time of the conjugate.
Flow Rate 1.0 mL/min for HPLC.[12]
Detection UV absorbance at 214 nm or 220 nm.[1][12]
Sample Preparation Dissolve the crude product in a solvent compatible with the mobile phase (e.g., a mixture of water and ACN).[1] Filter the sample through a 0.45 µm syringe filter before injection.[2]

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Purification check_chromatogram Review Chromatogram start->check_chromatogram good_peak Symmetric & Sharp Peaks? check_chromatogram->good_peak broad_tailing Broad or Tailing Peaks good_peak->broad_tailing No check_recovery Check Recovery & Purity good_peak->check_recovery Yes troubleshoot_broad Troubleshoot Broad/Tailing Peaks: - Check mobile phase pH - Assess column health - Reduce sample load broad_tailing->troubleshoot_broad troubleshoot_broad->check_chromatogram low_recovery Low Recovery? check_recovery->low_recovery troubleshoot_recovery Troubleshoot Low Recovery: - Optimize sample solvent - Adjust mobile phase - Try different column low_recovery->troubleshoot_recovery Yes check_boc Confirm Boc Integrity (LC-MS/NMR) low_recovery->check_boc No troubleshoot_recovery->start boc_deprotected Boc Deprotected? check_boc->boc_deprotected troubleshoot_boc Troubleshoot Boc Deprotection: - Reduce TFA concentration - Use formic acid - Neutralize fractions boc_deprotected->troubleshoot_boc Yes end Purification Successful boc_deprotected->end No troubleshoot_boc->start

Caption: Troubleshooting workflow for HPLC purification of this compound conjugates.

References

Technical Support Center: Navigating Reactions with Boc-NH-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Boc-NH-PEG3 and other PEG linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a special focus on avoiding steric hindrance in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a particular concern with this compound?

A: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups at or near a reacting site slows down or prevents a reaction from occurring.[1][2] With this compound linkers, the bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the flexible polyethylene glycol (PEG) chain, can physically block the reactive amine from easily approaching and reacting with other molecules, especially if the reaction partner is also large.[2] This can lead to significantly lower reaction yields or even complete failure of the conjugation.[1][2]

Q2: What are the common signs that steric hindrance is negatively impacting my reaction with this compound?

A: Several indicators may suggest that steric hindrance is a problem in your experiment:

  • Low or No Product Yield: The most obvious sign is a much lower quantity of your desired product than expected, despite using a stoichiometric excess of reagents.[1]

  • Incomplete Reaction: Even after extended reaction times or with an excess of one reactant, you may observe a significant amount of unreacted starting material.[1]

  • Side Reactions Dominate: In some cases, you might observe the formation of unintended byproducts, as the desired reaction pathway is impeded.

  • Lack of Site-Specificity: In bioconjugation, the reaction may occur at more accessible, less hindered sites on a biomolecule rather than the intended target location.[1]

Q3: How does the length of the PEG chain in a Boc-NH-PEG linker affect steric hindrance?

A: The effect of PEG chain length on steric hindrance can be complex and depends on the specific application.

  • Increased Shielding: Longer PEG chains can create a larger "shield" around the reactive group, which can increase steric hindrance and potentially interfere with the binding of the conjugated molecule to its target.[3][4] This is a critical consideration in applications like antibody-drug conjugates (ADCs) where the PEG linker should not obstruct the antibody's binding site.[5]

  • Improved Accessibility: Conversely, a longer PEG linker can also act as a spacer, extending a reactive group away from a bulky molecule's surface. This can sometimes help to overcome steric hindrance by allowing the reactive group to access otherwise hindered sites.[1]

  • Optimal Length is Key: The optimal PEG chain length is a balance between providing sufficient spacing and avoiding excessive shielding. This often requires experimental optimization for each specific application.[5][6]

Troubleshooting Guides

Problem 1: Low Yield in Amide Bond Formation with this compound and a Carboxylic Acid

My standard EDC/NHS coupling reaction to conjugate this compound with a carboxylic acid is giving a very low yield.

This is a classic case where steric hindrance from the Boc group and the PEG chain is likely preventing the activated carboxylic acid (NHS-ester) from efficiently reacting with the amine of the PEG linker.[2]

Troubleshooting Flowchart:

G start Low Yield with EDC/NHS Coupling reagent Switch to a More Potent Coupling Reagent start->reagent Primary Strategy conditions Optimize Reaction Conditions start->conditions Alternative protocol Modify Reaction Protocol start->protocol Alternative success Improved Yield reagent->success conditions->success protocol->success

Caption: Troubleshooting low yield in amide coupling.

Solutions:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like EDC may not be strong enough to overcome the steric barrier.[2][7] Consider using phosphonium or uronium/aminium-based reagents, which are known to be more effective for sterically hindered couplings.[2][8]

    Reagent ClassExamplesRelative Reactivity for Hindered CouplingsNotes
    Aminium/Uronium (OAt-based) HATU, HCTUVery HighGenerally considered the most efficient for hindered couplings.[8]
    Aminium/Uronium (Oxyma-based) COMUHighA safer and very effective alternative to benzotriazole-based reagents.[8]
    Phosphonium (OAt-based) PyAOPVery HighExcellent for hindered couplings, including N-methyl amino acids.[8]
    Phosphonium (OBt-based) PyBOP, BOPMedium-HighGood general-purpose reagents, but less effective than OAt-based options for difficult couplings.[8]
  • Optimize Reaction Conditions:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave heating can also be an effective strategy.[7]

    • Solvent Choice: Ensure all reactants are fully dissolved. Solvents like DMF or NMP are often suitable.[2]

    • Base Selection: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) to prevent it from competing with the sterically hindered amine of the linker.[2]

  • Consider Acyl Fluoride Intermediates: For particularly challenging couplings, converting the carboxylic acid to a less sterically demanding acyl fluoride in situ can be a highly effective strategy.[7] Reagents like TFFH or BTFFH can be used for this purpose before the addition of the this compound.[2][7]

Problem 2: Inefficient Bioconjugation to a Protein

I am observing low conjugation efficiency when trying to attach a this compound-NHS ester to my target protein.

This issue often arises from steric hindrance at the protein's surface, where the target amino acid residue (e.g., lysine) is not easily accessible.

Experimental Workflow for Troubleshooting Protein Conjugation:

G cluster_start Initial Observation cluster_analysis Analysis & Strategy cluster_solution Solution start Low Conjugation Yield model Computational Modeling (Assess Residue Accessibility) start->model Step 1 ph_temp Optimize Reaction Conditions (pH, Temperature) start->ph_temp Step 2 linker Vary PEG Linker Length start->linker Step 3 model->ph_temp ph_temp->linker success Successful Conjugation linker->success

Caption: Workflow for troubleshooting low protein conjugation.

Solutions:

  • Assess Target Site Accessibility: Before extensive optimization, it's beneficial to confirm that the target residue on your protein is accessible.

    • Computational Modeling: Use protein structure prediction tools to calculate the solvent accessibility of your target residue.[1]

    • Mass Spectrometry: Techniques like peptide mapping can help identify which residues are on the protein's surface.[1]

  • Optimize Reaction Conditions:

    • pH Adjustment: Modifying the pH of the reaction buffer can induce slight conformational changes in the protein, potentially exposing a partially buried target site. For NHS ester reactions, a pH of 7.5-8.5 is generally optimal.[1] This should be done cautiously to avoid protein denaturation.

    • Temperature: Similar to small molecule reactions, a modest increase in temperature might improve efficiency, but protein stability must be carefully monitored.

  • Vary the PEG Linker Length: Experiment with a range of PEG linker lengths. A longer linker might be necessary to reach a sterically hindered site on the protein.[1][6] Conversely, if the linker itself is causing crowding, a shorter one might be beneficial.[5]

Experimental Protocols

Protocol 1: General Procedure for Coupling with a Potent Reagent (HATU)

This protocol is intended for situations where standard EDC/NHS coupling has failed due to steric hindrance.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water and proceed with standard workup and purification procedures.

Protocol 2: Boc-Deprotection of a PEG-Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent reactions.

Materials:

  • Boc-protected PEG-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in anhydrous DCM (e.g., 10-20 mg/mL).[9]

  • Add an equal volume of TFA to the solution, resulting in a 50% TFA/DCM mixture.[9]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer present.[9][10]

  • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]

  • To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene. The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.[10]

Disclaimer: These protocols are intended as a general guide. Optimal conditions such as reagent stoichiometry, reaction time, and temperature may vary depending on the specific substrates and should be determined experimentally.

References

side reactions of Boc-NH-PEG3 and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions involving this compound typically occur during the deprotection of the Boc group and subsequent conjugation steps. These include:

  • Incomplete Deprotection: The Boc group may not be fully removed, leading to a heterogeneous mixture of protected and deprotected material. This can be caused by insufficient acid strength or concentration, inadequate reaction time, or steric hindrance from the PEG chain itself.[1][2]

  • Tert-butylation: The tert-butyl cation generated during acidic deprotection is a reactive electrophile that can alkylate nucleophilic functional groups on your molecule of interest, such as thiols, guanidines, and electron-rich aromatic rings.[3][4]

  • Hydrolysis of Activated Esters: If this compound is used in a deprotected form to react with an activated ester (e.g., an NHS ester), the activated ester is susceptible to hydrolysis, which competes with the desired conjugation reaction.[3][5]

  • Coupling Reagent-Related Side Reactions: When coupling the free amine of deprotected this compound to a carboxylic acid, side reactions can arise from the coupling reagents themselves. For instance, uronium-based reagents can lead to the formation of guanidinium byproducts.[6]

  • Epimerization: For chiral molecules, the conditions used for coupling can sometimes lead to epimerization at stereocenters.[6]

Q2: How can I prevent the tert-butylation of my molecule during Boc deprotection?

A2: The most effective way to prevent tert-butylation is to use a "scavenger" in your deprotection reaction. Scavengers are compounds that react with the tert-butyl cation, quenching it before it can react with your molecule. Commonly used scavengers include triisopropylsilane (TIS) and triethylsilane (TES).[3][7] Anisole can also be used as a scavenger.[3]

Q3: My Boc deprotection reaction seems to be incomplete. What can I do to improve the yield?

A3: Incomplete deprotection is a common issue, especially with larger PEG chains that can cause steric hindrance.[1] To drive the reaction to completion, you can try the following:

  • Increase Acid Concentration: If you are using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), you can increase the concentration of TFA, for example, from 20% to 50%.[2]

  • Extend Reaction Time: Monitor the reaction over a longer period using techniques like TLC or LC-MS to ensure it has gone to completion.[2][3]

  • Use a Stronger Acid: For particularly stubborn Boc groups, a stronger acid system like 4M HCl in 1,4-dioxane may be necessary.[1][2]

Q4: What is the optimal pH for conjugating the amine of deprotected this compound to an NHS ester?

A4: The optimal pH for the reaction between a primary amine and an NHS ester is typically in the range of 7.2 to 8.5.[3][5] At a lower pH, the amine will be protonated and thus less nucleophilic, slowing down the reaction. At a higher pH, the hydrolysis of the NHS ester becomes significantly faster, reducing the yield of the desired conjugate.[5][8]

Troubleshooting Guides

Issue 1: Low Yield of Final Conjugated Product
Potential Cause Suggested Solution
Incomplete Boc Deprotection Ensure complete removal of the Boc group by increasing acid concentration, extending reaction time, or using a stronger acid. Monitor the deprotection step by TLC, ¹H NMR, or LC-MS.[2][3]
Hydrolysis of Activated Ester Add the deprotected this compound to the activated molecule promptly. Ensure that all solvents and reagents are anhydrous.[3]
Suboptimal pH for Conjugation Maintain the reaction pH between 7.2 and 8.5 for NHS ester couplings. Use non-nucleophilic buffers such as PBS, HEPES, or MES.[3][5]
Steric Hindrance If the conjugation site is sterically hindered, consider increasing the reaction time or temperature. Alternatively, using a linker with a longer spacer arm might be beneficial.[3][6]
Inactive Coupling Reagents Ensure that coupling reagents (e.g., EDC, NHS) are fresh and have been stored under the recommended conditions (dry and protected from light).[3]
Issue 2: Presence of Unexpected Side Products
Potential Cause Suggested Solution
Tert-butylation Add a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) to the Boc deprotection reaction mixture.[3][7]
Guanidinium Byproducts If using uronium-based coupling reagents, optimize the stoichiometry. Consider switching to an oxyma-based reagent like COMU for cleaner reactions.[6]
Epimerization For reactions involving chiral centers, consider using oxyma-based coupling reagents or converting the carboxylic acid to an acyl fluoride to minimize epimerization.[6]
Aggregation PEGylated molecules can sometimes aggregate. Analyze the product using size-exclusion chromatography (SEC-HPLC) to detect aggregates. Optimize buffer conditions (e.g., pH, ionic strength) or reduce the concentration to minimize aggregation.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1][7]

  • If your substrate is sensitive to tert-butylation, add TIS (2.5-5% v/v) as a scavenger.[7]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1][7]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1]

  • To remove residual TFA, co-evaporate with toluene (3 times).[7]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. Alternatively, the product can be purified by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by extraction and drying over anhydrous sodium sulfate.[2]

Protocol 2: NHS Ester Coupling with Deprotected this compound

Materials:

  • Deprotected NH2-PEG3 (as TFA salt or free amine)

  • NHS ester of the molecule to be conjugated

  • Amine-free reaction buffer (e.g., PBS, HEPES, pH 7.2-8.5)

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution.[5]

  • Dissolve the deprotected NH2-PEG3 in the reaction buffer.

  • Add the NHS ester stock solution to the NH2-PEG3 solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein precipitation if applicable.[5]

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal time may need to be determined empirically.[5]

  • Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5]

  • Purify the conjugate to remove excess, unreacted reagents and byproducts using techniques such as desalting, dialysis, or size-exclusion chromatography.[5]

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Workup & Purification cluster_product Final Product boc_peg This compound-R reaction Dissolve in DCM Cool to 0°C boc_peg->reaction add_tfa Add TFA (20-50%) + Scavenger (e.g., TIS) reaction->add_tfa stir Stir at RT (1-2 hours) add_tfa->stir evaporate Evaporate Solvent & Excess TFA stir->evaporate neutralize Neutralize with NaHCO3 (aq) (Optional) evaporate->neutralize deprotected_peg H2N-PEG3-R neutralize->deprotected_peg

Caption: Workflow for Boc deprotection of this compound.

Side_Reaction_Prevention cluster_problem Problem: Side Reactions cluster_solution Prevention Strategy tert_butylation Tert-butylation add_scavenger Add Scavenger (TIS, TES) tert_butylation->add_scavenger prevents incomplete_deprotection Incomplete Deprotection optimize_conditions Increase Acid Conc. Extend Reaction Time incomplete_deprotection->optimize_conditions prevents hydrolysis NHS Ester Hydrolysis control_ph Maintain pH 7.2-8.5 Use Anhydrous Solvents hydrolysis->control_ph prevents

Caption: Strategies to prevent common side reactions.

References

Technical Support Center: Stability of Boc-NH-PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Boc-NH-PEG3 linkers in various pH buffers. Below, you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is its primary characteristic?

A this compound linker is a heterobifunctional chemical tool used in bioconjugation and drug delivery. It consists of a Boc (tert-butyloxycarbonyl) protected amine group, a three-unit polyethylene glycol (PEG) spacer, and a reactive functional group at the other end. The defining characteristic of the Boc group is its nature as an acid-labile protecting group, meaning it is stable under neutral and basic conditions but is readily cleaved under acidic conditions to reveal a primary amine.[1][2][3]

Q2: Under what pH conditions is the this compound linker considered stable?

The Boc protecting group is generally stable in neutral to moderately basic aqueous solutions.[4] For most applications, the linker will remain intact at physiological pH (e.g., pH 7.4) and in buffers with a pH up to 9.

Q3: At what pH does the this compound linker become unstable?

The Boc group is susceptible to cleavage under acidic conditions. Significant degradation can be expected at a pH below 4, with rapid cleavage occurring in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]

Q4: Can I use a this compound linker for applications in acidic environments?

It is not recommended to use a this compound linker in acidic environments if the integrity of the Boc-protecting group is required for subsequent steps. The acidic conditions will likely lead to premature deprotection of the amine.

Data on this compound Linker Stability

Table 1: Qualitative Stability of this compound Linker in Different pH Buffers at Room Temperature

pH RangeConditionExpected Stability of Boc Group
< 4AcidicLabile / Prone to Cleavage
4 - 6Mildly AcidicPotentially slow degradation over extended periods
7 - 8Neutral / PhysiologicalGenerally Stable
> 8BasicGenerally Stable

Table 2: Representative Quantitative Stability Data of a Boc-Protected Amine in Various pH Buffers over 24 Hours at 37°C *

pH of Buffer% Remaining Intact Linker (24 hours)
4.0 (Acetate Buffer)~85%
5.0 (Acetate Buffer)~95%
7.4 (Phosphate Buffered Saline)>99%
9.0 (Borate Buffer)>99%

Note: This data is illustrative and based on the general behavior of Boc-protected amines. Actual stability may vary depending on the specific construct and experimental conditions.

Experimental Protocol: Assessing the pH Stability of this compound Linkers

This protocol outlines a general method for determining the stability of a this compound linker in various pH buffers using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of a this compound linker over time in buffers of different pH.

Materials:

  • This compound-X (where X is a detectable moiety, e.g., a chromophore)

  • pH Buffers (e.g., 100 mM Sodium Acetate pH 4.0, 100 mM Sodium Acetate pH 5.0, 1x PBS pH 7.4, 100 mM Sodium Borate pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostated incubator or water bath

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the this compound linker in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Sample Incubation:

    • For each pH buffer to be tested, add a specific volume of the linker stock solution to the buffer to achieve a final concentration of 50-100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to not affect the buffer pH.

    • Prepare a "Time 0" sample for each pH by immediately quenching the reaction (see step 4).

    • Incubate the remaining samples at 37°C.

    • At predetermined time points (e.g., 1, 4, 8, 12, 24 hours), withdraw an aliquot from each incubation mixture.

  • Sample Quenching:

    • To stop the degradation, the withdrawn aliquots can be immediately frozen at -20°C or -80°C until analysis. For acidic samples where degradation is faster, neutralization with a small amount of a basic buffer before freezing might be considered if it does not interfere with the HPLC analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • A typical mobile phase system could be:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Use a gradient elution method to separate the intact linker from its degradation products (e.g., the deprotected amine). An example gradient is 10-90% B over 10 minutes.

    • Set the UV detector to a wavelength appropriate for the detectable moiety of the linker.

    • Inject the "Time 0" and incubated samples.

  • Data Analysis:

    • Identify the peaks corresponding to the intact this compound linker and its primary degradation product (the deprotected amine).

    • Calculate the peak area of the intact linker at each time point.

    • Determine the percentage of the remaining intact linker at each time point relative to the "Time 0" sample.

    • Plot the percentage of the remaining intact linker versus time for each pH condition.

Troubleshooting Guide

Issue 1: Rapid degradation of the linker is observed even at neutral pH.

  • Possible Cause: The buffer may have been improperly prepared, resulting in a lower than expected pH.

  • Solution: Always verify the pH of your buffers with a calibrated pH meter before use.

  • Possible Cause: The linker itself may be conjugated to a molecule that promotes instability.

  • Solution: Evaluate the stability of the free linker in the same buffers to determine if the instability is inherent to the linker or caused by the conjugate.

Issue 2: Poor peak shape or resolution in the HPLC chromatogram.

  • Possible Cause: The mobile phase composition may not be optimal for the linker and its degradation products.

  • Solution: Adjust the mobile phase composition, such as the type of acid additive (Formic Acid vs. TFA) or the gradient slope, to improve peak shape and resolution.

  • Possible Cause: The column may be overloaded.

  • Solution: Reduce the injection volume or the concentration of the sample.

Issue 3: Inconsistent results between experimental repeats.

  • Possible Cause: Inconsistent incubation temperatures or timing of sample collection.

  • Solution: Use a calibrated incubator and ensure precise timing for sample withdrawal.

  • Possible Cause: Degradation of the sample after collection but before analysis.

  • Solution: Ensure rapid and effective quenching of the degradation process immediately after sample collection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Linker Stock Solution incubation Incubate Samples at 37°C stock->incubation buffers Prepare pH Buffers buffers->incubation sampling Collect Aliquots at Time Points incubation->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis hplc->data

Caption: Experimental workflow for assessing the pH stability of this compound linkers.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_hplc Chromatography Issues cluster_solutions Potential Solutions start Unexpected Linker Degradation Observed check_ph Verify Buffer pH start->check_ph check_temp Confirm Incubation Temperature start->check_temp check_reagents Assess Reagent Quality start->check_reagents optimize_mobile Optimize Mobile Phase start->optimize_mobile remake_buffers Remake Buffers check_ph->remake_buffers calibrate_incubator Calibrate Incubator check_temp->calibrate_incubator new_reagents Use Fresh Reagents check_reagents->new_reagents check_column Check Column Integrity optimize_mobile->check_column adjust_gradient Adjust HPLC Gradient optimize_mobile->adjust_gradient replace_column Replace Column check_column->replace_column

Caption: Troubleshooting workflow for this compound linker stability experiments.

References

Technical Support Center: Monitoring Boc-NH-PEG3 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the analytical monitoring of Boc-NH-PEG3 reactions.

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are most effective for monitoring the progress of a this compound conjugation reaction?

A1: A combination of chromatographic and spectroscopic methods is the most robust approach. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is highly effective for separating the starting materials from the conjugated product based on hydrophobicity.[1][2] Mass Spectrometry (MS), often coupled with LC (LC-MS), provides definitive confirmation of the product's molecular weight.[1][3] For rapid, qualitative checks, Thin-Layer Chromatography (TLC) can be employed.[1][4]

Q2: How can I monitor the deprotection of the Boc group?

A2: The removal of the Boc (tert-butyloxycarbonyl) protecting group can be monitored by several techniques. ¹H NMR spectroscopy is a powerful tool, as the characteristic signal of the tert-butyl protons (a sharp singlet around 1.4-1.5 ppm) will disappear upon successful deprotection.[1] HPLC can also be used, as the deprotected product will have a different retention time than the Boc-protected starting material.[1] Additionally, a colorimetric method like the ninhydrin test can quantify the newly exposed primary amines.[1]

Q3: What are the optimal pH and buffer conditions for reacting an NHS ester of a this compound linker with a primary amine?

A3: The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically between 7.2 and 8.5.[5] A pH of 8.3-8.5 is often considered ideal as it ensures the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[5] Compatible buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffers.[5] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[5]

Q4: How do I confirm the final conjugation of the deprotected terminal amines to a second molecule?

A4: Similar techniques to the initial conjugation monitoring are used. Size-Exclusion Chromatography (SEC-HPLC) is particularly useful as it separates molecules based on size, with the larger, fully conjugated product eluting earlier.[1] Mass Spectrometry is crucial for confirming the final molecular weight of the complete conjugate.[1]

Troubleshooting Guides

Low or No Conjugation Yield
Potential Cause Troubleshooting Steps
Hydrolysis of NHS ester Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[5]
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A low pH will result in a protonated, unreactive amine, while a high pH will accelerate NHS ester hydrolysis.[5]
Presence of primary amines in the buffer Use an amine-free buffer like PBS, HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange before the reaction.[5]
Insufficient molar excess of NHS ester For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the NHS ester is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[5]
Steric Hindrance If the conjugation site is sterically hindered, consider increasing the reaction time or temperature. Using a linker with a longer spacer arm may also be beneficial.[1]
Incomplete Boc Deprotection
Potential Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis. Trifluoroacetic acid (TFA) is commonly used.[4] Increase the concentration of the acid (e.g., from 20% TFA in Dichloromethane (DCM) to 50% TFA in DCM).[4]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor the progress using TLC, LC-MS, or NMR. While many deprotections occur at room temperature, some substrates may require longer reaction times.[4]
Solvent Issues Ensure the chosen solvent, commonly DCM, provides good solubility for your PEGylated compound.[4]
Observation of Side Products After Deprotection
Potential Cause Troubleshooting Steps
Reactive Intermediates The reactive tert-butyl cation generated during deprotection can cause side reactions if your molecule contains sensitive functional groups.[1]
Preventative Measures Include a scavenger such as triethylsilane or anisole in the reaction mixture to trap the tert-butyl cations.[1]

Experimental Protocols

General Workflow for Monitoring this compound Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_reactants Prepare Reactants (this compound-X, Target Molecule) conjugation Conjugation Reaction prep_reactants->conjugation monitor_conjugation Monitor Conjugation (HPLC, LC-MS, TLC) conjugation->monitor_conjugation deprotection Boc Deprotection monitor_deprotection Monitor Deprotection (NMR, HPLC, Ninhydrin) deprotection->monitor_deprotection monitor_conjugation->deprotection If Conjugation Successful final_analysis Final Product Analysis (SEC-HPLC, MS) monitor_deprotection->final_analysis If Deprotection Successful

General workflow for this compound reactions and monitoring.
RP-HPLC Method for Monitoring Conjugation

  • System : HPLC or UPLC system with a UV detector.[6]

  • Column : A C18 column is commonly used.[3][6]

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[6]

  • Mobile Phase B : 0.1% TFA or FA in Acetonitrile (ACN).[6]

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 15 minutes) is a good starting point and should be optimized.[6]

  • Flow Rate : Typically 0.8-1.2 mL/min for HPLC.[6]

  • Detection : UV absorbance at a wavelength where the conjugate or its chromophoric parts absorb (e.g., 214 nm or 280 nm).[6]

  • Sample Preparation : Dissolve the reaction mixture in a solvent compatible with the mobile phase.[6]

¹H NMR Spectroscopy for Monitoring Boc Deprotection
  • System : A high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Sample Preparation : Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[6]

  • Acquisition : Acquire a ¹H NMR spectrum.

  • Analysis : Look for the disappearance of the sharp singlet corresponding to the nine protons of the tert-butyl group of the Boc protector, typically found around 1.4-1.5 ppm.[1] The appearance of new signals corresponding to the protons adjacent to the newly formed free amine can also be monitored.[1]

Analytical Method Comparison

Technique Information Provided Resolution Sensitivity Throughput Key Advantages Limitations
RP-HPLC/UPLC Purity, presence of impurities, retention time.[6]HighModerate (ng range)Low (µg)Robust, quantitative, easily automated.[6]May not resolve structurally similar impurities.[6]
LC-MS (ESI-TOF/Orbitrap) Molecular weight confirmation, impurity identification.[6]High (mass accuracy < 5 ppm)High (pg to ng range)Low (µg)Provides definitive identity confirmation.[6]Ionization suppression can affect quantification.[6]
¹H NMR Detailed molecular structure, connectivity, relative quantification of components.[3][6]Moderate to HighLow (mg range)High (mg)Provides detailed structural information.[3]Requires relatively pure samples.[3]
FTIR Presence of functional groups (e.g., amide bond formation).[3]LowLow (µg to mg range)High (µg)Quick, simple sample preparation.Provides limited structural information.
TLC Qualitative assessment of reaction completion.[1]LowLow (µg range)High (µg)Rapid, inexpensive.Not quantitative, low resolution.

Troubleshooting Logic Diagram

G start Reaction Issue (e.g., Low Yield) check_reagents Check Reagent Quality & Storage start->check_reagents check_conditions Verify Reaction Conditions (pH, Temp, Time) check_reagents->check_conditions No Issue optimize_reagents Use Fresh Reagents check_reagents->optimize_reagents Issue Found check_monitoring Review Analytical Method check_conditions->check_monitoring No Issue optimize_conditions Optimize pH, Time, or Temp check_conditions->optimize_conditions Issue Found optimize_method Validate/Optimize Analytical Method check_monitoring->optimize_method Issue Found fail Consult Further check_monitoring->fail No Issue success Problem Resolved optimize_reagents->success optimize_conditions->success optimize_method->success

A logical approach to troubleshooting common reaction issues.

References

Technical Support Center: Synthesis of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis, purification, and characterization of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

A1: Polyethylene glycol (PEG) linkers are a cornerstone of PROTAC design for several key reasons. Their inherent hydrophilicity and flexibility can address challenges like poor solubility and cell permeability, which are common for large PROTAC molecules that often fall into the "beyond rule of 5" (bRo5) chemical space.[1][2][3] PEG linkers can improve the water solubility of PROTACs, making them more compatible with physiological environments.[4][5] Furthermore, the length of the PEG chain is easily tunable, allowing for the precise spatial arrangement of the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex, which is crucial for efficient protein degradation.[2][3][6]

Q2: What are the main challenges associated with synthesizing PROTACs with PEG linkers?

A2: While beneficial, PEG linkers introduce several challenges during synthesis and purification. Key issues include:

  • Inefficient Coupling Reactions: Steric hindrance from the bulky and flexible PEG chain can slow down coupling reactions, potentially requiring harsher conditions or specialized reagents.[7]

  • Difficult Purification: The high polarity and flexibility of the PEG chain make chromatographic separation challenging. PEGylated PROTACs often adhere strongly to normal-phase silica, leading to poor recovery and smearing.[7][8] This necessitates the use of techniques like reverse-phase preparative HPLC (RP-HPLC).[8][9]

  • Side Reactions: Depending on the functional groups present, side reactions can occur. A common issue with thiol-containing linkers is oxidation to form disulfide dimers, which reduces the yield of the desired product.[8]

  • Product Characterization: The heterogeneity and large size of PEGylated PROTACs require a combination of analytical techniques, such as high-resolution mass spectrometry (MS), NMR spectroscopy, and various HPLC/UPLC methods, to confirm identity and purity.[9]

Q3: How does the length of the PEG linker impact PROTAC properties?

A3: The length of the PEG linker is a critical parameter that creates a trade-off between solubility and permeability.[10] Generally, longer PEG chains increase hydrophilicity and aqueous solubility.[1][10] However, excessively long and polar linkers can negatively impact cell membrane permeability.[1][10] There is often an optimal linker length that balances these properties to achieve the desired biological activity.[1] A "trial-and-error" approach, synthesizing a series of PROTACs with varying PEG lengths (e.g., PEG2, PEG4, PEG6), is often necessary to determine the optimal length for a specific target.[10]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of your PEGylated PROTAC.

Issue 1: The yield of my coupling reaction is very low.

  • Possible Cause 1: Inefficient Coupling Chemistry. The reaction conditions (coupling agents, base, solvent) may be suboptimal for your specific substrates, especially with the steric hindrance from a PEG linker.[7]

    • Solution:

      • Confirm Starting Material Integrity: Use NMR or LC-MS to verify the purity and identity of your warhead, E3 ligase ligand, and PEG linker.[8]

      • Use High-Quality Reagents: Ensure coupling reagents (e.g., HATU, HOBt, EDC) are fresh and anhydrous.[2][8]

      • Optimize Reaction Conditions: Screen different coupling agents, increase the equivalents of reagents, and try alternative anhydrous solvents like NMP instead of DMF.[7][8]

  • Possible Cause 2: Side Reactions. Unprotected functional groups can lead to undesired side reactions. For thiol-containing linkers, oxidation to a disulfide dimer is a primary concern.[8]

    • Solution:

      • Protect Functional Groups: Use a protecting group (e.g., Trityl for thiols) on the linker before the first coupling step. The group can be removed just before the second coupling.[8]

      • Use Inert Conditions: Rigorously degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen) to minimize exposure to oxygen.[8]

      • Add Reducing Agents: Including a mild reducing agent like TCEP can help prevent thiol oxidation, but check for compatibility with your coupling chemistry.[8]

Issue 2: My LC-MS analysis shows the reaction is complete, but the isolated yield after purification is poor.

  • Possible Cause: Difficult Purification. This strongly suggests a problem with the purification method. The high polarity of PEGylated PROTACs makes them unsuitable for standard normal-phase silica gel chromatography, leading to product loss on the column.[8]

    • Solution:

      • Use Reverse-Phase Chromatography: The standard and most effective method for purifying polar PROTACs is reverse-phase preparative HPLC (RP-HPLC).[8][9]

      • Optimize HPLC Method: Develop a gradient method (e.g., water/acetonitrile with 0.1% TFA) that provides good separation between your product, starting materials, and any byproducts.[9]

      • Consider Alternative Workup: If your PROTAC has high water solubility, minimize aqueous washes during workup or use saturated brine to reduce partitioning of the product into the aqueous layer.[7] Solid-phase extraction (SPE) can also be a useful preliminary cleanup step.[9]

Issue 3: My final product is a complex mixture that is difficult to separate and characterize.

  • Possible Cause: Product Heterogeneity. The PEGylation process itself can result in a complex mixture, including unreacted starting materials, excess PEGylating reagent, and PROTACs with varying numbers of PEG chains attached (if the reaction is not site-specific).[9][11]

    • Solution:

      • Multi-Step Purification: A combination of chromatographic techniques may be necessary. For example, an initial size-exclusion chromatography (SEC) step can remove low molecular weight impurities like unreacted PEG, followed by a high-resolution RP-HPLC polishing step.[9] Ion-exchange chromatography (IEX) can also be effective for separating species based on charge differences.[9][11]

      • Comprehensive Analysis: Use a suite of analytical techniques to characterize the purified product. High-resolution mass spectrometry is essential to confirm the molecular weight.[9] NMR can provide detailed structural information, and analytical HPLC or UPLC is used to assess purity.[9]

Data Presentation

Table 1: Troubleshooting Summary for Low Reaction Yield

Observation by LC-MSPotential CauseRecommended Solution
Only starting materials are presentFailed coupling reaction; inactive coupling reagentUse fresh, high-quality coupling reagents (e.g., HATU); optimize solvent to NMP or DMSO.[7][8]
A major peak at ~2x the mass of the intermediateThiol oxidation leading to disulfide dimer formationProtect the thiol group (e.g., with Trt); rigorously exclude oxygen by using an inert atmosphere.[8]
Complex mixture of unidentified productsSide reactions; product degradationProtect sensitive functional groups on starting materials; run the reaction under inert conditions.[7][8]

Table 2: Impact of PEG Linker Length on PROTAC Properties (Illustrative Examples)

PROTAC SeriesLinker LengthDC₅₀ (nM)Dₘₐₓ (%)Aqueous Solubility (µM)Cell Permeability (10⁻⁶ cm/s)
BRD4 PEG215075502.5
PEG435951201.8
PEG680902501.1
BTK PEG3>1000<20303.0
PEG512085902.2
PEG8250802001.5
Note: Data are hypothetical and for illustrative purposes to show general trends observed in literature where an optimal linker length exists for degradation efficacy, while solubility generally increases and permeability decreases with linker length.[1][10][12]

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

  • Objective: To couple a carboxylic acid-containing ligand (Ligand-COOH) to an amine-containing PEG linker (NH₂-PEG-Functional_Group).

  • Materials:

    • Ligand-COOH (1.0 eq)

    • NH₂-PEG-Functional_Group (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF or NMP

  • Procedure:

    • Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF or NMP under an Argon atmosphere.[8]

    • Add the NH₂-PEG-Functional_Group linker (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.[8]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Add the HATU solution dropwise to the reaction mixture at 0 °C.[8]

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate), if solubility permits. If the product is highly water-soluble, proceed directly to purification by RP-HPLC.[7]

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

  • Objective: To purify the crude PEGylated PROTAC to high purity.

  • System & Column:

    • Preparative HPLC system

    • C18 column is typically used.[9]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

  • Procedure:

    • Dissolve the crude PROTAC material in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Mobile Phase A/B mixture).

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample onto the column.

    • Elute the product using a linear gradient of Mobile Phase B (e.g., 10% to 90% B over 30 minutes). The specific gradient should be optimized based on analytical HPLC runs.[9]

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by LC-MS to identify those containing the pure product.

    • Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Ligand-1 + NH2-PEG-SH Coupling1 Step 1: Amide Coupling (e.g., HATU, DIPEA) Intermediate Ligand-1-CO-NH-PEG-SH Protect Protect Thiol (e.g., Trt-Cl) Oxidation Side Reaction: Thiol Oxidation Dimer Coupling2 Step 2: Thiol Reaction (e.g., Maleimide, Alkyl Halide) Final_PROTAC Final PROTAC Crude Crude Product Purify Purification (RP-HPLC) Analyze Analysis (LC-MS, NMR) Pure_PROTAC Pure PROTAC

// Paths from LCMS Check No_Product [label="Only Starting Material", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product [label="Major Side Product(s)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Good_Conversion [label="Good Conversion,\nPoor Isolated Yield", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions Sol_Coupling [label="Solution:\n- Use fresh coupling reagents\n- Change solvent (DMF -> NMP)\n- Increase reagent equivalents", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol_Protect [label="Solution:\n- Identify side product\n- Protect reactive groups\n- Run under inert atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol_Purify [label="Solution:\n- Switch to RP-HPLC\n- Optimize gradient\n- Minimize aqueous workup", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Connections Start -> Check_LCMS; Check_LCMS -> No_Product [label=" No Product"]; Check_LCMS -> Side_Product [label=" Side Product"]; Check_LCMS -> Good_Conversion [label=" Good Conversion"];

No_Product -> Sol_Coupling [color="#5F6368"]; Side_Product -> Sol_Protect [color="#5F6368"]; Good_Conversion -> Sol_Purify [color="#5F6368"]; } .dot Caption: Decision tree for troubleshooting low PROTAC synthesis yields.

Purification_Strategy cluster_purify Purification Steps cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture SEC Optional: Size-Exclusion Chromatography (SEC) (Removes small impurities) Crude->SEC RP_HPLC Reverse-Phase Prep-HPLC (High-resolution separation) Crude->RP_HPLC Direct purification Fractions Collect Fractions RP_HPLC->Fractions Analysis Analyze Fractions by LC-MS Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Pool if pure Lyophilize Lyophilize Final_QC Final QC (Analytical HPLC, NMR, HRMS) Pure_PROTAC Pure PROTAC (>95%)

References

Validation & Comparative

A Head-to-Head Comparison: Boc-NH-PEG3 vs. Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG). Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the precise modulation of a conjugate's pharmacological properties.

This guide provides a comprehensive comparison of Boc-NH-PEG3, a short-chain, discrete PEG linker, with other commonly used PEG linkers of varying lengths and functionalities. We will delve into the impact of PEG chain length and linker chemistry on key performance metrics, supported by experimental data, and provide detailed experimental protocols for researchers to evaluate and select the optimal linker for their specific application.

The Role of PEG Linkers in Bioconjugation

PEGylation, the covalent attachment of PEG chains to biomolecules, is a well-established strategy to improve the biopharmaceutical properties of therapeutic agents.[1][2] In the context of ADCs and other bioconjugates, PEG linkers serve several crucial functions:

  • Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to a propensity for aggregation of the bioconjugate. The hydrophilic nature of PEG linkers can counteract this, improving solubility and stability, especially at higher drug-to-antibody ratios (DARs).[1][3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its plasma half-life.[1][2] This prolonged circulation time can lead to greater accumulation of the therapeutic in the target tissue.[1]

  • Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the surface of proteins, reducing the likelihood of an immune response.[4]

  • Spatial Separation: PEG linkers provide a defined distance between the conjugated molecules, which can be critical for maintaining the biological activity of both moieties and for facilitating processes like the formation of the ternary complex in PROTACs.[5]

The this compound linker is a heterobifunctional linker featuring a Boc (tert-butyloxycarbonyl) protected amine and a terminal reactive group (e.g., hydroxyl, acid, or NHS ester).[1][5] The Boc group is stable under a wide range of conditions but can be easily removed with mild acid, allowing for a controlled and sequential conjugation strategy.[6][7]

Data Presentation: Quantitative Comparison of PEG Linkers

The selection of a PEG linker involves a trade-off between various properties. The following tables summarize quantitative data from preclinical studies to illustrate the trends observed with different PEG linker lengths.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates

PEG Linker LengthBioconjugate ExampleCell LineIC50 (ng/mL)Key Findings & References
No PEGTrastuzumab-DM1SK-BR-3 (HER2+)~10-20High in vitro potency.[6]
PEG3 (Short)Trastuzumab-DM1SK-BR-3 (HER2+)~25-50Slight decrease in potency compared to no PEG, potentially due to steric hindrance.[6]
PEG6 (Medium)Trastuzumab-DM1SK-BR-3 (HER2+)~50-100Further decrease in potency.[6]
PEG12 (Long)Trastuzumab-DM1SK-BR-3 (HER2+)~100-200Significant reduction in in vitro cytotoxicity.[6]
PEG24Affibody-MMAEHER2-positive~22-fold reduction vs no PEGLonger PEG chains can sterically hinder the interaction of the ADC with its target cell or impede payload release.[8]

Note: Absolute IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented are illustrative of general trends.

Table 2: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates

PEG Linker LengthBioconjugate ExampleClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedKey Findings & References
No PEGNon-binding IgG-MMAE (DAR 8)~8.51.0Rapid clearance due to hydrophobicity.[6]
PEG3 (Short)Non-binding IgG-MMAE (DAR 8)~4.8~1.8Modest improvement in clearance.[6]
PEG8Non-binding IgG-MMAE (DAR 8)~4.2~2.0Significant reduction in clearance.[9]
PEG12Non-binding IgG-MMAE (DAR 8)~2.5~3.4Substantial improvement, leading to longer circulation.[6][9]
PEG24Non-binding IgG-MMAE (DAR 8)Further decrease>3.4Longer PEG chains increase the hydrodynamic radius, reducing renal clearance.[3][9]

Table 3: Comparison of Linker Functionality and Conjugation Chemistry

Linker TypeFunctional GroupsConjugation ChemistryKey Characteristics & References
Boc-NH-PEG-X Boc-protected amine, various reactive groups (NHS ester, Acid, etc.)Amine-reactive (e.g., NHS ester-amine coupling)Allows for controlled, sequential conjugation after Boc deprotection. Forms stable amide bonds. Versatile for various payloads.[1][6]
Maleimide-PEG-X Maleimide, various reactive groupsThiol-reactive (Michael addition)Highly specific for cysteine residues (native or engineered). Forms stable thioether bonds. Widely used in ADCs.[][11]
Azide/Alkyne-PEG-X Azide, AlkyneClick Chemistry (e.g., CuAAC, SPAAC)High efficiency and specificity. Bio-orthogonal.[1]
Hydrazide-PEG-X HydrazideAldehyde/Ketone reactiveForms hydrazone bonds. Can be acid-labile. Useful for conjugating to oxidized glycans on antibodies.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different linker technologies. Below are representative protocols for key assays used in the characterization of bioconjugates.

Protocol 1: Boc Deprotection of a Boc-NH-PEG Linker

Objective: To remove the Boc protecting group from a PEG linker to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a glass vial.[1]

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% concentration.[7]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.[7]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[6]

  • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or after neutralization.[1]

Protocol 2: ADC Synthesis via NHS Ester-Amine Coupling

Objective: To conjugate a Boc-NH-PEG-NHS ester linker (after Boc deprotection) to the primary amines (lysine residues) of an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Deprotected Amino-PEG-NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer at a pH of 7.2-8.0. A typical protein concentration is 1-10 mg/mL.[7]

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the deprotected Amino-PEG-NHS ester in anhydrous DMSO or DMF.[12]

  • Conjugation: Add a 10- to 50-fold molar excess of the dissolved Amino-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[7]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[7]

  • Quenching the Reaction: Add the quenching buffer to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted linker and other small molecules by SEC or dialysis.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Protocol 3: ADC Synthesis via Maleimide-Thiol Conjugation

Objective: To conjugate a maleimide-activated drug-linker to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-activated drug-linker

  • Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation. Incubate at 37°C for 30-120 minutes.[13]

  • Drug-Linker Conjugation: Add the maleimide-activated drug-linker (typically 5- to 20-fold molar excess over available thiols) to the reduced antibody solution and incubate for 1-2 hours at room temperature or overnight at 4°C.[][13]

  • Quenching: Stop the reaction by adding a quenching agent to cap any unreacted maleimide groups.[13]

  • Purification: Purify the ADC from excess drug-linker and quenching reagent using SEC.

  • Characterization: Determine the average DAR and the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC-HPLC). Assess aggregation by SEC.[13]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency of an ADC against cancer cell lines.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADCs with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1,000–10,000 cells/well and allow them to adhere overnight.[14][15]

  • Treatment: Treat the cells with serial dilutions of the ADCs with different linkers and incubate for 48-144 hours.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[14]

  • Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each ADC.[15]

Protocol 5: Plasma Stability Assay

Objective: To assess the stability of the linker in plasma and its susceptibility to premature cleavage.

Materials:

  • ADC constructs

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to measure intact ADC and/or released payload (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.[16][17]

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[16]

  • Sample Processing: Process the samples to separate the ADC from plasma proteins (e.g., using affinity capture) and to quantify the intact ADC or the released payload.[18][19]

  • Quantification: Use a validated analytical method such as ELISA to quantify the concentration of the intact ADC or LC-MS to measure the amount of released payload.[17][19]

  • Data Analysis: Plot the concentration of the intact ADC or released payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.[16]

Protocol 6: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of soluble aggregates in an ADC formulation.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with a UV detector

  • Aqueous mobile phase (e.g., phosphate buffer with sodium chloride)[20]

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration in the mobile phase.[20]

  • Chromatography: Inject the sample onto the SEC column and run the analysis with an isocratic flow of the mobile phase.

  • Detection: Monitor the elution profile by UV absorbance at 280 nm.[20]

  • Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species to determine the level of aggregation.[21]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the bioconjugates discussed in this guide.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage 5. Mechanism of Action Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis PROTAC_Mechanism_of_Action cluster_workflow PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex 1. Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI 2. Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome 3. Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI 4. Degradation Linker_Comparison_Workflow cluster_design Linker Design & Synthesis cluster_evaluation Comparative Evaluation Linker_Choice Select Linker Candidates (e.g., this compound, Maleimide-PEG12) Synthesis Synthesize Bioconjugates (e.g., ADCs) Linker_Choice->Synthesis In_Vitro In Vitro Assays - Cytotoxicity - Stability (Plasma) - Aggregation (SEC) Synthesis->In_Vitro Data_Analysis Data Analysis & Linker Optimization In_Vitro->Data_Analysis In_Vivo In Vivo Studies - Pharmacokinetics - Efficacy In_Vivo->Data_Analysis Iterative Refinement Data_Analysis->Linker_Choice Data_Analysis->In_Vivo

References

Characterization of Boc-NH-PEG3 Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of building blocks and intermediates is a cornerstone of successful drug development and bioconjugation. Among these, Boc-NH-PEG3 conjugates, which incorporate a tert-butyloxycarbonyl (Boc) protected amine and a three-unit polyethylene glycol (PEG) spacer, are frequently utilized to enhance the solubility and pharmacokinetic properties of therapeutic molecules. Mass spectrometry stands as a primary and indispensable tool for verifying the identity, purity, and structural integrity of these critical reagents.

This guide provides a comparative overview of the characterization of various this compound conjugates using mass spectrometry, supported by experimental protocols and data interpretation.

Data Presentation: Mass Spectrometry Data for this compound Conjugates

Mass spectrometric analysis of this compound conjugates typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The resulting spectra are analyzed for the molecular ion and characteristic fragment ions. A key fragmentation pathway for Boc-protected amines is the facile loss of the Boc group or a portion of it.

Conjugate NameMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)Key Fragment Ions (m/z) and Neutral Loss
This compound-Amine C₁₃H₂₈N₂O₅292.37293.38315.36[M+H-56]⁺ (237.38) for loss of isobutylene [M+H-100]⁺ (193.38) for loss of Boc group
This compound-Acid C₁₃H₂₅NO₇307.34308.35330.33[M+H-56]⁺ (252.35) for loss of isobutylene [M+H-100]⁺ (208.35) for loss of Boc group
This compound-NHS ester C₁₇H₂₈N₂O₉404.41405.42427.40[M+H-56]⁺ (349.42) for loss of isobutylene [M+H-100]⁺ (305.42) for loss of Boc group

Note: The observed m/z values may vary slightly depending on the isotopic distribution and the resolution of the mass spectrometer. The formation of other adducts, such as potassium ([M+K]⁺), is also common.

Comparative Analysis of Ionization Techniques

Both ESI and MALDI-TOF mass spectrometry are effective for the analysis of this compound conjugates. The choice between them often depends on the sample complexity, desired workflow, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
ESI-MS Analyte in solution is ionized by a high voltage, creating charged droplets.High resolution and mass accuracy, easily coupled with liquid chromatography (LC) for analysis of complex mixtures, provides charge state information.Can produce multiply charged ions, potentially complicating spectra; less tolerant to salts and detergents. The Boc group can be labile and fragment in-source.
MALDI-TOF MS Analyte is co-crystallized with a matrix and ionized by a laser pulse.High mass range, rapid analysis, greater tolerance to buffers and salts, primarily produces singly charged ions, simplifying spectra.Lower resolution compared to ESI-MS, sample preparation and co-crystallization can be challenging to optimize, potential for in-source decay and fragmentation.

Experimental Protocols

Detailed methodologies for the two primary mass spectrometry techniques are provided below.

Protocol 1: ESI-LC/MS Analysis of this compound Conjugates

Electrospray ionization coupled with liquid chromatography is a powerful technique for separating and analyzing these conjugates, providing both retention time and high-resolution mass data.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulate matter.

2. LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap.

  • Ionization Mode: Positive ion mode.

  • Data Analysis: Identify peaks corresponding to the expected protonated molecule [M+H]⁺ and common adducts ([M+Na]⁺, [M+K]⁺). Perform MS/MS analysis on the parent ion to confirm the characteristic neutral losses of the Boc group.

Protocol 2: MALDI-TOF MS Analysis of this compound Conjugates

MALDI-TOF MS is a rapid and sensitive technique, particularly useful for direct analysis of purified samples to confirm molecular weight.

1. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a 10 mg/mL solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in 50:50 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent as the matrix.

2. Sample Spotting:

  • Mix the analyte and matrix solutions in a 1:10 ratio (analyte:matrix).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

3. MALDI-TOF MS Parameters:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode for higher resolution.

  • Laser: Typically a nitrogen laser (337 nm).

  • Laser Intensity: Use the minimum intensity necessary for a good signal-to-noise ratio to minimize in-source fragmentation.

  • Mass Range: m/z 200 - 1000.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights in the appropriate mass range.

4. Data Analysis:

  • Identify the peaks corresponding to the sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts, which are often more intense than the protonated molecule in MALDI.

Mandatory Visualizations

The following diagrams illustrate the key fragmentation pathway of this compound conjugates and a typical experimental workflow for their characterization.

A [this compound-X + H]+ D Loss of Isobutylene (-56 Da) A->D E Loss of Boc group (-100 Da) A->E B [H-NH-PEG3-X + H]+ C [C4H9]+ F [this compound-X + H]+ - C4H8 D->F E->B cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Dissolve Conjugate (e.g., ACN/H2O) B Mix with Matrix (MALDI) or Dilute (ESI) A->B C Ionization (ESI or MALDI) B->C D Mass Analyzer (TOF or Orbitrap) C->D E Detector D->E F Identify Parent Ion ([M+H]+, [M+Na]+) E->F G Identify Fragments (e.g., Loss of Boc) F->G H Confirm Structure and Purity G->H

A Head-to-Head Comparison of Boc-NH-PEG3 with Cleavable and Non-Cleavable Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic efficacy and safety of targeted drug conjugates. Among the diverse array of available linker technologies, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance solubility, stability, and pharmacokinetic profiles of therapeutic agents. This guide provides an objective, data-driven comparison of Boc-NH-PEG3, a commonly used building block, when incorporated into both cleavable and non-cleavable linker systems.

The fundamental distinction between these two approaches lies in their drug release mechanisms. Cleavable linkers are engineered to break under specific physiological conditions, such as the acidic environment of endosomes or the reducing intracellular environment, to release the payload. In contrast, non-cleavable linkers form a stable, permanent bond, and drug release is contingent upon the complete degradation of the carrier molecule, typically an antibody, within the lysosome. This difference has profound implications for the conjugate's stability in circulation, its mechanism of action, and its overall therapeutic window.

At a Glance: Key Differences

FeatureCleavable PEG LinkerNon-Cleavable PEG Linker
Mechanism of Release Specific cleavage by pH, redox conditions, or enzymes.[1]Degradation of the carrier molecule (e.g., antibody) in the lysosome.[1]
Drug Release Location Can be extracellular or intracellular, depending on the trigger.Primarily intracellular (lysosomal).[1]
Payload Form Released in its native, unmodified form.Released with a linker remnant and an amino acid from the carrier.
Bystander Effect Possible if the released payload is membrane-permeable.[2]Generally not observed as the released payload is typically charged and not membrane-permeable.[2]
Plasma Stability Can be variable depending on the cleavage trigger.Generally higher, leading to a more favorable safety profile.[1]
Ideal Application Heterogeneous tumors where killing antigen-negative neighboring cells is beneficial.Homogeneous tumors with high antigen expression.

Quantitative Performance Data

The following tables summarize representative quantitative data to provide a comparative overview of drug conjugates synthesized with cleavable and non-cleavable PEG3 linkers. It is important to note that these values are illustrative and can vary significantly based on the specific antibody, payload, and cell line used.

Table 1: In Vitro Stability in Human Plasma (Remaining Intact ADC after 72h)

Linker TypeConjugatePercentage of Intact ADC (%)
Cleavable (Hydrazone)Antibody-PEG3-Hydrazone-Doxorubicin65%
Non-Cleavable (Thioether)Antibody-PEG3-SMCC-DM195%

Table 2: In Vitro Cytotoxicity (IC50 in nM)

Linker TypeConjugateTarget Cell Line (Antigen-Positive)Non-Target Cell Line (Antigen-Negative)
Cleavable (Disulfide)Antibody-PEG3-SPDP-MMAE5.2 nM>1000 nM
Non-Cleavable (Thioether)Antibody-PEG3-SMCC-MMAE15.8 nM>1000 nM

Table 3: In Vivo Efficacy in a Xenograft Mouse Model (Tumor Growth Inhibition)

Treatment GroupLinker TypeDoseTumor Growth Inhibition (%)
Control--0%
Cleavable ADCDisulfide5 mg/kg85%
Non-Cleavable ADCThioether5 mg/kg70%

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different drug conjugate constructs. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a Non-Cleavable this compound-Antibody Conjugate

This protocol describes the conjugation of a this compound-acid linker to an antibody, followed by deprotection and payload conjugation.

Materials:

  • This compound-acid

  • Antibody of interest in phosphate-buffered saline (PBS)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Payload with a maleimide group (e.g., MMAE-maleimide)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of this compound-acid: Dissolve this compound-acid (1.2 equivalents), NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF. Stir at room temperature for 1 hour to form the NHS ester.

  • Conjugation to Antibody: Add the activated this compound-NHS ester solution to the antibody solution (1 equivalent) in PBS at pH 7.4. Gently mix and incubate for 2 hours at room temperature.

  • Purification: Purify the Boc-protected ADC using an SEC column to remove unreacted linker.

  • Boc Deprotection: Lyophilize the purified conjugate. Dissolve the dried conjugate in a 50% TFA solution in DCM and stir for 30 minutes at room temperature. Evaporate the solvent.

  • Payload Conjugation: Dissolve the deprotected ADC-PEG3-NH2 in PBS at pH 7.2. Add a 5-fold molar excess of the maleimide-payload and react for 1 hour at room temperature.

  • Final Purification: Purify the final ADC using an SEC column to remove unreacted payload.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potency of the drug conjugates.[3][4]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • Drug conjugates (cleavable and non-cleavable)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium and add them to the cells. Include untreated cells as a control.[3]

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[3]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]

Visualizing the Concepts

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_cleavable Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization ADC_cleavable->Internalization_c Endosome Endosome (Low pH) Internalization_c->Endosome Cytosol Cytosol (High Glutathione) Internalization_c->Cytosol Cleavage Linker Cleavage Endosome->Cleavage Acidic pH Cytosol->Cleavage Reducing Env. Payload_release_c Active Payload Release Cleavage->Payload_release_c Apoptosis_c Apoptosis Payload_release_c->Apoptosis_c Bystander Bystander Effect (Neighboring Cell) Payload_release_c->Bystander

Mechanism of a cleavable linker ADC.

G cluster_non_cleavable Non-Cleavable Linker Pathway ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization ADC_non_cleavable->Internalization_nc Lysosome Lysosome Internalization_nc->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_release_nc Payload-Linker-Amino Acid Release Degradation->Payload_release_nc Apoptosis_nc Apoptosis Payload_release_nc->Apoptosis_nc

Mechanism of a non-cleavable linker ADC.

G start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding adc_treatment Add Serial Dilutions of ADC cell_seeding->adc_treatment incubation Incubate for 72-96 hours adc_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

The choice between a cleavable and a non-cleavable linker strategy is a critical decision in the design of drug conjugates that must be guided by the specific therapeutic application. Non-cleavable linkers, such as those derived from this compound, generally offer superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[1] Cleavable linkers, on the other hand, provide the advantage of releasing the payload in its native form and the potential for a bystander effect, which may be beneficial in the treatment of heterogeneous tumors.[2] A thorough understanding of the trade-offs between stability, release mechanism, and cytotoxic potential, supported by robust experimental data, is essential for the successful development of next-generation targeted therapeutics.

References

A Comparative Guide to Protein Labeling: Validating Boc-NH-PEG3 Conjugation with SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of protein labeling using Boc-NH-PEG3 with alternative methods, focusing on validation through Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate labeling strategy for your research needs.

Introduction to Protein Labeling and the Role of this compound

Protein labeling is a fundamental technique in life sciences research and drug development, enabling the attachment of probes, tags, or therapeutic molecules to proteins of interest. The choice of labeling chemistry is critical for achieving desired specificity, efficiency, and maintaining the biological activity of the protein.

This compound is a heterobifunctional linker that facilitates a two-step labeling process. It features a Boc (tert-butyloxycarbonyl) protected amine and a reactive group (e.g., an NHS ester or a carboxylic acid for activation) at the other end of a three-unit polyethylene glycol (PEG) spacer. The Boc protecting group allows for controlled, sequential conjugation. Initially, the reactive end of the linker is conjugated to the protein. Subsequently, the Boc group is removed under acidic conditions to expose a primary amine, which can then be used for further modification. This strategy offers versatility in constructing complex bioconjugates.

The validation of protein labeling is crucial to confirm the successful conjugation and to quantify the labeling efficiency. SDS-PAGE is a widely used technique for this purpose, as the covalent attachment of a molecule like a PEG linker results in a discernible increase in the apparent molecular weight of the protein, observed as a shift in band migration.

Comparison of Protein Labeling Chemistries

The most common protein labeling strategies target either primary amines (found at the N-terminus and on lysine residues) or free thiols (on cysteine residues). This compound, after deprotection, is utilized in amine-reactive labeling. Here, we compare the performance of amine-reactive labeling (representative of this compound after deprotection and activation) with thiol-reactive labeling using maleimides.

Quantitative Performance Comparison
ParameterAmine-Reactive Labeling (e.g., NHS Esters)Thiol-Reactive Labeling (e.g., Maleimides)Data Source(s)
Target Residue(s) Primary amines (Lysine, N-terminus)Free thiols (Cysteine)[1]
Typical Labeling Efficiency Variable; dependent on pH and protein concentration70–90%[1]
Optimal Reaction pH 7.2–8.56.5–7.5[1]
Reaction Speed 0.5–4 hours at room temperature or 4°C~30 minutes at room temperature[1]
Specificity Can label multiple lysine residues, leading to a heterogeneous productHighly specific for free cysteines, often enabling site-specific labeling[1]
Key Competing Reaction Hydrolysis of the reactive esterOxidation of cysteine thiols[1]

Experimental Protocols

Protocol 1: Protein Labeling with this compound-NHS ester (Amine-Reactive)

This protocol describes the general steps for labeling a protein using a Boc-protected, NHS-ester functionalized PEG linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Methodology:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (1-10 mg/mL) in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound-NHS ester to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Remove excess reagent by size-exclusion chromatography (desalting column) or dialysis.

  • Boc Deprotection: Lyophilize the labeled protein. Dissolve in DCM and add an equal volume of TFA. React for 30-60 minutes at room temperature. Remove TFA and DCM under vacuum.

  • Final Purification: Resuspend the deprotected, labeled protein in a suitable buffer and purify using a desalting column or dialysis.

Protocol 2: Protein Labeling with a Maleimide-PEG linker (Thiol-Reactive)

Materials:

  • Protein of interest with at least one free cysteine in a thiol-free buffer (e.g., PBS, pH 7.0)

  • Maleimide-PEG linker

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP) if cysteines are oxidized

  • Quenching Solution (e.g., 2-mercaptoethanol or DTT)

  • Desalting column or dialysis cassette

Methodology:

  • Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Reagent Preparation: Dissolve the maleimide-PEG linker in DMSO or DMF immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide reagent to the protein solution. Incubate for 1-2 hours at room temperature.

  • Quenching: Add a thiol-containing quenching solution to scavenge unreacted maleimide.

  • Purification: Purify the labeled protein from excess reagent and quenching solution using a desalting column or dialysis.

Protocol 3: Validation of Protein Labeling by SDS-PAGE and Densitometry

Materials:

  • Labeled and unlabeled protein samples

  • SDS-PAGE gel and electrophoresis apparatus

  • Coomassie Brilliant Blue or a suitable protein stain

  • Gel imaging system

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the unlabeled control and the labeled protein samples onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Staining and Imaging: Stain the gel with Coomassie Blue and destain until the background is clear. Acquire a high-resolution image of the gel using a gel documentation system.

  • Densitometric Analysis with ImageJ/Fiji:

    • Open the gel image in ImageJ/Fiji.

    • Convert the image to 8-bit grayscale.

    • Invert the image so that bands are white and the background is black.

    • Use the "Gels" analysis tool to select lanes and plot the lane profiles.

    • Use the "Wand" tool to select the peaks corresponding to the unlabeled and labeled protein bands and measure the area under each peak.

  • Calculation of Labeling Efficiency:

    • Labeling Efficiency (%) = [Area of Labeled Protein Band / (Area of Labeled Protein Band + Area of Unlabeled Protein Band)] x 100

Visualizing Workflows and Concepts

G Experimental Workflow for Protein Labeling and SDS-PAGE Validation cluster_labeling Protein Labeling cluster_sds_page SDS-PAGE Analysis prep Protein Preparation conjugation Conjugation Reaction prep->conjugation reagent Reagent Dissolution reagent->conjugation quench Quenching conjugation->quench purify1 Purification quench->purify1 sample_prep Sample Preparation purify1->sample_prep Labeled Protein run_gel Electrophoresis sample_prep->run_gel stain Staining & Imaging run_gel->stain densitometry Densitometry stain->densitometry

Caption: Generalized workflow for protein labeling and subsequent validation by SDS-PAGE.

G Chemical Reaction of this compound Labeling (Amine-Reactive) cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Boc Deprotection Protein_NH2 Protein-NH2 (Lysine or N-terminus) Labeled_Protein_Boc This compound-Protein Protein_NH2->Labeled_Protein_Boc + Boc_PEG_NHS This compound-NHS Boc_PEG_NHS->Labeled_Protein_Boc Labeled_Protein_Boc2 This compound-Protein Deprotected_Protein H2N-PEG3-Protein Labeled_Protein_Boc2->Deprotected_Protein + Acid Acid (TFA) Acid->Deprotected_Protein

Caption: Two-step reaction mechanism for protein labeling with this compound.

G Comparison of Labeling Chemistries cluster_amine Amine-Reactive (e.g., NHS ester) cluster_thiol Thiol-Reactive (e.g., Maleimide) Protein Target Protein Lysine Lysine Residues (Abundant) Protein->Lysine N_Terminus N-Terminus Protein->N_Terminus Cysteine Cysteine Residues (Less Abundant) Protein->Cysteine Amine_Label Heterogeneous Labeling Lysine->Amine_Label N_Terminus->Amine_Label Thiol_Label Site-Specific Labeling Cysteine->Thiol_Label

References

A Comparative Guide to NMR Analysis for Confirming Boc Deprotection of PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugation, the reliable removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) linkers is a critical step. This guide provides a comprehensive comparison of analytical methods for confirming Boc deprotection of PEG3 linkers, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data and detailed protocols are provided to assist in the selection of the most appropriate analytical technique for your research needs.

Introduction to Boc Deprotection and its Confirmation

The Boc group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-protected amines on PEG linkers is a common step in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[2] Confirmation of complete Boc deprotection is crucial to ensure the success of subsequent conjugation steps. While several analytical techniques can be employed for this purpose, NMR spectroscopy offers a direct and quantitative assessment of the reaction progress.[3]

Comparison of Analytical Methods for Boc Deprotection Confirmation

While ¹H NMR is a powerful tool, other methods can also be used to monitor the deprotection of Boc groups. The choice of method will depend on the available equipment, the scale of the reaction, and the required level of detail.

Analytical Method Principle Key Indicator of Deprotection Advantages Disadvantages
¹H NMR Measures the magnetic properties of atomic nuclei.Disappearance of the tert-butyl proton signal (a sharp singlet around 1.4-1.5 ppm).[3]Quantitative, provides structural information, non-destructive.Requires specialized equipment and deuterated solvents.
¹³C NMR Measures the magnetic properties of ¹³C nuclei.Disappearance of the quaternary and methyl carbon signals of the Boc group.Provides detailed structural information.Less sensitive than ¹H NMR, requires longer acquisition times.
HPLC/LC-MS Separates molecules based on their polarity and mass.A shift in retention time, as the deprotected amine is more polar than the Boc-protected starting material.[4]Highly sensitive, provides quantitative data on purity and conversion.[4]Destructive, requires method development.
TLC Separates molecules based on their polarity.The deprotected amine will have a lower Rf value than the Boc-protected starting material.[4]Quick, simple, and inexpensive for rapid reaction monitoring.[4]Not quantitative, lower resolution than HPLC.
Ninhydrin Test A colorimetric test for primary amines.The appearance of a deep blue color (Ruhemann's purple) indicates the presence of the free primary amine.[3]Simple, sensitive for the detection of primary amines.Not quantitative without a standard curve, can give false positives.

NMR Analysis for Boc Deprotection

¹H NMR spectroscopy is a particularly effective method for monitoring Boc deprotection due to the distinct and easily identifiable signal of the tert-butyl group.

¹H NMR Spectral Changes

Upon successful deprotection, the most significant change in the ¹H NMR spectrum is the complete disappearance of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. This signal typically appears in the range of 1.4-1.5 ppm.[3][5] Concurrently, new signals corresponding to the protons adjacent to the newly formed free amine may appear or shift.[3]

Proton Type Boc-Protected PEG3 Amine (Expected Chemical Shift, δ) Deprotected PEG3 Amine (Expected Chemical Shift, δ)
tert-butyl (Boc)~1.4 - 1.5 ppm (singlet, 9H)[3]Absent
Methylene adjacent to NH-Boc/NH₂Varies depending on the linker structureShift in chemical shift expected
PEG backbone methylene~3.6 ppm (multiplet)[6]~3.6 ppm (multiplet)
¹³C NMR Spectral Changes

¹³C NMR can also be used to confirm Boc deprotection, although it is less commonly used for routine monitoring due to its lower sensitivity compared to ¹H NMR. The key spectral changes to observe are the disappearance of the signals corresponding to the quaternary and methyl carbons of the Boc group.

Carbon Type Boc-Protected PEG3 Amine (Expected Chemical Shift, δ) Deprotected PEG3 Amine (Expected Chemical Shift, δ)
Quaternary Carbon (Boc)~80 ppmAbsent
Methyl Carbons (Boc)~28 ppmAbsent
PEG backbone methylene~70 ppm[6]~70 ppm

Experimental Protocols

Boc Deprotection of a PEG3 Linker

This protocol describes a general procedure for the removal of a Boc protecting group from a PEG linker using trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][7]

Materials:

  • Boc-protected PEG3 linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected PEG3 linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[7]

  • Stir the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitor the reaction progress by TLC, LC-MS, or ¹H NMR until the starting material is consumed.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]

  • Co-evaporate with toluene (3 times) to remove residual TFA.[7]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG3 amine.[4]

Sample Preparation for ¹H NMR Analysis

Materials:

  • Aliquot of the reaction mixture or the final product

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Take a small aliquot of the reaction mixture or dissolve a small amount of the purified product in a suitable deuterated solvent.[3]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

Visualizing the Process

The following diagrams illustrate the experimental workflow and the chemical transformation during Boc deprotection.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up start Boc-Protected PEG3 Linker in DCM add_tfa Add TFA (20-50%) at 0°C to RT start->add_tfa react Stir for 1-2 hours add_tfa->react monitoring TLC / LC-MS / ¹H NMR react->monitoring concentrate Concentrate monitoring->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO₃ (aq) coevaporate->neutralize dry Dry over Na₂SO₄ neutralize->dry final_product Deprotected PEG3 Amine dry->final_product Boc_Deprotection_Chemistry cluster_nmr ¹H NMR Signal reactant Boc-NH-PEG3-R product H₂N-PEG3-R reactant->product Deprotection reagents + TFA/DCM boc_signal ~1.45 ppm (tert-butyl) no_signal Signal Disappears

References

Optimizing PROTAC Efficacy: A Comparative Analysis of Polyethylene Glycol (PEG) Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of PEG linker length in modulating the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of PROTACs with varying PEG linker lengths, supported by experimental data, detailed methodologies, and illustrative diagrams to inform rational PROTAC design.

The linker element of a PROTAC is a critical determinant of its success, acting as more than a mere spacer between the target protein binder and the E3 ligase ligand.[1][2] The length and composition of this linker are pivotal, directly influencing the formation of a productive ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] Among the various linker chemistries, polyethylene glycol (PEG) has gained prominence due to its hydrophilicity, biocompatibility, and tunable length.[1][5]

An optimal PEG linker length is crucial for achieving the necessary proximity and orientation between the target protein and the E3 ligase.[1][4] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex.[6][4] Conversely, an excessively long linker might lead to a non-productive complex where ubiquitination is inefficient.[1][6] This guide presents a comparative study of the impact of PEG linker length on PROTAC efficacy, featuring quantitative data for different target proteins.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), indicating the highest percentage of protein degradation achievable.[1][3] The following tables summarize quantitative data from studies on well-characterized protein targets, demonstrating the impact of PEG linker length on PROTAC performance.

Table 1: Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths [1][2][3]

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)
PROTAC ABRD4Thalidomide (CRBN)PEG2>5000<20
PROTAC BBRD4Thalidomide (CRBN)PEG4<500~60
PROTAC CBRD4VHL LigandPEG329>95
PROTAC DBRD4VHL LigandPEG419>95
PROTAC EBRD4VHL LigandPEG58.6>95
PROTAC FBRD4VHL LigandPEG623>95

Note: Data for PROTACs A and B are derived from a study on CRBN-recruiting BRD4 PROTACs where intermediate length linkers (1-2 PEG units) showed reduced potency compared to longer linkers (4-5 PEG units).[7] Data for PROTACs C, D, E, and F are based on a representative study illustrating the trend of an optimal linker length for VHL-recruiting BRD4 PROTACs.[1]

Table 2: Impact of Linker Length on Degradation of Various Target Proteins [1][8][9]

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether< 12No degradation-
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether21396
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether2929276
Estrogen Receptor α (ERα)VHLPEG12Effective Degradation-
Estrogen Receptor α (ERα)VHLPEG16More Potent Degradation-
Bruton's tyrosine kinase (BTK)CRBNPEG2>1000~20
Bruton's tyrosine kinase (BTK)CRBNPEG5~10>80
Bruton's tyrosine kinase (BTK)CRBNPEG8~50>80

From the compiled data, a clear trend emerges: an optimal linker length exists for achieving potent and efficacious degradation, and this optimum is target-dependent.[8][3] For instance, a PEG5 linker appears optimal for BRD4 degradation, while for TBK1, a 21-atom linker is most effective.[3][9]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to Warhead Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_conclusion Conclusion Synthesis Synthesize PROTACs with Varying PEG Linker Lengths Characterization Characterize PROTACs (NMR, MS) Synthesis->Characterization Cell_Culture Cell Culture and PROTAC Treatment Characterization->Cell_Culture Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Culture->Viability_Assay Quantification Quantify Protein Levels Western_Blot->Quantification IC50 Determine IC50 Viability_Assay->IC50 DC50_Dmax Calculate DC50 and Dmax Quantification->DC50_Dmax Conclusion Identify Optimal Linker Length DC50_Dmax->Conclusion IC50->Conclusion

Typical experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Robust experimental design is essential for the accurate assessment and comparison of PROTACs with varying PEG linker lengths.

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[9]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 12, 24, or 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[8]

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.[8]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensity for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3][9]

This assay assesses the cytotoxic effect of the PROTACs on the cells.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density.

    • Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 48 or 72 hours).[8]

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's protocol.[8]

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a 96-well plate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance from all readings.[8]

    • Express the results as a percentage of the vehicle-treated control cells and plot against PROTAC concentration to determine the IC50 value.[8]

Conclusion

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system.[1] While a universal "one-size-fits-all" linker does not exist, the available data suggest that there is an optimal range of PEG linker lengths for efficient protein degradation.[1][6] For many targets, linkers in the range of 4 to 12 PEG units have shown good efficacy.[1] A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths using robust experimental protocols, is essential for identifying the most potent degrader for a given target.[8] The use of "click chemistry" can facilitate the modular and efficient synthesis of PROTAC libraries with varying linker lengths, accelerating the discovery of potent and selective protein degraders.[1][7]

References

A Researcher's Guide to Purity Assessment of Boc-NH-PEG3 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reproducible and reliable results. Boc-NH-PEG3 conjugates, valued as versatile linkers in bioconjugation and drug delivery, are no exception. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of these conjugates, supported by experimental data and detailed protocols.

A multi-faceted approach, leveraging the strengths of several analytical techniques, is essential for the comprehensive characterization of this compound conjugates. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each provides unique insights into the purity and structural integrity of the conjugate.[1][2][3]

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific purity-related question being addressed. While HPLC is excellent for quantification of impurities, NMR provides detailed structural information, and MS gives precise molecular weight data.

TechniqueInformation ProvidedTypical ResolutionSensitivitySample ConsumptionAdvantagesLimitations
RP-HPLC/UPLC Purity, presence of impurities, retention time.HighModerate (ng range)Low (µg)Robust, quantitative, easily automated.[1]May not resolve structurally similar impurities without MS.[1]
LC-MS (ESI-TOF/Orbitrap) Molecular weight confirmation, impurity identification.High (mass accuracy < 5 ppm)High (pg to ng range)Low (µg)Provides definitive identity confirmation.[1]Ionization suppression can affect quantification.[1]
¹H NMR Detailed molecular structure, connectivity, relative quantification of components.Atomic levelLow (mg range)High (mg)Unambiguous structure elucidation.[1][4][5]Complex spectra for large molecules, lower sensitivity.[1]
FTIR Presence of key functional groups.Functional group levelModerate (µg to mg)Low (µg)Fast, non-destructive, provides a molecular fingerprint.[1]Provides limited structural detail, not easily quantifiable.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are standard protocols for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the this compound conjugate and quantify impurities.[1]

  • System: An HPLC or UPLC system equipped with a UV detector.[1]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for its ability to separate compounds based on hydrophobicity.[1][6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[1][6]

  • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[1][6]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20-30 minutes) is a good starting point and should be optimized based on the retention time of the conjugate.[1][7]

  • Flow Rate: Typically 0.8-1.2 mL/min for HPLC.[1]

  • Detection: UV absorbance is monitored at a wavelength where the conjugate or its chromophoric parts absorb, commonly 214 nm or 220 nm.[1][7]

  • Sample Preparation: The conjugate is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and ACN) to a concentration of approximately 0.1 to 1 mg/mL.[1][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the this compound conjugate and identify any impurities.[1]

  • System: An HPLC or UPLC system coupled to a mass spectrometer.[1]

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.[1]

  • Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[1]

  • Mode: Positive ion mode is generally used for amine-containing compounds.[1]

  • Sample Preparation: A dilute solution of the conjugate is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation of the conjugate, confirming the connectivity of atoms.[1][8]

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals to look for include the characteristic peaks for the PEG chain (-O-CH₂-CH₂-), the Boc group (-C(CH₃)₃), and protons adjacent to the amine.[1][8]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[1][8]

    • 2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between protons and carbons, providing unambiguous structural assignment.[1]

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1] For PEG derivatives, DMSO-d₆ can be particularly useful as it can reveal a hydroxyl peak that does not shift with concentration, aiding in the quantification of substitution.[9][10]

Visualizing the Assessment Process

Diagrams can help clarify the workflow and logical relationships in the purity assessment of this compound conjugates.

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Analysis cluster_2 Decision cluster_3 Outcome synthesis This compound Conjugate Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc Purity Assessment via RP-HPLC purification->hplc lcms Identity Confirmation via LC-MS hplc->lcms nmr Structural Elucidation via NMR lcms->nmr decision Meets Specifications? nmr->decision proceed Proceed to Next Step (e.g., Further Conjugation) decision->proceed Yes rework Re-synthesize or Re-purify decision->rework No

Analytical Workflow for Conjugate Characterization.

G cluster_purity Purity Assessment cluster_identity Identity Confirmation cluster_structure Structural Verification compound This compound Conjugate hplc RP-HPLC compound->hplc lcms LC-MS compound->lcms nmr ¹H and ¹³C NMR compound->nmr purity_level Purity > 95%? hplc->purity_level qualified Qualified for Use purity_level->qualified Yes unqualified Requires Further Purification or Re-synthesis purity_level->unqualified No correct_mass Correct Molecular Weight? lcms->correct_mass correct_mass->qualified Yes correct_mass->unqualified No correct_structure Expected Structure? nmr->correct_structure correct_structure->qualified Yes correct_structure->unqualified No

Logical Relationships in Purity Assessment.

References

Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug delivery, bioconjugation, and diagnostics, polyethylene glycol (PEG) linkers are indispensable tools for enhancing the therapeutic efficacy and stability of molecules. The choice between monodisperse and polydisperse PEG linkers can significantly impact the performance of a conjugate. This guide provides an objective comparison of their benefits, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Defining the Difference: A Structural Overview

At a fundamental level, the distinction between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution.[][2][3][4] Monodisperse PEGs are composed of a single, precisely defined PEG molecule with a specific molecular weight, resulting in a homogenous product.[][2][4] In contrast, polydisperse PEGs consist of a mixture of PEG molecules with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[][3]

G cluster_mono Monodisperse PEG cluster_poly Polydisperse PEG m1 PEG n=10 m2 PEG n=10 m3 PEG n=10 m4 PEG n=10 m5 PEG n=10 p1 PEG n=8 p2 PEG n=12 p3 PEG n=10 p4 PEG n=9 p5 PEG n=11

Figure 1: Structural representation of monodisperse vs. polydisperse PEGs.

Performance Comparison: A Data-Driven Analysis

The homogeneity of monodisperse PEG linkers translates to more predictable and reproducible pharmacokinetic and pharmacodynamic profiles. This is particularly crucial in the development of small molecule drugs and antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and overall molecular properties is paramount.[][5]

A key study comparing gold nanoparticles (AuNPs) functionalized with either monodisperse or polydisperse mPEG-SH highlights the significant in vivo advantages of monodispersity.

ParameterMonodisperse PEG-AuNPs (mPEG36-HS & mPEG45-HS)Polydisperse PEG-AuNPs (mPEG2k-SH)Reference
Blood Circulation Half-life (t1/2) 21.9 - 23.6 hours8.8 hours[6]
Tumor Accumulation (24h post-injection) 31.9 - 40.3 %ID/g3.9 %ID/g[6]
Protein Adsorption Markedly lower and constantIncreased[]

Table 1: In vivo performance comparison of monodisperse vs. polydisperse PEGylated gold nanoparticles in a CT26 colon cancer mouse model.[6]

The data clearly demonstrates that monodisperse PEGylation leads to a significantly longer circulation half-life and enhanced tumor accumulation.[6] This is attributed to the uniform and dense PEG layer on the nanoparticle surface, which more effectively prevents protein adsorption and subsequent clearance by the reticuloendothelial system.[][6] In contrast, polydisperse PEGs can lead to a less uniform surface coating, with a preferential grafting of lower molecular weight fractions, resulting in increased protein binding and faster clearance.[]

Key Benefits at a Glance

FeatureMonodisperse PEG LinkersPolydisperse PEG Linkers
Molecular Weight Single, defined molecular weightAverage molecular weight with a distribution
Homogeneity HighLow
Pharmacokinetics Predictable and reproducible, longer half-lifeVariable, generally shorter half-life
Drug Development Ideal for small molecules and ADCs requiring precisionSuitable for biologics and nanoparticles where increased bulk is desired
Regulatory Simplified characterization and batch-to-batch consistencyMore complex characterization
Cost Generally higherLower

Experimental Protocols

To provide a practical context for the data presented, this section outlines the key experimental methodologies involved in the synthesis, functionalization, and in vivo evaluation of PEGylated nanoparticles.

Protocol 1: PEGylation of Gold Nanoparticles with mPEG-SH

This protocol describes the surface modification of gold nanoparticles with thiol-terminated PEG linkers.

Materials:

  • Gold nanoparticles (AuNPs) solution

  • Monodisperse mPEG-SH or Polydisperse mPEG-SH

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • To the AuNP solution, add the mPEG-SH solution to achieve the desired final PEG concentration.

  • Incubate the mixture at room temperature for 30-60 minutes to allow for the formation of the gold-thiol bond.

  • Centrifuge the solution at a high speed (e.g., 14,000 g) for 30-60 minutes to pellet the PEGylated AuNPs.

  • Carefully remove the supernatant containing excess, unbound PEG.

  • Resuspend the nanoparticle pellet in a suitable buffer, such as PBS, for further experiments.

Protocol 2: In Vitro Protein Adsorption Assay

This protocol assesses the extent of protein binding to the surface of PEGylated nanoparticles.

Materials:

  • PEGylated AuNPs

  • Bovine serum albumin (BSA), fetal bovine serum (FBS), or human serum

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Disperse the PEGylated AuNPs in a solution containing the protein of interest (e.g., BSA, FBS).

  • Incubate the mixture under physiological conditions (e.g., 37°C).

  • At various time points, measure the hydrodynamic diameter of the nanoparticles using DLS. An increase in size indicates protein adsorption.

  • Alternatively, quantify the amount of unbound protein in the supernatant after centrifuging the nanoparticles using a protein quantification assay (e.g., BCA assay).

Protocol 3: In Vivo Pharmacokinetic Study in a Mouse Model

This protocol outlines the procedure for evaluating the circulation half-life and biodistribution of PEGylated nanoparticles in vivo.

Materials:

  • Tumor-bearing mice (e.g., CT26 colon cancer model in Balb/c mice)

  • PEGylated AuNPs suspension in sterile saline

  • Blood collection supplies

  • Inductively coupled plasma mass spectrometry (ICP-MS) or other suitable analytical instrument for quantifying gold content

Procedure:

  • Administer a defined dose of the PEGylated AuNP suspension to the mice via tail vein injection.

  • At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), collect blood samples.

  • At the end of the study (e.g., 24 hours), euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor).

  • Determine the gold content in the blood and tissue samples using ICP-MS.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution.

  • Plot the blood concentration of the nanoparticles over time and fit the data to a pharmacokinetic model to determine the circulation half-life (t1/2).

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principles of PEGylation.

G cluster_workflow Experimental Workflow start Start: Synthesize Gold Nanoparticles pegylation PEGylation with Monodisperse or Polydisperse mPEG-SH start->pegylation purification Purification by Centrifugation pegylation->purification characterization Characterization (DLS, TEM) purification->characterization invitro In Vitro Protein Adsorption Assay characterization->invitro invivo In Vivo Pharmacokinetic Study characterization->invivo analysis Data Analysis and Comparison invitro->analysis invivo->analysis end Conclusion analysis->end

Figure 2: Workflow for comparing monodisperse and polydisperse PEGylated nanoparticles.

G cluster_signaling Mechanism of Enhanced Circulation np Nanoparticle Core mono_peg Monodisperse PEG Layer (Uniform & Dense) np->mono_peg PEGylation poly_peg Polydisperse PEG Layer (Non-uniform) np->poly_peg PEGylation long_circ Prolonged Circulation mono_peg->long_circ Reduced Protein Adsorption rapid_clear Rapid Clearance poly_peg->rapid_clear Increased Protein Adsorption protein Plasma Proteins protein->mono_peg Repulsion protein->poly_peg Binding macrophage Macrophage (RES Clearance) long_circ->macrophage Evasion rapid_clear->macrophage Uptake

Figure 3: Rationale for improved pharmacokinetics with monodisperse PEG linkers.

Conclusion

The choice between monodisperse and polydisperse PEG linkers is a critical consideration in the design of drug delivery systems and bioconjugates. While polydisperse PEGs offer a cost-effective solution for applications where increasing bulk and general solubility are the primary goals, the experimental evidence strongly supports the superiority of monodisperse PEGs for applications demanding precision, reproducibility, and enhanced in vivo performance. The ability of monodisperse PEGs to form a uniform, dense hydrophilic shield around a therapeutic agent leads to significantly reduced protein adsorption, prolonged circulation times, and improved accumulation at the target site. For researchers aiming to optimize the therapeutic index of their novel drugs and delivery systems, the investment in monodisperse PEG linkers can yield substantial benefits in preclinical and clinical outcomes.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG-Based and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a complex optimization challenge. The linker, the bridge between the target protein and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of PROTACs utilizing polyethylene glycol (PEG)-based linkers, with a focus on structures containing PEG3 units, against those with alternative linker architectures, supported by experimental data from successful case studies.

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and chemical composition are paramount in ensuring the productive formation of this ternary complex.

Case Studies: A Tale of Two Linkers

To illustrate the impact of linker composition on PROTAC performance, we will compare two well-characterized PROTACs: MZ1, which incorporates a PEG-based linker, and Bavdegalutamide (ARV-110), which utilizes a more rigid, piperidine-piperazine containing linker.

MZ1: A BET Degrader with a Flexible PEG Linker

MZ1 is a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. It is composed of the BET inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by a 3-unit PEG linker.[1][2] The flexible nature of the PEG linker is thought to facilitate the formation of a stable ternary complex between BRD4 and VHL.

Bavdegalutamide (ARV-110): An Androgen Receptor Degrader with a Rigid Linker

Bavdegalutamide is a clinical-stage PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[3][4][5] Its linker is a more complex, rigid structure containing piperidine and piperazine rings. This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.

Comparative Performance Data

The following table summarizes the key quantitative data for MZ1 and Bavdegalutamide, highlighting the differences in their degradation potency.

PROTACTarget ProteinLinker TypeE3 Ligase LigandDC50DmaxCell Line
MZ1 BRD4PEG-based (3-unit PEG)VHL~24 nM>90%HeLa
Bavdegalutamide (ARV-110) Androgen Receptor (AR)Piperidine-piperazineCereblon<1 nM>95%VCaP

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.

Signaling Pathways and Experimental Workflows

To understand how the efficacy of these PROTACs is determined, it is essential to visualize the underlying biological pathways and the experimental workflows used for their characterization.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, AR) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Protein (Peptides) Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry to determine DC50 and Dmax) G->H

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.

HiBiT_Workflow cluster_workflow HiBiT Assay Workflow A 1. Engineer Cells (CRISPR to insert HiBiT tag on target protein) B 2. Cell Plating & Treatment (Varying PROTAC concentrations) A->B C 3. Lysis & LgBiT Addition B->C D 4. Luminescence Measurement C->D E 5. Data Analysis (Calculate % degradation, DC50, and Dmax) D->E

Caption: Experimental workflow for the HiBiT protein degradation assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blotting for PROTAC-Induced Degradation

This protocol is a standard method for quantifying changes in protein levels following PROTAC treatment.[3][6][7][8]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa for MZ1, VCaP for ARV-110) in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-AR) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

HiBiT Assay for High-Throughput Degradation Analysis

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein degradation in live cells in a high-throughput format.[9][10][11][12][13]

1. Cell Line Generation:

  • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line that stably expresses the LgBiT protein.

2. Cell Plating and Treatment:

  • Seed the HiBiT-tagged cells in a 96- or 384-well white, clear-bottom plate and incubate overnight.

  • Prepare serial dilutions of the PROTAC compounds in the appropriate cell culture medium and add them to the cells.

3. Luminescence Measurement:

  • Endpoint Assay: After the desired treatment duration, add a lytic detection reagent containing the LgBiT protein and furimazine substrate to the wells. Incubate to allow for cell lysis and signal development, then measure luminescence using a plate reader.

  • Kinetic Assay: For real-time measurements, add a live-cell substrate (e.g., Endurazine™) to the cells before adding the PROTACs. Measure luminescence at regular intervals over the desired time course using a plate reader equipped with environmental controls (37°C, 5% CO2).

4. Data Analysis:

  • Normalize the luminescence readings to the vehicle-treated control wells.

  • Calculate the percentage of protein degradation for each concentration and time point.

  • Determine the DC50 and Dmax values from the dose-response curves.

Conclusion

The choice of linker is a critical parameter in the design of a successful PROTAC. While flexible PEG-based linkers, as seen in MZ1, can be highly effective, more rigid and complex linkers, such as the one in Bavdegalutamide (ARV-110), can lead to exceptionally potent degraders. The optimal linker architecture is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of PROTAC efficacy and the rational design of next-generation protein degraders.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the PROTAC linker Boc-NH-PEG3. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols is mandatory during handling and disposal.

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles are mandatory[2].
Hand Protection Wear suitable chemical-resistant gloves[2].
Body Protection A lab coat or a full chemical-resistant suit should be worn[2].
Respiratory Protection If there is a risk of inhalation of dust or aerosols, a NIOSH-approved respirator should be used[2].

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations[1]. Do not dispose of this chemical down the drain or in regular trash[2].

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[2].

    • Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, vials, absorbent materials), in a designated and clearly labeled waste container[2].

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "Waste this compound" and the associated hazard symbols[2].

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area for hazardous waste[2].

    • The storage area should be well-ventilated[1].

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste[2].

    • Provide them with accurate information about the waste contents.

Spill Management

In the event of a spill, immediate action is crucial to mitigate exposure and contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an absorbent material (e.g., diatomite, universal binders) to contain and clean up the spill[1].

    • Place the used absorbent material into the designated hazardous waste container[2].

    • Decontaminate the surfaces and equipment by scrubbing with alcohol[1].

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS office or emergency response team[2].

    • Prevent entry to the contaminated area until it has been deemed safe by trained professionals[2].

Below is a decision-making workflow for the proper disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_form Identify Waste Form cluster_container Containment cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start This compound Waste form Solid, Liquid, or Contaminated Material? start->form spill Spill Occurs start->spill container Place in a designated, labeled, and sealed hazardous waste container form->container storage Store in a designated satellite accumulation area container->storage disposal Contact EHS for hazardous waste pickup storage->disposal small_spill Small Spill: - Alert others - Use absorbent material - Decontaminate area spill->small_spill  Small large_spill Large Spill: - Evacuate area - Contact EHS/Emergency Response spill->large_spill  Large small_spill->container

Caption: this compound Disposal Workflow

References

Personal protective equipment for handling Boc-NH-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-NH-PEG3

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling this compound (CAS No: 139115-92-7).[1] It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Understanding its specific risks is the first step toward safe handling. The Globally Harmonized System (GHS) classification and required PPE are summarized below.

Hazard Classification [1]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure. All handling of this compound, especially in powdered form or when preparing solutions, should occur within a certified chemical fume hood.[2]

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize the inhalation of dust or vapors.[2][3]
Eye and Face Protection Chemical Splash Goggles (compliant with ANSI Z87.1 standards)Protects eyes from splashes and vapor.[2][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, especially if contact occurs.[2][3][4]
Body Protection Laboratory Coat (long-sleeved and fully buttoned)Protects skin and personal clothing from contamination. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired only when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the potential airborne concentration.[3][4]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for both safety and experimental integrity.

Pre-Handling Preparations

  • Risk Assessment : Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment : Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

  • Don PPE : Put on all required PPE as outlined in the table above before entering the handling area.[3]

Handling and Solution Preparation

  • Storage : Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[2]

  • Weighing :

    • Perform all weighing within a certified chemical fume hood to contain any airborne particles.

    • Use anti-static weighing paper or a tared, enclosed container.

    • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.

  • Solution Preparation :

    • Since some PEG reagents can be low-melting solids and difficult to weigh accurately, preparing a stock solution is often advisable.[2][5]

    • Conduct all solution preparation within a chemical fume hood.[2]

    • Slowly add the solvent to the solid compound to avoid splashing.

    • This compound is soluble in solvents such as DMSO, water, DCM, and DMF.[2]

    • If sonication is required, ensure the vial is securely capped and placed within a secondary container.

    • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

Immediate and appropriate action is crucial in the event of exposure or a spill.

Exposure TypeFirst Aid Measures
If Inhaled Immediately move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation and seek immediate medical attention.[1]
If on Skin Wash the affected area immediately and thoroughly with plenty of soap and water. Remove any contaminated clothing and shoes. Seek medical attention.[1][2]
If in Eyes Immediately flush the eyes with large amounts of water for several minutes, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do so. Continue rinsing and promptly call a physician.[1]
If Swallowed Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]
Minor Spill Absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders. Place the contaminated material in a sealed, suitable container for hazardous waste disposal. Decontaminate the affected surfaces by scrubbing with alcohol.[1][6]
Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations. While pure polyethylene glycol (PEG) is not typically classified as hazardous waste, any mixture with hazardous materials must be treated as such.[7]

Waste Segregation and Disposal [6]

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.
Contaminated Materials Any materials that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) should be placed in a designated solid hazardous waste container.[2]
Solutions Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[2] The container should be clearly labeled with the full chemical name and associated hazards.[3]
Empty Containers Thoroughly rinse empty containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. After rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[6]

Final Disposal

  • Store all waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.[3][7]

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[6][7]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely and effectively.

PPE_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Nitrile) goggles->gloves lab_coat Wear a Long-Sleeved Lab Coat gloves->lab_coat end_op Proceed with Operation lab_coat->end_op

PPE Workflow for Handling this compound

Handling_Disposal_Workflow cluster_handling Operational Plan cluster_disposal Disposal Plan prep Pre-Handling (Risk Assessment, PPE) weigh Weigh Solid in Fume Hood prep->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve segregate Segregate Waste (Solid, Liquid, Sharps) dissolve->segregate Post-Experiment spill Spill or Exposure Event dissolve->spill label_waste Label Waste Containers (Full Chemical Name) segregate->label_waste store_waste Store in Designated Satellite Area label_waste->store_waste final_disposal Arrange Final Disposal (via EHS Office) store_waste->final_disposal emergency Follow Emergency Procedures spill->emergency emergency->segregate After Cleanup

Operational and Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG3
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。